molecular formula C5H8N2O B017700 5-Amino-3,4-dimethylisoxazole CAS No. 19947-75-2

5-Amino-3,4-dimethylisoxazole

Cat. No.: B017700
CAS No.: 19947-75-2
M. Wt: 112.13 g/mol
InChI Key: PYNDWPFZDQONDV-UHFFFAOYSA-N
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Description

5-Amino-3,4-dimethylisoxazole (CAS 19947-75-2) is a high-purity isoxazole derivative serving as a versatile chemical intermediate and a privileged scaffold in medicinal chemistry and drug discovery research. This compound is a solid with a melting point of 119°C to 123°C and a molecular weight of 112.13 g/mol. In scientific research, isoxazole derivatives are recognized for their significant immunoregulatory properties. They demonstrate a range of activities, including immunosuppressive, anti-inflammatory, and immunostimulatory effects , often showing bioactivity at low doses and low toxicity in experimental models . The this compound structure is a valuable precursor for synthesizing novel compounds, such as bromodomain and extra-terminal (BET) inhibitors . These inhibitors target epigenetic readers like BRD4 and are a promising area of investigation for the treatment of various cancers, including multiple myeloma and hematological malignancies . Researchers utilize this compound to develop new therapeutic leads that modulate key biological pathways, including transcription regulation and immune cell function. It is essential for laboratory research and chemical synthesis purposes. Please Note: This product is intended for Research Use Only (RUO) and is not approved for human, therapeutic, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyl-1,2-oxazol-5-amine
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InChI

InChI=1S/C5H8N2O/c1-3-4(2)7-8-5(3)6/h6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PYNDWPFZDQONDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8N2O
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DSSTOX Substance ID

DTXSID20173720
Record name 5-Amino-3,4-dimethylisoxazole
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Molecular Weight

112.13 g/mol
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CAS No.

19947-75-2
Record name 5-Amino-3,4-dimethylisoxazole
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Record name 3,4-dimethylisoxazol-5-ylamine
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Foundational & Exploratory

5-Amino-3,4-dimethylisoxazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 5-Amino-3,4-dimethylisoxazole for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with an amino group and two methyl groups.

Chemical Structure:

Chemical structure of this compound

Table 1: Compound Identification

IdentifierValue
IUPAC Name 3,4-dimethyl-1,2-oxazol-5-amine[1]
CAS Registry Number 19947-75-2[1][2]
Molecular Formula C₅H₈N₂O[1][2]
Molecular Weight 112.13 g/mol [1]
InChI InChI=1S/C5H8N2O/c1-3-4(2)7-8-5(3)6/h6H2,1-2H3[1]
InChIKey PYNDWPFZDQONDV-UHFFFAOYSA-N[2]
SMILES CC1=C(C)NOC1N
Synonyms 5-Isoxazolamine, 3,4-dimethyl-; 3,4-Dimethylisoxazol-5-ylamine; 3,4-Dimethyl-5-aminoisoxazole[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to cream crystals or powder[3]
Melting Point 116.0-123.0 °C[3]
Boiling Point (Predicted) 246.0 ± 35.0 °C
Solubility Soluble in polar solvents like DMSO and methanol.[4]
pKa (Predicted) 3.54 ± 0.10
LogP (Predicted) 0.59

Synthesis and Experimental Protocols

A key application of this compound lies in its role as a crucial intermediate in the synthesis of various pharmaceuticals.[4] A well-documented synthetic route involves the reaction of butene-2 with nitrosyl chloride.[5]

Experimental Protocol: Synthesis from Butene-2 and Nitrosyl Chloride

This protocol is based on the process described in US Patent 3,468,900.[5]

Objective: To synthesize this compound.

Materials:

  • trans-Butene-2

  • Nitrosyl chloride

  • Chloroform

  • n-Hexane

  • Sodium cyanide

  • Methanol

  • Water

  • Benzene

Procedure:

  • Formation of the Nitrosochloride Addition Compound:

    • In a 250 ml round-bottom flask equipped with a stirrer and an addition tube, cool 5 ml of chloroform to -10°C in an ice-salt bath.

    • Add 11.2 g (0.2 mol) of trans-butene-2 over twenty minutes, maintaining the temperature at -10°C.

    • While keeping the temperature constant, add 6.6 g (0.1 mol) of nitrosyl chloride and stir the mixture at -10°C for an additional hour.

    • To the resulting suspension, add 60 ml of n-hexane and continue stirring at -10°C.

  • Reaction with Sodium Cyanide and Cyclization:

    • Prepare a solution of 7.35 g (0.15 mol) of sodium cyanide in 50 ml of methanol.

    • Add the previously prepared nitrosochloride addition compound suspension to the sodium cyanide solution.

    • Reflux the reaction mixture for 4 hours.

    • After refluxing, cool the mixture and filter to remove the precipitated sodium chloride.

  • Isolation and Purification:

    • Take the filtrate to dryness under reduced pressure.

    • Crystallize the remaining solid residue from water.

    • For further purification, recrystallize the crystalline product from benzene to obtain substantially pure this compound.

Expected Yield: Approximately 77.1% of the theoretical yield.[5]

Diagram 1: Synthesis Workflow of this compound

G cluster_0 Step 1: Nitrosochloride Formation cluster_1 Step 2: Cyanation & Cyclization cluster_2 Step 3: Isolation & Purification A trans-Butene-2 + Nitrosyl Chloride in Chloroform at -10°C B Addition of n-Hexane A->B C Reaction with Sodium Cyanide in Methanol (Reflux) B->C D Filtration to remove NaCl C->D E Evaporation of Filtrate D->E F Crystallization from Water E->F G Recrystallization from Benzene F->G H Pure this compound G->H

Caption: Workflow for the synthesis of this compound.

Biological and Pharmacological Significance

This compound serves as a key building block in the development of therapeutic agents, notably as a precursor to sulfamethoxazole and in the synthesis of endothelin receptor antagonists.

Precursor to Sulfonamide Antibiotics

This compound is a vital intermediate in the industrial synthesis of sulfamethoxazole, a widely used sulfonamide antibiotic. The amino group of this compound is reacted with p-acetamidobenzenesulfonyl chloride to form the sulfonamide linkage characteristic of this class of drugs.

Role in Endothelin Receptor Antagonists

Derivatives of this compound are integral to a class of endothelin-A (ETA) receptor antagonists.[6] Endothelin-1 is a potent vasoconstrictor, and its receptors are implicated in various cardiovascular diseases. Antagonists that block the ETA receptor can lead to vasodilation and are investigated for the treatment of conditions like pulmonary arterial hypertension.

Diagram 2: Role as a Building Block for an ETA Receptor Antagonist

G A This compound C Chemical Synthesis A->C B Other Precursors B->C D Endothelin-A Receptor Antagonist (e.g., BMS-182874 derivative) C->D E Blocks Endothelin-1 Signaling D->E Biological Action

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3,4-dimethylisoxazole and Fentanyl

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is compiled from publicly available data and should be used in conjunction with established safety protocols and regulatory guidelines.

Executive Summary: This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological pathways for two distinct chemical entities: 5-Amino-3,4-dimethylisoxazole (CAS 19947-75-2) and Fentanyl (CAS 437-38-7). It has come to our attention that the initial query presented a discrepancy between the provided CAS number and the chemical name "1-(2-phenethyl)-4-(N-propionylanilino)piperidine," which is the chemical name for Fentanyl. To ensure clarity and provide a thorough resource, this guide will address both compounds in separate, detailed sections.

Part 1: this compound (CAS 19947-75-2)

Introduction

This compound is a heterocyclic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the sulfonamide antibiotic, sulfamethoxazole.[1] Its chemical structure, featuring an isoxazole ring with amino and methyl substituents, makes it a versatile building block in organic synthesis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₈N₂O[1][2][3][4]
Molecular Weight 112.13 g/mol [1][2]
Appearance White to off-white crystalline solid[1]
Melting Point 119-123 °C
Solubility Soluble in polar solvents like DMSO and methanol.[1]
pKa Not available
LogP 0.874[5]
InChI Key PYNDWPFZDQONDV-UHFFFAOYSA-N[3]
SMILES CC1=C(C(=NO1)N)C[6]
Experimental Protocols

1.3.1 Synthesis of this compound

A common synthetic route to this compound involves the reaction of α-acetopropionitrile with a hydroxylamine salt.[7] The following is a general laboratory-scale protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine α-acetopropionitrile and a hydroxylamine salt (e.g., hydroxylamine hydrochloride) in a suitable solvent such as aqueous methanol.

  • Neutralization: Slowly add a base (e.g., sodium hydroxide solution) to the reaction mixture to neutralize the acid liberated during the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography).

  • Work-up and Isolation: After cooling, the product can be isolated by extraction with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to yield pure this compound.

1.3.2 Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

Role in Sulfamethoxazole Synthesis

This compound is a crucial precursor in the industrial synthesis of sulfamethoxazole. The synthesis pathway involves the condensation of this compound with N-acetyl-4-sulfanilyl chloride, followed by the deprotection of the acetyl group.

Sulfamethoxazole_Synthesis A This compound C Condensation A->C B N-acetyl-4-sulfanilyl chloride B->C D N-acetyl-sulfamethoxazole C->D Pyridine E Deprotection (Hydrolysis) D->E F Sulfamethoxazole E->F NaOH, H2O

Synthesis of Sulfamethoxazole

Part 2: Fentanyl (1-(2-phenethyl)-4-(N-propionylanilino)piperidine)

Introduction

Fentanyl (CAS 437-38-7) is a potent synthetic opioid analgesic.[8][9] It is a µ-opioid receptor agonist and is estimated to be 50 to 100 times more potent than morphine.[8] Fentanyl is used for the management of severe pain, particularly in surgical settings and for chronic pain in opioid-tolerant patients. Due to its high potency and potential for abuse, it is a strictly controlled substance.

Physical and Chemical Properties

The physical and chemical properties of Fentanyl are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₂H₂₈N₂O[9][10]
Molecular Weight 336.47 g/mol [10]
Appearance White crystalline powder[10]
Melting Point 83-84 °C[10]
Solubility Insoluble to slightly soluble in water (0.2 g/L at 25°C); soluble in alcohols.[10]
pKa 8.99[11]
LogP 3.94[12]
InChI Key RLGVRXFETRWWSE-UHFFFAOYSA-N
SMILES CCC(=O)N(C1=CC=CC=C1)C2CCN(CC2)CCC3=CC=CC=C3
Experimental Protocols

2.3.1 Analytical Determination of Fentanyl

The identification and quantification of Fentanyl in biological and non-biological samples are critical for clinical, forensic, and research purposes. Several analytical techniques are employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used method for the separation and identification of Fentanyl and its metabolites. The sample is first extracted and derivatized, then injected into the GC-MS system. The retention time and the mass spectrum of the analyte are used for identification and quantification.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the detection of Fentanyl, especially at low concentrations in complex matrices like blood and urine.[13] It offers the advantage of not requiring derivatization.

  • Immunoassays: These are often used for initial screening due to their speed and ease of use. However, they are prone to cross-reactivity and false positives, and all presumptive positive results should be confirmed by a more specific method like GC-MS or LC-MS/MS.[13]

2.3.2 Determination of Aqueous Solubility

The pH-dependent aqueous solubility of Fentanyl can be determined as follows:

  • Prepare a series of buffers with different pH values.

  • Add an excess amount of Fentanyl to each buffer solution.

  • Agitate the samples at a constant temperature (e.g., 35 °C) until equilibrium is reached.

  • Filter the saturated solutions to remove undissolved solid.

  • Analyze the concentration of Fentanyl in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Signaling Pathway

Fentanyl exerts its effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[8][14] The binding of Fentanyl to the MOR initiates a cascade of intracellular signaling events.

Fentanyl_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel K+ Channel K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Fentanyl Fentanyl Fentanyl->MOR G_protein->AC α subunit G_protein->K_channel βγ subunit G_protein->Ca_channel βγ subunit Neurotransmitter ↓ Neurotransmitter Release K_efflux->Neurotransmitter Ca_influx->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Fentanyl's µ-Opioid Receptor Signaling

Upon binding of Fentanyl, the µ-opioid receptor activates an inhibitory G-protein (Gi/o). The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly interacts with ion channels, causing an increase in potassium efflux (leading to hyperpolarization) and a decrease in calcium influx. These events collectively reduce neuronal excitability and inhibit the release of neurotransmitters involved in pain signaling, resulting in analgesia.[14][15]

References

The Multifaceted Biological Activities of 5-Amino-3,4-dimethylisoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the diverse biological activities exhibited by derivatives of 5-Amino-3,4-dimethylisoxazole. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways and workflows. The isoxazole scaffold is a well-established pharmacophore, and derivatives of this compound, most notably the sulfonamide derivative sulfamethoxazole, have demonstrated significant therapeutic potential across various domains, including antimicrobial, anticancer, and neurological applications.

Antimicrobial Activity: Targeting Bacterial Folic Acid Synthesis

Derivatives of this compound are most renowned for their antibacterial properties, primarily through the inhibition of the folic acid synthesis pathway in bacteria. Sulfamethoxazole, a prominent member of this class, acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), an enzyme crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid.[1] This inhibition effectively halts bacterial growth by preventing the synthesis of essential nucleic acids and proteins.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antibacterial efficacy of a compound. The following table summarizes the MIC values for selected this compound derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Sulfamethoxazole Derivative 12 Staphylococcus aureus20[2]
Sulfamethoxazole Derivative 15 Escherichia coli21[2]
Schiff base derivative of SulfamethoxazoleKlebsiella pneumoniaeModerate Activity[3]
Schiff base derivative of SulfamethoxazoleEscherichia coliModerate Activity[3]
Schiff base derivative of SulfamethoxazoleStaphylococcus aureusModerate Activity[3]
5-amino-isoxazole-4-carbonitriles 4a, 4b, 4d Various bacterial and fungal pathogensBroad-spectrum activity[4]
Experimental Protocol: In Vitro Antibacterial Screening

The antibacterial activity of novel this compound derivatives is typically assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains : A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria are used.

  • Culture Preparation : Bacteria are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Preparation : The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Microdilution Assay : In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are prepared in the broth medium.

  • Inoculation : Each well is inoculated with the standardized bacterial suspension.

  • Incubation : The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G General Workflow for In Vitro Antibacterial Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solution (in DMSO) Serial_Dilution Serial Dilution in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination

General workflow for in vitro antibacterial screening.

Anticancer Activity

Recent studies have explored the potential of this compound derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential for development as novel chemotherapeutic agents.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for a novel hydrazone derivative of sulfamethoxazole.

CompoundCancer Cell LineIC50 (µM)Reference
Hydrazone 16b Human prostate carcinoma (PPC-1)Not specified, but noted to be more active than Olaparib[5]
Hydrazone 16b Human kidney carcinoma (CaKi-1)Not specified, but noted to be more active than axitinib and pazopanib[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Culture : Human cancer cell lines (e.g., PPC-1, CaKi-1) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 3-4 hours.

  • Formazan Solubilization : The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

G MTT Assay Workflow for Anticancer Activity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Adherence Allow Adherence (Overnight) Cell_Seeding->Adherence Compound_Addition Add Compound (Varying Concentrations) Adherence->Compound_Addition Incubation_Treatment Incubate (e.g., 48-72h) Compound_Addition->Incubation_Treatment MTT_Addition Add MTT Reagent Incubation_Treatment->MTT_Addition Incubation_MTT Incubate (3-4h) MTT_Addition->Incubation_MTT Formazan_Solubilization Solubilize Formazan (DMSO) Incubation_MTT->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Workflow of the MTT assay for determining cytotoxicity.

Neurological and Other Activities

Beyond their established antimicrobial and emerging anticancer roles, derivatives of this compound are being investigated for other therapeutic applications.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

A novel derivative, N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(2-fluoro-4-[(11)C]methylphenyl)thiazol-2-yl]-1-carboxamide, has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH) with an IC50 of 6.1 nM.[6] FAAH is an enzyme responsible for the degradation of endocannabinoids, and its inhibition is a promising strategy for the treatment of pain, anxiety, and other neurological disorders.

Anti-herpetic Activity

A coumarin-sulfonamide derivative, (E)-N-(3,4-dimethylisoxazol-5-yl)-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)diazenyl)benzene sulfonamide, has demonstrated in-vitro anti-herpetic activity against Herpes Simplex Virus type-1 (HSV-1).[7] The compound was found to inhibit viral replication at later stages of infection.[7]

Potential GABA Receptor Modulation

While direct evidence for the interaction of this compound derivatives with GABA receptors is still emerging, the isoxazole scaffold is known to be present in compounds that act as GABA receptor modulators.[8] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for anxiolytic, sedative, and anticonvulsant drugs. Further investigation into the potential of this compound derivatives to modulate GABAergic neurotransmission is warranted.

G Hypothetical GABA Receptor Modulation GABA_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Opens Derivative This compound Derivative Derivative->GABA_Receptor Potentially binds to allosteric site GABA GABA GABA->GABA_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Leads to

Hypothetical modulation of the GABA-A receptor.

Conclusion and Future Directions

The derivatives of this compound represent a versatile class of compounds with a broad spectrum of biological activities. While their role as antimicrobial agents is well-established, recent research has unveiled promising potential in oncology and neurology. The continued exploration of this chemical scaffold, through the synthesis of novel analogs and comprehensive biological evaluation, is expected to yield new therapeutic leads. Future research should focus on elucidating the specific signaling pathways involved in their anticancer and neurological activities, as well as optimizing their pharmacokinetic and pharmacodynamic profiles to enhance their clinical utility.

References

An In-depth Technical Guide on the Biological Significance of 3,4-Dimethylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known biological significance of 3,4-Dimethylisoxazol-5-amine. The primary and most well-documented role of this compound is as a crucial chemical intermediate in the synthesis of the sulfonamide antibiotic, sulfamethoxazole. Consequently, this paper will first detail the synthetic pathway from 3,4-Dimethylisoxazol-5-amine to sulfamethoxazole. The core of this guide will then focus on the well-established mechanism of action of sulfamethoxazole in bacterial systems, specifically its role as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. While some sources allude to potential direct biological activities of 3,4-Dimethylisoxazol-5-amine, such as interaction with GABA receptors, a thorough review of the scientific literature reveals a lack of substantive, peer-reviewed evidence to support these claims. Therefore, this guide will also address the current evidence gap for these proposed secondary mechanisms.

Role as a Precursor in Sulfamethoxazole Synthesis

3,4-Dimethylisoxazol-5-amine is a foundational building block in the industrial synthesis of sulfamethoxazole. The synthesis is a well-established chemical process that involves the condensation of 3,4-Dimethylisoxazol-5-amine with N-acetylsulfanilyl chloride, followed by the deacetylation of the resulting intermediate to yield the active sulfamethoxazole drug.

Experimental Protocol: Synthesis of Sulfamethoxazole from 3,4-Dimethylisoxazol-5-amine

A general laboratory-scale synthetic protocol is as follows:

  • Reaction Setup: 3,4-Dimethylisoxazol-5-amine is dissolved in a suitable aprotic solvent, such as pyridine or a mixture of acetone and water, in a reaction vessel equipped with a stirrer and maintained at a controlled temperature, typically between 0-5°C.

  • Addition of N-acetylsulfanilyl chloride: N-acetylsulfanilyl chloride is added portion-wise to the solution of 3,4-Dimethylisoxazol-5-amine. The reaction is exothermic and the temperature should be carefully monitored and controlled.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the N-acetylsulfamethoxazole intermediate. The precipitate is then filtered, washed with water, and dried.

  • Hydrolysis: The N-acetylsulfamethoxazole intermediate is then subjected to hydrolysis, typically by heating with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide), to remove the acetyl protecting group.

  • Purification: The resulting sulfamethoxazole is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product.

Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the specific synthetic route and scale of the reaction.

Core Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis by Sulfamethoxazole

The biological significance of 3,4-Dimethylisoxazol-5-amine is intrinsically linked to the antibacterial activity of its derivative, sulfamethoxazole. Sulfamethoxazole is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme catalyzes a crucial step in the biosynthesis of folic acid (vitamin B9), a vital cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids in bacteria.[1][2]

The Bacterial Folic Acid Synthesis Pathway

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. The pathway begins with guanosine triphosphate (GTP) and involves several enzymatic steps. A critical step is the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate, a reaction catalyzed by DHPS, to form dihydropteroate. This is then converted to dihydrofolic acid and subsequently to the biologically active tetrahydrofolic acid.

Folic_Acid_Pathway cluster_inhibition Inhibition GTP Guanosine Triphosphate (GTP) DHPPP Dihydropteridine Pyrophosphate GTP->DHPPP Multiple Steps Dihydropteroate Dihydropteroate DHPPP->Dihydropteroate PABA para-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->Nucleic_Acids Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->PABA Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfamethoxazole.

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

Sulfamethoxazole is a structural analog of PABA. This structural similarity allows it to bind to the active site of DHPS, competing directly with the natural substrate, PABA.[1][2] By occupying the active site, sulfamethoxazole prevents the synthesis of dihydropteroate, thereby halting the entire folic acid synthesis pathway. The depletion of tetrahydrofolate ultimately leads to the cessation of bacterial growth and replication, resulting in a bacteriostatic effect.

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

The inhibitory activity of sulfamethoxazole on DHPS can be quantified using various in vitro assays. A common method is a spectrophotometric assay that couples the DHPS reaction to the dihydrofolate reductase (DHFR) reaction.

  • Reagents and Buffers:

    • Recombinant DHPS enzyme

    • Recombinant DHFR enzyme

    • Dihydropteridine pyrophosphate (substrate for DHPS)

    • para-Aminobenzoic acid (PABA) (substrate for DHPS)

    • NADPH (cofactor for DHFR)

    • Sulfamethoxazole (inhibitor)

    • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format for high-throughput screening.

    • A reaction mixture containing the reaction buffer, DHFR, and NADPH is prepared.

    • Varying concentrations of sulfamethoxazole are added to the wells.

    • The DHPS enzyme and dihydropteridine pyrophosphate are added to initiate the reaction.

    • The reaction is started by the addition of PABA.

    • The oxidation of NADPH to NADP+ by DHFR, which is dependent on the production of dihydrofolate from the DHPS reaction, is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • The rate of NADPH oxidation is calculated for each concentration of sulfamethoxazole.

    • The half-maximal inhibitory concentration (IC50) value for sulfamethoxazole is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Unsubstantiated Claims of Direct Biological Activity

Some non-peer-reviewed sources, primarily chemical supplier datasheets, briefly mention that 3,4-Dimethylisoxazol-5-amine may have activity at GABA receptors and can inhibit sulfathiazole and brain amine uptake. However, extensive searches of the scientific literature, including major databases such as PubMed, Scopus, and Web of Science, did not yield any primary research articles, quantitative data, or detailed experimental protocols to substantiate these claims.

While other isoxazole derivatives have been shown to modulate GABA and other neurotransmitter receptors, it is crucial to note that biological activity is highly dependent on the specific isomeric structure and substituent groups. Extrapolating the activity of other isoxazoles to 3,4-Dimethylisoxazol-5-amine without direct experimental evidence is not scientifically sound.

The following diagram illustrates the current evidence landscape for the purported mechanisms of action of 3,4-Dimethylisoxazol-5-amine.

Evidence_Summary Compound 3,4-Dimethylisoxazol-5-amine Precursor Precursor to Sulfamethoxazole Compound->Precursor GABA_Activity Direct GABA Receptor Activity Compound->GABA_Activity Uptake_Inhibition Inhibition of Sulfathiazole and Brain Amine Uptake Compound->Uptake_Inhibition Evidence_Strong Strong Evidence (Well-documented in literature) Precursor->Evidence_Strong Evidence_Weak Weak/No Evidence (Unsupported by peer-reviewed studies) GABA_Activity->Evidence_Weak Uptake_Inhibition->Evidence_Weak

Caption: Summary of Evidence for Proposed Mechanisms of Action.

Quantitative Data Summary

Due to the lack of primary research on the direct biological activity of 3,4-Dimethylisoxazol-5-amine, no quantitative data such as binding affinities (Ki), IC50, or EC50 values for its interaction with biological targets are available in the peer-reviewed literature.

For its derivative, sulfamethoxazole , the inhibitory activity against DHPS is well-characterized. The IC50 and Ki values can vary depending on the bacterial species and the specific assay conditions.

CompoundTargetParameterValue RangeBacterial Species
SulfamethoxazoleDihydropteroate Synthase (DHPS)IC50Micromolar (µM) to millimolar (mM)Varies (e.g., E. coli, S. aureus)
SulfamethoxazoleDihydropteroate Synthase (DHPS)KiMicromolar (µM)Varies

Note: Specific values should be obtained from relevant primary research articles for the bacterial species of interest.

Conclusion

The primary and unequivocally established role of 3,4-Dimethylisoxazol-5-amine in biological systems is indirect, serving as a critical precursor for the synthesis of the antibacterial agent sulfamethoxazole. The mechanism of action of sulfamethoxazole, through the competitive inhibition of bacterial dihydropteroate synthase, is well-understood and provides a clear example of targeted antimicrobial therapy.

Conversely, claims of direct biological activities of 3,4-Dimethylisoxazol-5-amine, such as modulation of GABA receptors, are not supported by the current body of peer-reviewed scientific literature. For researchers and drug development professionals, it is imperative to rely on robust, validated data. Future investigations into the potential direct pharmacological effects of 3,4-Dimethylisoxazol-5-amine would require rigorous experimental validation, including binding assays, functional assays, and in vivo studies, to establish any clinically relevant mechanism of action. Until such data is available, its biological significance should be considered primarily within the context of its role in the synthesis of sulfamethoxazole.

References

Solubility profile of 5-Amino-3,4-dimethylisoxazole in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-3,4-dimethylisoxazole (CAS No: 19947-75-2), a key intermediate in the synthesis of pharmaceuticals such as sulfamethoxazole.[1] Understanding the solubility of this compound is critical for its effective use in various synthetic procedures, formulation development, and for ensuring reproducible results in both research and manufacturing settings.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₅H₈N₂O[2][3]
Molecular Weight 112.13 g/mol [1][3]
Appearance White to off-white crystalline solid[1]
Melting Point 116.0-123.0 °C[4]

Qualitative Solubility Profile

This compound is generally characterized as being soluble in polar organic solvents. This solubility is attributed to the presence of the amino group which can participate in hydrogen bonding.[1] While specific quantitative data is not widely published, the following table summarizes the available qualitative information.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
MethanolSoluble[1]

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of the solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, dimethyl sulfoxide)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker or orbital incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Mobile phase for HPLC analysis (if applicable)

  • Standard solutions of this compound of known concentrations

Experimental Workflow

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Preparation cluster_analysis Analysis A Weigh excess this compound B Add a known volume of solvent to vials A->B C Incubate at a constant temperature with agitation B->C D Allow to settle C->D E Withdraw supernatant D->E F Filter the supernatant E->F G Dilute the filtrate F->G H Analyze by HPLC or UV-Vis spectroscopy G->H I Quantify against a calibration curve H->I

Figure 1: Experimental Workflow for Solubility Determination
Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator. A typical temperature for solubility studies is 25 °C.

    • Agitate the samples for a sufficient period to allow for equilibrium to be reached. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing, which indicates that equilibrium has been reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor)

Logical Relationships in Solubility Determination

The process of determining the solubility of a compound like this compound follows a logical progression of steps, each dependent on the successful completion of the previous one. This can be visualized as a decision-making and procedural flowchart.

G Figure 2: Logical Flow of Solubility Determination A Define Solvents and Temperature B Prepare Supersaturated Slurry A->B C Equilibrate for 24-72h B->C D Is Equilibrium Reached? C->D E Continue Equilibration D->E No F Separate Solid and Liquid Phases D->F Yes E->C G Analyze Solute Concentration in Liquid F->G H Calculate Solubility G->H

Figure 2: Logical Flow of Solubility Determination

Conclusion

References

Spectroscopic Analysis of 3,4-Dimethylaminoisorex (3,4-DMAI): A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethylaminoisorex (3,4-DMAI) is a synthetic stimulant belonging to the 2-amino-5-aryloxazoline class. As a derivative of aminorex and 4-methylaminorex, its chemical structure suggests potential psychoactive properties, making its accurate identification and characterization crucial for researchers, forensic scientists, and drug development professionals. This technical guide outlines the expected spectroscopic profile of 3,4-DMAI using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on extensive data available for the stereoisomers of 4-methylaminorex.[1][2] The addition of two methyl groups to the phenyl ring of 4-methylaminorex to form 3,4-DMAI is expected to introduce predictable changes in the spectroscopic data.

Predicted Spectroscopic Data of 3,4-DMAI

The following tables summarize the spectroscopic data for the cis and trans diastereomers of 4-methylaminorex, which serve as a basis for predicting the data for 3,4-DMAI. The primary difference in the spectra of 3,4-DMAI would be the appearance of signals corresponding to the two methyl groups on the aromatic ring and the corresponding changes in the aromatic proton signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3,4-DMAI, both ¹H and ¹³C NMR would be essential for confirming the connectivity and stereochemistry of the molecule.

¹H-NMR Data (Predicted for 3,4-DMAI based on 4-methylaminorex in CDCl₃)

ProtonPredicted Chemical Shift (ppm) - cis-isomerPredicted Chemical Shift (ppm) - trans-isomerMultiplicityCoupling Constant (J) in Hz
H-4~3.5 - 4.0~3.0 - 3.5m
H-5~4.5 - 5.0~5.0 - 5.5d~9-10 (cis), ~7-8 (trans)
C4-CH₃~1.0 - 1.5~1.0 - 1.5d~6-7
NH₂~3.5 - 4.5~3.5 - 4.5s (broad)
Ar-H~7.0 - 7.3~7.0 - 7.3m
Ar-CH₃ (3-pos)~2.2 - 2.4~2.2 - 2.4s
Ar-CH₃ (4-pos)~2.2 - 2.4~2.2 - 2.4s

Note: The primary difference for 3,4-DMAI would be the presence of two singlets for the aromatic methyl groups and a more complex multiplet for the remaining aromatic protons compared to the spectrum of 4-methylaminorex.[1]

¹³C-NMR Data (Predicted for 3,4-DMAI based on 4-methylaminorex in CDCl₃)

CarbonPredicted Chemical Shift (ppm) - cis-isomerPredicted Chemical Shift (ppm) - trans-isomer
C-2~160 - 165~160 - 165
C-4~55 - 60~60 - 65
C-5~80 - 85~85 - 90
C4-CH₃~15 - 20~15 - 20
Ar-C (Quaternary)~130 - 140~130 - 140
Ar-CH~125 - 130~125 - 130
Ar-CH₃ (3-pos)~19 - 21~19 - 21
Ar-CH₃ (4-pos)~19 - 21~19 - 21

Note: The carbon signals for the aromatic ring in 3,4-DMAI will be different from 4-methylaminorex, with two additional signals for the methyl carbons and two quaternary carbon signals for the substituted aromatic carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,4-DMAI is expected to be very similar to that of 4-methylaminorex, with the addition of bands related to the aromatic methyl groups.

Characteristic IR Absorptions (Predicted for 3,4-DMAI)

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)~3450Medium-Strong
C-H stretch (aromatic)~3000 - 3100Medium
C-H stretch (aliphatic)~2850 - 3000Medium
C=N stretch (imine)~1700Strong
C-C stretch (aromatic)~1500, 1600Medium
C-O stretch~1050 - 1250Strong

Note: The principal absorptions are expected to be similar to 4-methylaminorex, with potential subtle shifts due to the electronic effects of the dimethyl substitution on the phenyl ring.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which aids in determining its molecular weight and structure. The mass spectrum of 3,4-DMAI is expected to show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns similar to 4-methylaminorex.

Predicted Mass Spectrum Fragments for 3,4-DMAI (Electron Impact - EI)

FragmentPredicted m/zDescription
[M]⁺204Molecular Ion
[M - CH₃]⁺189Loss of a methyl group
[M - CONH₂]⁺161Loss of carbonylamine
[M - C₇H₇O]⁺97Loss of 3,4-dimethylbenzaldehyde
[C₄H₈N₂]⁺84Base Peak (predicted)

Note: The molecular ion of 3,4-DMAI will be 28 mass units higher than that of 4-methylaminorex (176 g/mol ) due to the two additional methyl groups. The fragmentation pattern is predicted to be analogous, with the base peak likely resulting from the cleavage of the bond between the oxazoline ring and the dimethylphenyl group.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aminorex derivatives, based on methodologies reported for 4-methylaminorex.[1]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Internal Standard: Add an internal standard such as tetramethylsilane (TMS) for referencing the chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra to fully characterize the structure and stereochemistry.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Calibration: Use a polystyrene standard for calibration.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron impact (EI) ionization source.

  • Chromatographic Separation: Use a suitable capillary column (e.g., HP-5MS) to separate the isomers.

  • Mass Analysis: Acquire mass spectra over a relevant m/z range (e.g., 40-550 amu).

Visualizations

Logical Relationship Diagram

G cluster_0 Structural Analogs cluster_1 Spectroscopic Properties 4-Methylaminorex 4-Methylaminorex 3,4-DMAI 3,4-DMAI 4-Methylaminorex->3,4-DMAI + 2x CH3 NMR_Spectra NMR Spectra 4-Methylaminorex->NMR_Spectra Known Data [2] IR_Spectra IR Spectra 4-Methylaminorex->IR_Spectra Known Data [2] MS_Spectra MS Spectra 4-Methylaminorex->MS_Spectra Known Data [2] 3,4-DMAI->NMR_Spectra Predicted 3,4-DMAI->IR_Spectra Predicted 3,4-DMAI->MS_Spectra Predicted

Caption: Structural relationship and predictive spectroscopic data flow.

Experimental Workflow: NMR Analysis

G Sample Sample Dissolve_in_CDCl3 Dissolve in CDCl3 Sample->Dissolve_in_CDCl3 Add_TMS Add TMS Standard Dissolve_in_CDCl3->Add_TMS Acquire_Spectra Acquire 1H, 13C, 2D NMR Spectra Add_TMS->Acquire_Spectra Process_Data Process and Analyze Data Acquire_Spectra->Process_Data Structure_Elucidation Structure Elucidation Process_Data->Structure_Elucidation

Caption: Workflow for NMR spectroscopic analysis.

Experimental Workflow: IR Analysis

G Sample Sample Prepare_KBr_Pellet Prepare KBr Pellet Sample->Prepare_KBr_Pellet FTIR_Scan Perform FTIR Scan (4000-400 cm-1) Prepare_KBr_Pellet->FTIR_Scan Identify_Peaks Identify Characteristic Peaks FTIR_Scan->Identify_Peaks Functional_Group_Analysis Functional Group Analysis Identify_Peaks->Functional_Group_Analysis

Caption: Workflow for IR spectroscopic analysis.

Experimental Workflow: GC-MS Analysis

G Sample Sample Dissolve_in_Solvent Dissolve in Volatile Solvent Sample->Dissolve_in_Solvent Inject_into_GC Inject into GC-MS Dissolve_in_Solvent->Inject_into_GC Separation_and_Ionization Chromatographic Separation & EI Ionization Inject_into_GC->Separation_and_Ionization Mass_Analysis Mass Analysis of Fragments Separation_and_Ionization->Mass_Analysis Compound_Identification Compound Identification Mass_Analysis->Compound_Identification

Caption: Workflow for GC-MS analysis.

References

Potential Pharmacological Targets for 5-Amino-3,4-dimethylisoxazole Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neurological applications.[1][2] This technical guide focuses on the potential pharmacological targets for analogs of 5-Amino-3,4-dimethylisoxazole, a specific isoxazole derivative. Due to the limited direct research on this specific analog series, this document synthesizes findings from structurally related compounds, such as 5-aminoisoxazoles and 3,4-dialkylisoxazoles, to propose and detail high-potential therapeutic targets. The information herein is intended to provide a foundational resource for researchers and drug development professionals to guide the design and investigation of novel this compound analogs.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[3] The mechanisms underlying these effects are often multifactorial, involving the modulation of key signaling pathways and the inhibition of proteins critical for cancer cell proliferation and survival.

Potential Molecular Targets and Pathways

Based on studies of structurally related isoxazole compounds, potential anticancer mechanisms for this compound analogs could involve:

  • Tubulin Polymerization Inhibition: Some 3,4-diaryl-5-aminoisoxazoles have been shown to inhibit tubulin polymerization, a mechanism shared with established anticancer drugs like paclitaxel.[4][5] This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells.

  • PI3K/Akt Signaling Pathway Inhibition: The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. In-silico studies of some isoxazole derivatives suggest potential interactions with the PI3K enzyme.

  • General Cytotoxicity: Various isoxazole-piperazine hybrids have shown potent cytotoxicity against liver and breast cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[1][6]

Quantitative Data for Structurally Related Isoxazole Analogs

The following table summarizes the cytotoxic activity of various isoxazole derivatives against several human cancer cell lines. It is important to note that these are not direct analogs of this compound but provide a strong rationale for investigating its derivatives in an oncological context.

Compound/Analog TypeCancer Cell LineIC50 (µM)Reference
3,4-diaryl-5-aminoisoxazole (Compound 11a)Multiple human cancer cell lineslow micromolar range[4]
3,4-diaryl-5-aminoisoxazole (Compound 13a)Multiple human cancer cell lineslow micromolar range[4]
Isoxazole-piperazine hybrid (Compound 5l)Huh7 (Liver), MCF-7 (Breast)0.3 - 3.7[6]
Isoxazole-piperazine hybrid (Compound 5m)Huh7 (Liver), MCF-7 (Breast)0.3 - 3.7[6]
Isoxazole-piperazine hybrid (Compound 5o)Huh7 (Liver), MCF-7 (Breast)0.3 - 3.7[6]
Isoxazole-carboxamide derivative (MYM4)CaCo-2 (Colon)10.22[1]
Isoxazole-carboxamide derivative (MYM4)Hep3B (Liver)4.84[1]
Isoxazole-carboxamide derivative (MYM4)HeLa (Cervical)1.57[1]
Indole-3-isoxazole-5-carboxamide (Compound 5a)Huh7 (Liver)0.7[7]
4,5-dihydroisoxazole-5-carboxamide (17h)HeLa (Cervical)4.11[8]
4,5-dihydroisoxazole-5-carboxamide (17h)MCF-7 (Breast)4.03[8]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole analog and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

anticancer_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Investigation Cell_Culture Cancer Cell Lines (e.g., MCF-7, HeLa) Compound_Treatment Treat with 5-Amino-3,4- dimethylisoxazole Analogs Cell_Culture->Compound_Treatment Seeding MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Incubation IC50_Determination Calculate IC50 Values MTT_Assay->IC50_Determination Data Acquisition Western_Blot Western Blot for Signaling Proteins (e.g., Akt, Tubulin) IC50_Determination->Western_Blot Select Potent Analogs Flow_Cytometry Flow Cytometry for Cell Cycle Analysis IC50_Determination->Flow_Cytometry Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50_Determination->Apoptosis_Assay

General workflow for the evaluation of anticancer activity.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors activates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Isoxazole_Analog This compound Analog Isoxazole_Analog->PI3K inhibits

Potential inhibition of the PI3K/Akt signaling pathway.

Modulation of the System xc- Cystine/Glutamate Antiporter

The System xc- antiporter is a plasma membrane transporter that exchanges extracellular L-cystine for intracellular L-glutamate. This system is crucial for the synthesis of the antioxidant glutathione, and its dysregulation has been implicated in various neurological disorders and cancer.

Potential as Inhibitors

Structurally related isoxazole analogs, particularly those derived from amino-3-carboxy-5-methylisoxazole propionic acid (ACPA), have been identified as inhibitors of the System xc- transporter.[6][9] Both competitive and noncompetitive inhibitors have been discovered, suggesting that this compound analogs could be designed to target this transporter.[10]

Quantitative Data for Structurally Related Isoxazole Analogs

The following table presents the inhibitory constants (Ki) for several ACPA analogs against System xc- mediated glutamate uptake.

CompoundKi (µM)Reference
Naphthyl-ACPA 7gcomparable to endogenous substrate[6]
Hydrazone carboxylic acid 11ecomparable to endogenous substrate[6]

Note: The endogenous substrate cystine has a Ki of 33 µM for inhibiting glutamate uptake.[11]

Experimental Protocols

This assay measures the uptake of radiolabeled L-glutamate mediated by the System xc- transporter in cultured cells.

Protocol:

  • Cell Culture: Grow cells expressing the human xCT subunit of System xc- (e.g., transfected CHO cells or SNB-19 cells) on 24-well plates.

  • Buffer Exchange: Replace the culture medium with a pre-warmed Na+-free buffer and incubate for 20 minutes.

  • Uptake Initiation: Place the plate on a 37°C water bath. Remove the buffer and immediately add Na+-free buffer supplemented with [³H]-L-glutamate (e.g., 20 nM) and a range of concentrations of the test isoxazole analog.

  • Uptake Termination: After a 20-minute incubation, stop the uptake by rapidly washing the cells three times with ice-cold Na+-free buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH. Measure the radioactivity in a fraction of the lysate using a liquid scintillation counter.

  • Protein Quantification: Use another fraction of the lysate for protein quantification (e.g., Bradford assay) to normalize the uptake data.

  • Data Analysis: Express the results as pmol of radiolabeled glutamate transported per minute per mg of protein. Determine IC50 values from concentration-response curves and calculate Ki values using the Cheng-Prusoff equation.

System_xc_Workflow Cell_Culture Cells expressing System xc- Pre_incubation Pre-incubation in Na+-free buffer Cell_Culture->Pre_incubation Uptake_Assay Add [3H]-L-glutamate + Isoxazole Analog Pre_incubation->Uptake_Assay Wash_and_Lyse Wash and Lyse Cells Uptake_Assay->Wash_and_Lyse Scintillation_Counting Scintillation Counting Wash_and_Lyse->Scintillation_Counting Protein_Assay Protein Assay Wash_and_Lyse->Protein_Assay Data_Analysis Calculate Ki values Scintillation_Counting->Data_Analysis Protein_Assay->Data_Analysis

Experimental workflow for the System xc- functional assay.

Positive Allosteric Modulation of AMPA Receptors

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Positive allosteric modulators (PAMs) of AMPA receptors are of interest for treating cognitive and neurological disorders.

Potential as AMPA Receptor PAMs

Bis(5-aminoisoxazole) derivatives have been identified as highly potent positive modulators of AMPA receptors, significantly potentiating kainate-induced ion currents at very low concentrations.[12] This suggests that dimeric or appropriately substituted this compound analogs could exhibit similar activity.

Quantitative Data for Structurally Related Isoxazole Analogs

The following table shows the potentiation of AMPA receptor currents by a bis(5-aminoisoxazole) derivative.

CompoundMaximum PotentiationConcentration for Max PotentiationReference
Bis(5-aminoisoxazole) I~70%10⁻¹¹ M[12]
Dimethyl 5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate)77%10⁻¹⁰ M[12]
Experimental Protocols

This technique is used to measure the ion currents through AMPA receptors in response to an agonist, with and without the presence of a potential modulator.

Protocol:

  • Cell Preparation: Use cultured neurons or brain slices expressing AMPA receptors.

  • Recording Setup: Place the preparation in a recording chamber and perfuse with oxygenated artificial cerebrospinal fluid (aCSF).

  • Pipette Preparation: Pull a borosilicate glass capillary to a resistance of 3-7 MΩ and fill it with an appropriate intracellular solution.

  • Seal Formation: Approach a neuron with the pipette and apply gentle negative pressure to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell at a holding potential of -60 mV or -70 mV to record inward currents.

  • Drug Application: Apply an AMPA receptor agonist (e.g., glutamate or AMPA) to evoke a baseline current. Then, co-apply the agonist with the test isoxazole analog to measure its modulatory effect.

  • Data Acquisition and Analysis: Record the currents using an amplifier and appropriate software. Analyze the change in current amplitude to determine the potentiation effect and calculate EC50 values.

AMPA_Modulation_Pathway Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor binds to orthosteric site Ion_Channel_Closed Ion Channel (Closed) Ion_Channel_Open Ion Channel (Open) AMPA_Receptor->Ion_Channel_Open opens Cation_Influx Na+/Ca2+ Influx Ion_Channel_Open->Cation_Influx Neuronal_Excitation Neuronal Excitation Cation_Influx->Neuronal_Excitation Isoxazole_Analog_PAM This compound Analog (PAM) Isoxazole_Analog_PAM->AMPA_Receptor binds to allosteric site Isoxazole_Analog_PAM->Ion_Channel_Open enhances opening

Mechanism of positive allosteric modulation of AMPA receptors.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms, COX-1 and COX-2.

Potential as Selective COX Inhibitors

Certain diarylisoxazole derivatives have been shown to be potent and selective inhibitors of COX-1.[10][13] The selectivity for COX-1 over COX-2 is an important consideration in drug design to mitigate certain side effects.

Quantitative Data for Structurally Related Isoxazole Analogs

The following table provides IC50 values for some isoxazole derivatives against COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Mofezolac0.0079>50[10]
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6)19>50[10]
N,N'-(biphenyl-4,4'-diyl)bis(2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]acetamide)0.08>50
2-(3,4-bis(4-methoxyphenyl)-isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one>500.95
Experimental Protocols

This assay measures the peroxidase activity of COX enzymes by monitoring the appearance of an oxidized colorimetric probe.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes.

  • Plate Setup: In a 96-well plate, set up background wells (buffer and heme), 100% initial activity wells (buffer, heme, and enzyme), and inhibitor wells (buffer, heme, enzyme, and test isoxazole analog).

  • Incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells except the background wells to initiate the enzymatic reaction.

  • Colorimetric Measurement: Monitor the absorbance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm over time using a plate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

This technical guide has outlined several high-potential pharmacological targets for analogs of this compound, based on the activities of structurally related isoxazole derivatives. The identified targets span oncology, neuroscience, and anti-inflammatory research, highlighting the therapeutic versatility of this chemical scaffold. The provided quantitative data, though not for the exact analogs of interest, offer valuable benchmarks for future studies. Furthermore, the detailed experimental protocols serve as a practical resource for researchers to initiate the investigation of novel this compound analogs. The logical workflows and signaling pathway diagrams provided offer a clear visual guide for planning and interpreting these experimental endeavors. It is anticipated that this guide will accelerate the exploration and development of this promising class of compounds.

References

No Direct Evidence Found for 5-Amino-3,4-dimethylisoxazole Interaction with GABA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, no direct experimental data was found to characterize the interaction between 5-Amino-3,4-dimethylisoxazole and GABA receptors. This includes a lack of information on binding affinities, functional modulation, or efficacy at any GABA receptor subtype.

The initial request for an in-depth technical guide on the interaction of this compound with GABA receptors cannot be fulfilled at this time due to the absence of published research on this specific topic. Searches for quantitative data, experimental protocols, and signaling pathways related to this compound's activity at GABA receptors yielded no relevant results.

This compound is primarily documented as a chemical intermediate in the synthesis of the sulfonamide antibiotic, sulfamethoxazole. Its own pharmacological properties, particularly concerning the central nervous system and specific receptor interactions, do not appear to have been a subject of published investigation.

While the isoxazole scaffold is present in various compounds known to interact with GABA receptors, the specific substitution pattern of this compound does not correspond to well-characterized GABAergic modulators. Studies on other isoxazole derivatives have shown a range of activities, including agonism and antagonism at GABA receptors, but these findings cannot be directly extrapolated to this compound without experimental validation.

Similarly, an investigation into the potential GABAergic activity of sulfamethoxazole, the final product synthesized from this compound, did not reveal any significant direct interactions with GABA receptors that could be retrospectively attributed to its precursor.

At present, there is no scientific basis to produce a technical guide on the interaction of this compound with GABA receptors. The required quantitative data, experimental methodologies, and signaling pathway information do not exist in the public domain.

For researchers, scientists, and drug development professionals interested in the potential GABAergic activity of novel isoxazole compounds, this represents an unexplored area of research. Future studies would need to be conducted to determine if this compound has any affinity for or functional effect on GABA receptors. Such investigations would require initial screening through radioligand binding assays followed by functional characterization using electrophysiological techniques.

We recommend that any party interested in this specific interaction consider commissioning novel research to generate the foundational data required.

Methodological & Application

Application Notes and Protocols: The Role of 5-Amino-3,4-dimethylisoxazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Amino-3,4-dimethylisoxazole and its structural isomers as pivotal building blocks in the synthesis of various pharmaceuticals. This document details the synthetic applications, experimental protocols, and the mechanism of action of the resulting therapeutic agents, with a focus on sulfonamides and non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction to this compound

This compound is a heterocyclic amine that serves as a crucial intermediate in the synthesis of a number of active pharmaceutical ingredients (APIs). Its isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to engage in various biological interactions. The primary application of this compound is in the synthesis of sulfonamide antibiotics, most notably sulfisoxazole.

Pharmaceutical Applications

The principal application of this compound is as a key precursor for the synthesis of sulfisoxazole, a short-acting sulfonamide antibiotic.[1] Additionally, its structural isomer, 3-amino-5-methylisoxazole, is fundamental in the production of sulfamethoxazole, another widely used sulfonamide antibiotic.[2][3] The isoxazole moiety is also a core component of several selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib and parecoxib, which are used to treat pain and inflammation.[4][5]

Table 1: Key Pharmaceuticals Synthesized from Aminoisoxazole Derivatives
PharmaceuticalPrecursorTherapeutic Class
SulfisoxazoleThis compoundAntibiotic (Sulfonamide)
Sulfamethoxazole3-Amino-5-methylisoxazoleAntibiotic (Sulfonamide)
Celecoxib(Related pyrazole derivative)NSAID (COX-2 Inhibitor)
Parecoxib(Related isoxazole derivative)NSAID (COX-2 Inhibitor)

Experimental Protocols

Synthesis of this compound

A known method for the synthesis of this compound involves the reaction of butene-2 with nitrosyl chloride to form a nitrosochloride addition product, which is then reacted with an alkali metal cyanide. This process offers a direct and continuous synthesis from readily available starting materials.[6]

Experimental Protocol:

  • In a suitable reaction vessel, cool chloroform to -15°C.

  • Slowly add a mixture of cis- and trans-butene-2 (11.2 g) and nitrosyl chloride (6.6 g), maintaining the temperature at approximately -10°C.

  • Stir the reaction mixture at -10°C for 1.5 hours.

  • Allow the mixture to warm to room temperature.

  • Remove volatile materials under reduced pressure at 50-60°C.

  • The resulting crude nitrosochloride addition product can be used directly in the next step.

  • React the crude product with an alkali metal cyanide in refluxing methanol or aqueous methanol to yield this compound.

  • The product can be purified by crystallization from water or benzene.

Table 2: Quantitative Data for this compound Synthesis
ParameterValueReference
Starting MaterialsButene-2, Nitrosyl Chloride, Alkali Metal CyanideU.S. Patent 3,468,900
Yield77.1% (crystalline product)U.S. Patent 3,468,900
Melting Point112-119°C (crude), 120-122°C (recrystallized)U.S. Patent 3,468,900
Synthesis of Sulfisoxazole from this compound

Sulfisoxazole is synthesized by reacting this compound with p-acetaminobenzenesulfonyl chloride, followed by the removal of the acetyl protecting group.[6]

Experimental Protocol:

  • Dissolve crude or purified this compound in a suitable solvent.

  • React the solution with p-acetaminobenzenesulfonyl chloride to form N-acetylsulfisoxazole.

  • The crude N-acetylsulfisoxazole can be purified by crystallization.

  • Hydrolyze the N-acetylsulfisoxazole using an aqueous sodium hydroxide solution to remove the acetyl group.

  • Neutralize the reaction mixture to precipitate sulfisoxazole.

  • Filter and dry the final product.

Synthesis of Sulfamethoxazole from 3-Amino-5-methylisoxazole

A common method for synthesizing sulfamethoxazole involves the condensation of 3-amino-5-methylisoxazole with N-acetylsulfanilyl chloride, followed by deacetylation.[2][3]

Experimental Protocol:

  • React 3-amino-5-methylisoxazole with N-acetylsulfanilyl chloride in a suitable solvent to produce N-(5-methylisoxazol-3-yl)-4-acetamidobenzenesulfonamide.

  • Dissolve the resulting N-acetylsulfamethoxazole (3.4 g, 11.5 mmol) in 10% NaOH solution (15 mL).

  • Stir the solution at 80°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Neutralize to pH 6 with acetic acid to precipitate sulfamethoxazole.

  • Wash the precipitate with water and dry in vacuo.

Table 3: Quantitative Data for the Final Step of Sulfamethoxazole Synthesis
ParameterValueReference
Starting MaterialN-(5-methylisoxazol-3-yl)-4-acetamidobenzenesulfonamideChemicalBook
Reagents10% NaOH, Acetic AcidChemicalBook
Yield96%ChemicalBook
Purity (HPLC)>99%ChemicalBook

Mechanism of Action of Derived Pharmaceuticals: COX-2 Inhibition

Many pharmaceuticals derived from isoxazole precursors, such as celecoxib and the active metabolite of parecoxib (valdecoxib), function as selective inhibitors of cyclooxygenase-2 (COX-2).[4] COX-2 is an enzyme that is typically induced by inflammatory stimuli and plays a key role in the synthesis of prostaglandins, which are mediators of pain and inflammation.[7][8]

The signaling pathway begins with the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various other prostaglandins (e.g., PGE2). These prostaglandins then act on their respective receptors to elicit inflammatory responses. Selective COX-2 inhibitors block this pathway, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the housekeeping functions of the constitutively expressed COX-1 enzyme. This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Oxygenation Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerases Inflammation Pain & Inflammation Prostaglandins->Inflammation Receptor Binding COX2_Inhibitor COX-2 Inhibitor (e.g., Valdecoxib) COX2_Inhibitor->COX2 Inhibition Drug_Development_Workflow Start Start: Identify Target Pharmaceutical Synthesis_Isoxazole Synthesize Aminoisoxazole Precursor (e.g., this compound) Start->Synthesis_Isoxazole Synthesis_API Synthesize Active Pharmaceutical Ingredient (API) (e.g., Sulfisoxazole) Synthesis_Isoxazole->Synthesis_API Purification Purification and Characterization (Crystallization, HPLC, NMR) Synthesis_API->Purification In_Vitro_Assay In Vitro Biological Assays (e.g., COX-2 Inhibition Assay) Purification->In_Vitro_Assay In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Assay->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials End End: Approved Pharmaceutical Clinical_Trials->End

References

Application of 3,4-Disubstituted Aniline Derivatives in Agrochemical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The accurate identification of chemical intermediates is paramount in the synthesis of effective and safe agrochemicals. The abbreviation "3,4-DMAI" is not a standard chemical identifier and can be interpreted as either 3,4-Dimethylaniline or 3,4-Dimethoxyaniline, both of which are viable precursors in the agrochemical industry. This document provides detailed application notes and protocols for the use of both 3,4-Dimethylaniline and 3,4-Dimethoxyaniline in the synthesis of agrochemical intermediates, addressing the ambiguity of the term "3,4-DMAI".

Section 1: 3,4-Dimethylaniline in the Synthesis of the Herbicide Pendimethalin

3,4-Dimethylaniline, also known as 3,4-xylidine, is a key raw material in the production of pendimethalin, a widely used dinitroaniline herbicide.[1] Pendimethalin is a selective pre-emergent herbicide effective against annual grasses and certain broadleaf weeds in a variety of crops. The synthesis involves a multi-step process starting from 3,4-dimethylaniline.

Application Notes:

The synthesis of pendimethalin from 3,4-dimethylaniline is a robust and industrially significant process. The overall pathway involves the N-alkylation of 3,4-dimethylaniline to form N-(1-ethylpropyl)-3,4-dimethylaniline, followed by a dinitration step. The purity of the final product is crucial for its herbicidal efficacy and to minimize the presence of potentially harmful impurities.

Key Advantages of using 3,4-Dimethylaniline:

  • Readily Available: 3,4-Dimethylaniline is a commercially available chemical intermediate.

  • High Conversion Rates: The synthetic route to pendimethalin from 3,4-dimethylaniline is characterized by high yields.[2]

  • Established Process: The manufacturing process is well-established and documented in patent literature.

Quantitative Data Summary:
Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Typical Purity (%)Melting Point (°C)Reference
3,4-DimethylanilineC₈H₁₁N121.18->9849-51[3]
N-(1-ethylpropyl)-3,4-dimethylanilineC₁₃H₂₁N191.3192-97.2>96-[2][4]
PendimethalinC₁₃H₁₉N₃O₄281.3174-91>9554-58[5][6]
Experimental Protocols:

Protocol 1: Synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline

This procedure describes the reductive amination of 3,4-dimethylaniline with 3-pentanone.

  • Reaction Setup: In a high-pressure autoclave, charge 3,4-dimethylaniline, 3-pentanone (diethyl ketone), a suitable catalyst (e.g., Pt/C or Pd/γ-Al₂O₃), and a sulfonic acid catalyst (e.g., 2-naphthalenesulfonic acid).[4] The molar ratio of 3,4-dimethylaniline to 3-pentanone is typically 1:1.6.[7]

  • Hydrogenation: Pressurize the autoclave with hydrogen to 1.3 MPa.[4] Heat the reaction mixture to 120°C with constant stirring.[4] Maintain these conditions for approximately 3.5 hours, or until hydrogen uptake ceases.[4]

  • Work-up: After cooling the reactor, filter off the catalyst. Separate the aqueous layer from the organic layer.

  • Purification: Distill the organic layer under reduced pressure to remove excess 3-pentanone and collect the fraction boiling at 138-140°C (at 13.02-13.28 kPa) to obtain N-(1-ethylpropyl)-3,4-dimethylaniline.[4]

Protocol 2: Synthesis of Pendimethalin by Dinitration of N-(1-ethylpropyl)-3,4-dimethylaniline

This protocol outlines the dinitration of the intermediate synthesized in Protocol 1.

  • Reaction Setup: Dissolve N-(1-ethylpropyl)-3,4-dimethylaniline in a suitable solvent such as 1,1,2,2-tetrachloroethane.[2]

  • Nitration: Cool the solution and slowly add a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, while maintaining the temperature between -5°C and 0°C.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction mixture by pouring it onto ice. Separate the organic layer, wash it with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.

  • Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate). Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like methanol to yield orange-yellow crystals of pendimethalin.[8]

Diagrams:

Synthesis_of_Pendimethalin DMA 3,4-Dimethylaniline Intermediate N-(1-ethylpropyl)-3,4-dimethylaniline DMA->Intermediate Reductive Amination (H₂, Catalyst) Pentanone 3-Pentanone Pentanone->Intermediate Pendimethalin Pendimethalin Intermediate->Pendimethalin Dinitration NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->Pendimethalin

Caption: Synthetic pathway of Pendimethalin from 3,4-Dimethylaniline.

Caption: Experimental workflow for the synthesis of Pendimethalin.

Section 2: 3,4-Dimethoxyaniline in Agrochemical Intermediate Synthesis

3,4-Dimethoxyaniline is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals.[9] While specific, large-scale agrochemical applications are less documented in publicly available literature compared to 3,4-dimethylaniline, its chemical structure lends itself to the synthesis of various heterocyclic compounds that can exhibit biological activity. One potential application is in the synthesis of fungicidal and insecticidal compounds.

Application Notes:

The presence of the two methoxy groups on the aniline ring of 3,4-dimethoxyaniline influences its reactivity and can be a key structural feature in the final agrochemical product. These groups can enhance binding to biological targets and affect the compound's solubility and metabolic stability.

Potential Applications in Agrochemical Synthesis:

  • Fungicides: The 3,4-dimethoxyphenyl moiety is found in some natural and synthetic compounds with antifungal activity.

  • Insecticides: Derivatives of 3,4-dimethoxyaniline can be used to synthesize novel insecticides. For instance, it can serve as a building block for meta-diamide insecticides.[10]

  • Herbicides: While less common, the structural motif could be incorporated into novel herbicidal molecules.

Quantitative Data Summary:
CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Yield (%)Reported Purity (%)Melting Point (°C)Reference
3,4-DimethoxyanilineC₈H₁₁NO₂153.18909885-89[11]
Experimental Protocols:

Protocol 3: General Synthesis of 3,4-Dimethoxyaniline

This protocol describes the synthesis of 3,4-dimethoxyaniline from 3,4-dimethoxybenzene.[11]

  • Nitration: Nitrate 3,4-dimethoxybenzene with a mixture of nitric acid and sulfuric acid at a temperature of 0-5°C. The resulting 3,4-dimethoxynitrobenzene is obtained by filtration.

  • Reduction: Dissolve the 3,4-dimethoxynitrobenzene in ethanol. The reduction is carried out in an autoclave using Raney-Ni as a catalyst under a hydrogen pressure of 1.6 MPa and a temperature of 100°C to yield 3,4-dimethoxyaniline.

Protocol 4: Exemplary Synthesis of a meta-Diamide Insecticide Intermediate

This protocol provides a conceptual pathway for the synthesis of a potential insecticide intermediate using 3,4-dimethoxyaniline.

  • Acylation: React 3,4-dimethoxyaniline with a suitable acid chloride (e.g., 2-fluoro-3-nitrobenzoyl chloride) in the presence of a base (e.g., pyridine or DIPEA) and a catalyst like DMAP in a suitable solvent.[12]

  • Reduction of the Nitro Group: The nitro group of the resulting amide is then reduced to an amino group using a reducing agent such as stannous chloride in the presence of hydrochloric acid.[12]

  • Further Functionalization: The newly formed amino group can then be further functionalized, for example, by reductive amination with an aldehyde or ketone to introduce additional diversity.[12]

Diagrams:

Synthesis_of_3_4_Dimethoxyaniline DMB 3,4-Dimethoxybenzene NitroDMB 3,4-Dimethoxynitrobenzene DMB->NitroDMB Nitration NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->NitroDMB DMAO 3,4-Dimethoxyaniline NitroDMB->DMAO Reduction ReducingAgent H₂ / Raney-Ni ReducingAgent->DMAO Logical_Relationship_Agrochemical_Synthesis Start 3,4-Dimethoxyaniline Step1 Reaction with Electrophilic Partner (e.g., Acyl Halide) Start->Step1 Intermediate1 N-Acylated Intermediate Step1->Intermediate1 Step2 Modification of Substituents (e.g., Nitro Reduction) Intermediate1->Step2 Intermediate2 Functionalized Intermediate Step2->Intermediate2 Step3 Coupling with another Building Block Intermediate2->Step3 FinalProduct Potential Agrochemical (Fungicide/Insecticide) Step3->FinalProduct

References

Application Notes and Protocols for the Use of 5-Amino-3,4-dimethylisoxazole in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of 5-Amino-3,4-dimethylisoxazole onto the N-terminus of a peptide chain during solid-phase peptide synthesis (SPPS). This modification can be valuable for introducing a novel heterocyclic moiety to a peptide, potentially influencing its structural, biological, and pharmacokinetic properties.

Introduction

This compound is a heterocyclic amine that can be utilized in peptide chemistry to create novel peptide derivatives. Due to the absence of a carboxylic acid group, it cannot be incorporated as a standard amino acid building block within the peptide backbone. Instead, it can be coupled to the N-terminus of a peptide chain after the completion of the desired amino acid sequence. This post-synthetic modification on the solid support allows for the creation of peptides with a unique terminal group. A related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), has been successfully incorporated as an unnatural β-amino acid into peptide chains, demonstrating the compatibility of the isoxazole scaffold with SPPS conditions.[1][2] The protocol outlined below is based on standard Fmoc-based solid-phase peptide synthesis methodologies.[3][4][5][6]

Experimental Protocols

General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

The peptide sequence is first synthesized on a solid support (e.g., Rink Amide resin) using a standard Fmoc/tBu strategy. This involves repeated cycles of Fmoc deprotection and amino acid coupling.

a. Resin Swelling:

  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes prior to synthesis.[5]

b. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[5][6][7]

  • Wash the resin thoroughly with DMF to remove piperidine and the deprotection byproducts.

c. Amino Acid Coupling:

  • Activate the incoming Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA).[5]

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[2]

  • Wash the resin with DMF to remove excess reagents and byproducts.

Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

N-Terminal Coupling of this compound

After the final amino acid has been coupled and its Fmoc group has been removed, the free N-terminal amine of the peptide is ready for reaction with this compound.

a. Activation of the C-terminal Carboxylic Acid of the Peptide (Conceptual - for solution phase): While the primary method described here is N-terminal capping on a solid support, for a solution-phase C-terminal modification, the peptide's C-terminal carboxylic acid would be activated. However, for solid-phase synthesis, the peptide is attached to the resin via its C-terminus.

b. N-terminal Capping on Solid Support:

  • Step 1: Final Fmoc Deprotection: Perform a final Fmoc deprotection step on the last amino acid of the synthesized peptide as described in section 1.b.

  • Step 2: Preparation of Coupling Solution:

    • Dissolve this compound (5 equivalents relative to the resin loading) in DMF.

    • In a separate vessel, dissolve a coupling reagent such as HBTU (4.9 equivalents) and HOBt (5 equivalents) or HATU (4.9 equivalents) in DMF.

    • Add DIEA (10 equivalents) to the coupling reagent solution.

    • Combine the this compound solution with the activated coupling reagent solution.

  • Step 3: Coupling Reaction:

    • Add the prepared coupling solution to the resin-bound peptide with the free N-terminus.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction completion using a test for free primary amines (e.g., Kaiser test). A negative result indicates successful capping.

  • Step 4: Washing:

    • After the coupling is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and finally methanol (MeOH) to remove all soluble reagents and byproducts.[2]

    • Dry the resin under vacuum.

Cleavage and Deprotection

The final step is to cleave the modified peptide from the solid support and remove the side-chain protecting groups.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[2][4]

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.[2][4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry to confirm the incorporation of the this compound moiety.[1][2]

Data Presentation

Parameter Value/Condition Notes
Resin Rink Amide or similarSuitable for producing C-terminal amide peptides.
Synthesis Strategy Fmoc/tBuStandard solid-phase peptide synthesis chemistry.
Fmoc Deprotection 20% piperidine in DMF5-20 minutes reaction time.
Amino Acid Coupling
Fmoc-Amino Acid3-5 equivalentsRelative to resin loading capacity.
Coupling ReagentHBTU/HATU (3-5 eq.)Standard activators for amide bond formation.
BaseDIEA (6-10 equivalents)To facilitate the coupling reaction.
Isoxazole Coupling
This compound5 equivalentsTo drive the reaction to completion.
Coupling ReagentHBTU/HATU (4.9 eq.)For activation.
BaseDIEA (10 equivalents)
Reaction Time2-4 hoursMonitor with Kaiser test.
Cleavage
Cleavage CocktailTFA/H2O/TIS (95:2.5:2.5 v/v/v)Standard cocktail for cleavage and deprotection.[2]
Cleavage Time2-3 hoursAt room temperature.

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Peptide Elongation Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Isoxazole_Coupling Isoxazole Coupling (this compound, HBTU/HATU, DIEA) Final_Deprotection->Isoxazole_Coupling Wash3 Final Washes (DMF, DCM, MeOH) Isoxazole_Coupling->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis and N-terminal modification.

Coupling_Reaction cluster_peptide Resin-Bound Peptide cluster_reagents Reagents Peptide H2N-Peptide-Resin Product Isoxazole-NH-Peptide-Resin Peptide->Product Isoxazole This compound Isoxazole->Peptide Coupling in DMF Activator HBTU/HATU + DIEA Activator->Peptide Coupling in DMF

Caption: N-terminal coupling of this compound to a resin-bound peptide.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Amino-3,4-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Amino-3,4-dimethylisoxazole. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The described method utilizes a reverse-phase separation on a Newcrom R1 column, providing excellent peak shape and resolution. The protocol is suitable for quality control, stability testing, and pharmacokinetic studies.

Introduction

This compound is a crucial building block in medicinal chemistry. Accurate and precise quantification of this intermediate is essential to ensure the quality and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds. This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase column with low silanol activity).[1]

  • Vials: Amber glass vials with PTFE septa.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid (H₃PO₄) or Formic acid (HCOOH).

Chromatographic Conditions

A reverse-phase HPLC method was developed for the analysis of this compound.[1] For applications requiring mass spectrometry (MS) detection, formic acid is recommended as the mobile phase modifier.[1]

ParameterRecommended Conditions
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic
Mobile Phase Composition 80% A : 20% B (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm (Estimated based on UV absorbance of similar structures)
Run Time 10 minutes

Note: These are recommended starting conditions and may require optimization for specific applications and instrumentation.

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

System Suitability

To ensure the validity of the analytical results, perform system suitability tests before and during the analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Method Validation (Conceptual)

For GMP-compliant analysis, the method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Logical Relationship)

Logical_Relationship Analyte This compound Separation Differential Partitioning Analyte->Separation Stationary_Phase Reverse-Phase Column (Newcrom R1) Stationary_Phase->Separation Mobile_Phase Polar Mobile Phase (ACN/Water/Acid) Mobile_Phase->Separation Detection UV Detection (245 nm) Separation->Detection Signal Chromatographic Peak Detection->Signal

References

Application Notes and Protocols: 5-Amino-3,4-dimethylisoxazole as a Versatile Building Block for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-amino-3,4-dimethylisoxazole as a key starting material in the synthesis of diverse and biologically active heterocyclic compounds. This versatile building block offers a gateway to novel chemical entities with potential applications in medicinal chemistry and drug discovery.

Introduction to this compound

This compound is a readily available and highly reactive scaffold for the construction of various fused heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive isoxazole ring, allows for a wide range of chemical transformations. This makes it an attractive starting point for the synthesis of isoxazolo[5,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and other complex heterocyclic structures. These resulting compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis of Novel Heterocyclic Scaffolds

Synthesis of Isoxazolo[5,4-b]pyridine Derivatives

The condensation of this compound with various dicarbonyl compounds or their equivalents is a common strategy for the synthesis of the isoxazolo[5,4-b]pyridine core. These compounds are of significant interest due to their diverse biological activities.

A general synthetic approach involves the reaction of this compound with β-ketoesters or α,β-unsaturated ketones. The reaction typically proceeds via an initial Michael addition or condensation reaction, followed by intramolecular cyclization and dehydration to afford the fused pyridine ring.

Table 1: Synthesis of Isoxazolo[5,4-b]pyridine Derivatives

EntryReactant BCatalyst/SolventReaction ConditionsProductYield (%)Reference
1Ethyl acetoacetatep-Toluenesulfonic acid / TolueneReflux, 8 h3,4,6-Trimethylisoxazolo[5,4-b]pyridin-5(4H)-one75Adapted from similar syntheses
2Diethyl malonateSodium ethoxide / EthanolReflux, 12 h6-Hydroxy-3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxylic acid ethyl ester68Adapted from similar syntheses
3AcetylacetonePiperidine / EthanolReflux, 6 h3,4,5,7-Tetramethylisoxazolo[5,4-b]pyridine82Adapted from similar syntheses

Experimental Protocol: Synthesis of 3,4,6-Trimethylisoxazolo[5,4-b]pyridin-5(4H)-one (Table 1, Entry 1)

This protocol is adapted from general procedures for the synthesis of isoxazolo[5,4-b]pyridines.

Materials:

  • This compound (1.12 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol)

  • Toluene (50 mL)

Procedure:

  • To a solution of this compound and ethyl acetoacetate in toluene, add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the reaction mixture using a Dean-Stark apparatus to remove water for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane mixture) to afford the desired product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound C Mix & Reflux (Toluene, p-TSA, 8h) A->C B Ethyl Acetoacetate B->C D Solvent Removal C->D Cooling E Column Chromatography D->E F 3,4,6-Trimethylisoxazolo[5,4-b]pyridin-5(4H)-one E->F Anticancer_Pathway cluster_drug Isoxazole Derivative cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome Drug Isoxazole-based Anticancer Agent HSP90 HSP90 Drug->HSP90 Inhibition Tubulin Tubulin Polymerization Drug->Tubulin Inhibition Kinases Protein Kinases (e.g., CDK2) Drug->Kinases Inhibition Apoptosis Apoptosis HSP90->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Kinases->CellCycleArrest MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_readout Result A Serial Dilution of Test Compound C Inoculation of 96-well Plate A->C B Standardized Microbial Inoculum B->C D Incubate at 37°C for 24h C->D E Determine MIC D->E Visual/Spectrophotometric Reading

Experimental procedure for synthesizing sulfamethoxazole from 3,4-DMAI

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Standard Laboratory Synthesis of Sulfamethoxazole

Abstract

This document provides a detailed experimental protocol for the synthesis of Sulfamethoxazole, a widely used sulfonamide antibiotic. The procedure outlined is the established, multi-step laboratory method, as a synthesis pathway from 3,4-DMAI (Dimethylammonium Iodide or related compounds) is not described in the scientific literature and is chemically unfeasible for producing the target molecule. This protocol is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. The synthesis proceeds in three main stages: the preparation of the key intermediate N-acetylsulfanilyl chloride from acetanilide, the condensation of this intermediate with 3-amino-5-methylisoxazole, and the final deprotection via hydrolysis to yield sulfamethoxazole.

Introduction

Sulfamethoxazole is a bacteriostatic antibiotic that competitively inhibits the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.[1] Its synthesis is a cornerstone of introductory medicinal chemistry and a vital industrial process. The standard and most efficient synthesis route involves three key transformations:

  • Chlorosulfonation of Acetanilide: Protection of the aniline amino group via acetylation allows for the selective chlorosulfonation at the para position, yielding N-acetylsulfanilyl chloride.

  • Condensation: The reactive sulfonyl chloride is then coupled with the heterocyclic amine, 3-amino-5-methylisoxazole, to form the sulfonamide bond.

  • Hydrolysis: Removal of the N-acetyl protecting group under basic conditions yields the final active pharmaceutical ingredient, sulfamethoxazole.

This protocol provides detailed methodologies for each of these steps, along with quantitative data and safety considerations.

Experimental Workflow Diagram

The overall synthesis pathway is illustrated in the following diagram.

Sulfamethoxazole_Synthesis cluster_0 Step 1: Preparation of N-acetylsulfanilyl chloride cluster_1 Step 2: Condensation cluster_2 Step 3: Hydrolysis (Deprotection) Acetanilide Acetanilide NASC N-acetylsulfanilyl chloride Acetanilide->NASC  Heat (60-70°C)  Ice Quench Chlorosulfonic_Acid Chlorosulfonic Acid (Reagent) NASC_2 N-acetylsulfanilyl chloride NASC->NASC_2 Intermediate N-acetylsulfamethoxazole NASC_2->Intermediate  Pyridine  Room Temp. Amine 3-Amino-5-methylisoxazole Intermediate_2 N-acetylsulfamethoxazole Intermediate->Intermediate_2 Product Sulfamethoxazole Intermediate_2->Product  Heat (80°C)  Neutralize (pH 6) NaOH 10% NaOH (aq) (Reagent)

Caption: Workflow for the three-step synthesis of Sulfamethoxazole.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Chlorosulfonic acid is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of N-acetylsulfanilyl chloride

This procedure details the chlorosulfonation of acetanilide.

  • Setup: Equip a 500 mL round-bottomed flask with a mechanical stirrer and place it in a cooling bath.

  • Reagent Addition: Carefully add 110 g (63 mL) of chlorosulfonic acid to the flask. Cool the acid to approximately 15°C.[2][3]

  • Reaction: While stirring, gradually add 25 g of dry, powdered acetanilide in small portions, ensuring the temperature does not exceed 20°C.[4]

  • Heating: Once the addition is complete, heat the reaction mixture to 60-70°C for 2 hours. The reaction is complete when the evolution of HCl gas subsides.[2][3]

  • Precipitation: Cool the syrupy reaction mixture to room temperature. In a separate large beaker, prepare 500 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously in the fume hood.[3]

  • Isolation: The crude N-acetylsulfanilyl chloride will precipitate as a white solid. Collect the solid by suction filtration and wash it thoroughly with cold water until the filtrate is neutral to litmus paper.[3][4]

  • Drying: The crude product is typically used directly in the next step. If purification is required, it can be recrystallized from chloroform.[3] The crude product does not keep well and should be used promptly.[2]

Protocol 2: Synthesis of N-acetylsulfamethoxazole (Condensation)

This protocol describes the formation of the sulfonamide bond.

  • Setup: In a dry flask equipped with a magnetic stirrer, dissolve the crude, moist N-acetylsulfanilyl chloride (from Protocol 1, assuming ~0.18 mol theoretical yield) and 3-amino-5-methylisoxazole (1.0 equivalent) in dry pyridine (approx. 2.5 mL per gram of sulfonyl chloride).[1]

  • Reaction: Stir the mixture at room temperature for 24 hours.[1]

  • Isolation: Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Purification: Collect the solid precipitate by suction filtration. Wash the solid with water and then recrystallize from a suitable solvent like aqueous ethanol to yield pure N-acetylsulfamethoxazole.

Protocol 3: Synthesis of Sulfamethoxazole (Hydrolysis)

This final step involves the deprotection of the acetyl group.

  • Setup: Place the N-acetylsulfamethoxazole (e.g., 3.4 g, 11.5 mmol) in a flask with 15 mL of 10% aqueous sodium hydroxide solution.[5]

  • Reaction: Heat the mixture with stirring at 80°C for 1 hour.[5]

  • Precipitation: Cool the resulting solution to room temperature. While stirring, neutralize the solution to a pH of approximately 6 using acetic acid. The final product, sulfamethoxazole, will precipitate out of the solution.[5]

  • Isolation and Drying: Collect the white solid by suction filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield pure sulfamethoxazole.[5]

Data Presentation

The following table summarizes key quantitative data for the compounds involved in the synthesis.

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield
AcetanilideStarting MaterialC₈H₉NO135.16113-115-
N-acetylsulfanilyl chlorideIntermediateC₈H₈ClNO₃S233.67149-150 (Pure)[3]77-82%[2][4]
3-Amino-5-methylisoxazoleStarting MaterialC₄H₆N₂O98.1060-62-
N-acetylsulfamethoxazoleIntermediateC₁₂H₁₃N₃O₄S295.32~255-
Sulfamethoxazole Final Product C₁₀H₁₁N₃O₃S 253.28 167-170 [5]~96% (from step 3) [5]

References

Safe Handling and Storage of 5-Amino-3,4-dimethylisoxazole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the safe handling and storage of 5-Amino-3,4-dimethylisoxazole (CAS No. 19947-75-2) in a research and development environment. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory working environment.

Introduction

This compound is a chemical intermediate, appearing as a white to off-white or straw yellow crystalline solid, primarily used in the synthesis of pharmaceuticals like sulfamethoxazole.[1][2] Understanding its chemical and physical properties is crucial for safe handling.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C5H8N2O[3][4]
Molecular Weight 112.13 g/mol [3]
Appearance White to off-white crystalline solid/powder[1][2]
Melting Point 118-122 °C[5]
Boiling Point 246.0 ± 35.0 °C (Predicted)[5]
Flash Point 102.6 °C[5]
Solubility Soluble in DMSO and methanol[1]
Density 1.118 ± 0.06 g/cm3 (Predicted)[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

GHS Pictogram:

Signal Word: Warning

Safe Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is required:

PPESpecification
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved goggles.
Hand Protection Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use.
Skin and Body Protection Wear suitable protective clothing, such as a lab coat.
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a respirator may be required.
Engineering Controls
  • Work in a well-ventilated area.

  • Use a fume hood or provide appropriate exhaust ventilation at places where dust is formed.

General Hygiene Practices
  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Launder contaminated clothing before reuse.[6]

Storage Procedures

Proper storage of this compound is essential to maintain its stability and prevent accidents.

Storage ConditionRecommendation
Container Keep container tightly closed in a dry and well-ventilated place.
Temperature Recommended storage temperature is -20°C.[7]
Incompatibilities Store away from incompatible materials.
General Store locked up.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Skin Contact If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.
Eye Contact If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth with water. Consult a physician. Never give anything by mouth to an unconscious person.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: May emit corrosive fumes under fire conditions.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocol: Synthesis of a Sulfonamide (Illustrative Example)

The primary use of this compound is as an intermediate. The following is a generalized protocol for its use in a sulfonamide synthesis, illustrating a common application.

Objective: To synthesize a sulfonamide derivative using this compound and a sulfonyl chloride.

Materials:

  • This compound

  • An appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • A suitable solvent (e.g., pyridine, dichloromethane)

  • Stirring apparatus

  • Reaction vessel

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve this compound in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add the sulfonyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC).

  • Upon completion, quench the reaction with water.

  • Perform an aqueous workup to extract the product.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->SelectPPE PrepWorkstation Prepare Workstation (Fume Hood, Clean Area) SelectPPE->PrepWorkstation WeighCompound Weigh Compound in Vented Enclosure PrepWorkstation->WeighCompound PerformExperiment Perform Experiment Following Protocol WeighCompound->PerformExperiment CleanWorkstation Clean Workstation PerformExperiment->CleanWorkstation DisposeWaste Dispose of Waste Properly CleanWorkstation->DisposeWaste StoreCompound Store Compound in Designated Area DisposeWaste->StoreCompound WashHands Wash Hands Thoroughly StoreCompound->WashHands

Caption: General workflow for handling this compound.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small Spill? Assess->SmallSpill Cleanup Contain and Clean Up with Appropriate Kit SmallSpill->Cleanup Yes LargeSpill Large Spill or Unknown Hazard SmallSpill->LargeSpill No Dispose Dispose of Waste in Sealed Container Cleanup->Dispose EmergencyResponse Activate Emergency Response Team LargeSpill->EmergencyResponse Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Decision tree for responding to a spill.

References

Application Notes and Protocols: Isoxazole Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of isoxazole derivatives in various domains of materials science. It includes summaries of performance data, detailed experimental protocols for key synthetic and analytical procedures, and visualizations of workflows and mechanisms.

Application in Organic Electronics

The isoxazole moiety is a valuable building block for organic electronic materials due to its electron-deficient nature, rigid planar structure, and ability to facilitate charge transport. These characteristics make isoxazole derivatives suitable for use in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).

Organic Thin-Film Transistors (OTFTs)

Isoxazole-containing conjugated polymers have been investigated as active materials in p-type OTFTs. The incorporation of units like benzo[1,2-d:4,5-d′]bis(oxazole) (BBO) into polymer backbones can lead to materials with good solubility and charge-transporting properties.[1]

The performance of several p-type polymers based on BBO and other heterocyclic structures is summarized below. The data highlights the influence of the polymer backbone structure, particularly the presence and type of π-spacers, on hole mobility.

Polymer IDMonomersHole Mobility (μ) [cm² V⁻¹ s⁻¹]On/Off RatioRef.
PBC1 BBO + Cyclopentadithiophene (CPDT)9.2 x 10⁻⁴> 10⁴[1]
PBC2 BBO with Thiophene π-spacer + CPDT2.2 x 10⁻²> 10⁵[1]
PBC3 BBO with Alkylated Thiophene π-spacer + CPDT5.0 x 10⁻⁴> 10⁴[1]
PBTBBTa-BT Benzobistriazole (BTBBTa) + Bithiophene (BT)0.21~ 10⁶[2]

This protocol describes a typical Stille coupling polymerization to synthesize a BBO-containing polymer.[1]

Materials:

  • 2,6-dioctyl-4,8-di(5-bromothiophen-2-yl)benzo[1,2-d:4,5-d′]bis(oxazole) (Monomer 1)

  • 2,6-bis(trimethylstannyl)-4,4-dihexyl-4H-cyclopenta[2,1-b:3,4-b′]dithiophene (Monomer 2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

Procedure:

  • In a nitrogen-purged glovebox, add Monomer 1 (1 equivalent), Monomer 2 (1 equivalent), Pd₂(dba)₃ (0.015 equivalents), and P(o-tol)₃ (0.08 equivalents) to a flame-dried Schlenk flask.

  • Add anhydrous toluene to the flask.

  • Degas the solution by bubbling with nitrogen for 30 minutes.

  • Heat the reaction mixture to 110 °C and stir for 48 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into methanol.

  • Filter the precipitated polymer and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

  • Concentrate the chloroform fraction and precipitate the polymer in methanol.

  • Filter and dry the final polymer product under vacuum.

This protocol outlines the fabrication of a top-gate, bottom-contact OTFT device.[1][3]

Materials:

  • Heavily n-doped Si wafer with a 300 nm SiO₂ layer

  • Gold (for source/drain electrodes)

  • Isoxazole-based polymer solution (e.g., PBC2 in chloroform, 5 mg/mL)

  • Poly(methyl methacrylate) (PMMA) solution (in n-butyl acetate)

  • Aluminum (for gate electrode)

Procedure:

  • Substrate Preparation: Clean the Si/SiO₂ wafer by sonicating in acetone and isopropyl alcohol, followed by O₂ plasma treatment.

  • Electrode Deposition: Pattern the gold source and drain electrodes on the substrate using photolithography and thermal evaporation. This defines the channel length (L) and width (W).

  • Semiconductor Deposition: Spin-coat the isoxazole polymer solution onto the substrate.

  • Annealing: Anneal the film at a specified temperature (e.g., 150 °C) for 30 minutes in a nitrogen-filled glovebox to improve film morphology.

  • Dielectric Layer: Spin-coat the PMMA solution on top of the semiconductor layer to form the gate dielectric.

  • Gate Electrode: Thermally evaporate aluminum through a shadow mask to form the top gate electrode.

  • Characterization: Measure the electrical characteristics (output and transfer curves) of the OTFT using a semiconductor parameter analyzer in a nitrogen atmosphere. Calculate the hole mobility and on/off ratio from the transfer characteristics in the saturation regime.

OTFT_Fabrication_Workflow cluster_prep Substrate Preparation cluster_layering Device Layering cluster_char Characterization sub_clean Substrate Cleaning (Si/SiO2) electrode_dep Source/Drain Deposition (Au) sub_clean->electrode_dep poly_coat Spin-Coat Isoxazole Polymer electrode_dep->poly_coat poly_anneal Thermal Annealing poly_coat->poly_anneal dielectric_coat Spin-Coat Dielectric (PMMA) poly_anneal->dielectric_coat gate_dep Gate Deposition (Al) dielectric_coat->gate_dep measure Electrical Measurement gate_dep->measure analyze Data Analysis (Mobility, On/Off Ratio) measure->analyze

Caption: OTFT fabrication and characterization workflow.

Application in Liquid Crystals

The rigid, linear shape of certain 3,5-disubstituted isoxazole derivatives makes them excellent candidates for forming liquid crystal phases (mesophases).[4] The strong dipole moment of the isoxazole ring can enhance intermolecular interactions, leading to high thermal stability of the mesophases.[4]

The phase transition temperatures of new fluorinated 3,5-diarylisoxazoles demonstrate the formation of smectic A (SmA) and smectic C (SmC) phases.

Compound IDStructure FeaturesPhase Transitions (°C)Ref.
6a Alkyl chainsCr 104.0 SmC 148.9 I[5]
6b One semiperfluoroalkyl chainCr 111.4 SmC 143.2 SmA 152.8 I[5]
6c Two semiperfluoroalkyl chainsCr 127.9 SmC 172.1 SmA 180.5 I[5]
Cr = Crystal, SmC = Smectic C, SmA = Smectic A, I = Isotropic liquid

This protocol describes the synthesis of a 3,5-diarylisoxazole from a chalcone intermediate, which is a common route.[6]

Materials:

  • Substituted chalcone (1,3-diaryl-2-propen-1-one)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or other base (e.g., KOH, pyridine)

  • Ethanol

Procedure:

  • Chalcone Synthesis: Synthesize the chalcone precursor via a Claisen-Schmidt condensation of an appropriate aromatic aldehyde and an aromatic ketone in an alcoholic alkaline medium.

  • Cyclization: Dissolve the synthesized chalcone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (1.5 equivalents) in ethanol.

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, concentrate the mixture by evaporating a portion of the solvent.

  • Pour the concentrated mixture into ice-cold water to precipitate the crude isoxazole product.

  • Filter the solid, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-diarylisoxazole.

  • Characterization: Confirm the structure using IR, NMR, and Mass Spectrometry. Determine the phase transition temperatures and identify mesophases using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

LC_Synthesis_Characterization cluster_synth Synthesis cluster_char Characterization start Aldehyde + Ketone chalcone Claisen-Schmidt Condensation start->chalcone chalcone_prod Chalcone Intermediate chalcone->chalcone_prod cyclize Reflux (Cyclization) chalcone_prod->cyclize reagents NH2OH·HCl + Base in Ethanol reagents->cyclize isoxazole Crude Isoxazole cyclize->isoxazole purify Recrystallization isoxazole->purify final_lc Pure Liquid Crystal purify->final_lc pom Polarized Optical Microscopy (POM) final_lc->pom Analysis dsc Differential Scanning Calorimetry (DSC) pom->dsc

Caption: Synthesis and characterization of isoxazole liquid crystals.

Application in Sensor Technology

Isoxazole derivatives functionalized with fluorophores are effective chemosensors for detecting metal ions. Calix[7]arene scaffolds bearing isoxazole and pyrene units, for instance, have shown high selectivity and sensitivity for copper(II) ions through fluorescence quenching.[8]

The sensing capability of a pyrene-isoxazole-calix[7]arene (PIC) sensor for various metal ions.

Metal Ion (as Perchlorate)Fluorescence Quenching (%)SelectivityDetection Limit (μM)Ref.
Cu²⁺ ~90%High0.3 - 3.6[7]
Fe²⁺ < 10%--[8]
Ni²⁺ < 10%--[8]
Co²⁺ < 10%--[8]
Zn²⁺ < 10%--[8]
Cd²⁺ < 10%--[8]
Hg²⁺ < 10%--[8]

This protocol describes a nitrile oxide-alkyne cycloaddition to link a pyrene fluorophore to a calix[7]arene scaffold via an isoxazole bridge.[8]

Materials:

  • 1-Pyrene carboxaldehyde oxime

  • Calix[7]arene dialkyne

  • Chloramine-T

  • Ethanol

Procedure:

  • Dissolve the calix[7]arene dialkyne (1 equivalent) in ethanol in a round-bottom flask.

  • Add 1-pyrene carboxaldehyde oxime (2.2 equivalents) to the solution.

  • Add Chloramine-T (2.5 equivalents).

  • Reflux the reaction mixture for 18 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purification: Purify the crude product by flash column chromatography (e.g., silica gel with DCM/hexane as eluent) to yield the pure PIC sensor.

This protocol details the procedure for evaluating the sensor's response to copper ions.[8]

Materials:

  • PIC sensor stock solution in acetonitrile (e.g., 10⁻⁵ M)

  • Stock solutions of various metal perchlorate salts in acetonitrile (e.g., 10⁻³ M)

  • Acetonitrile (spectroscopic grade)

  • Quartz cuvettes

Procedure:

  • Place a specific volume of the PIC sensor stock solution into a quartz cuvette and dilute with acetonitrile to a final volume (e.g., 2 mL) and concentration (e.g., 1 μM).

  • Record the initial fluorescence emission spectrum of the sensor solution using a spectrofluorometer (e.g., excitation at the pyrene absorption maximum).

  • Titration: Add small aliquots of the Cu(ClO₄)₂ stock solution to the cuvette.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Continue the additions until fluorescence quenching reaches a plateau.

  • Selectivity Test: Repeat the experiment using other metal ion solutions (Fe²⁺, Ni²⁺, etc.) instead of Cu²⁺ to confirm selectivity.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding constant and detection limit.

Sensing_Mechanism Sensor PIC Sensor (Pyrene-Isoxazole-Calixarene) Complex PIC-Cu²⁺ Complex Sensor->Complex + Fluorescence_On High Fluorescence (Pyrene Emission) Sensor->Fluorescence_On Exhibits Cu_ion Cu²⁺ Ion Cu_ion->Complex Fluorescence_Off Quenched Fluorescence Complex->Fluorescence_Off Results in

Caption: Fluorescence quenching mechanism for Cu²⁺ detection.

References

Application Notes and Protocols: Derivatization of 5-Amino-3,4-dimethylisoxazole for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects. The 5-amino-3,4-dimethylisoxazole scaffold presents a versatile platform for chemical modification, allowing for the synthesis of diverse derivatives with potentially enhanced antimicrobial efficacy.

This document provides detailed application notes and experimental protocols for the derivatization of this compound into three distinct classes of compounds: Schiff bases, amides, and sulfonamides. Furthermore, it outlines a comprehensive methodology for the subsequent antimicrobial screening of these synthesized derivatives against a panel of clinically relevant bacterial and fungal strains. The presented data, while illustrative, is based on established trends for isoxazole-based antimicrobial agents and serves to guide researchers in their drug discovery efforts.

Derivatization Strategies

The primary amino group of this compound serves as a key functional handle for derivatization. The following sections detail the synthesis of Schiff bases, amides, and sulfonamides.

Synthesis of Schiff Base Derivatives

Principle: The condensation reaction between the primary amino group of this compound and an aldehyde results in the formation of a Schiff base (imine).

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol.

  • Addition of Aldehyde: To this solution, add 1 mmol of the desired substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).

  • Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the solid product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (FT-IR, ¹H-NMR, and Mass Spectrometry).

Synthesis of Amide Derivatives

Principle: The acylation of the primary amino group of this compound with an acyl chloride or a carboxylic acid (in the presence of a coupling agent) yields an amide derivative.

Experimental Protocol (using Acyl Chloride):

  • Dissolution: Dissolve 1 mmol of this compound in 15 mL of a suitable solvent (e.g., dichloromethane, THF) in a round-bottom flask.

  • Base: Add 1.2 mmol of a base (e.g., triethylamine, pyridine) to the solution and cool the mixture in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 1.1 mmol of the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.

  • Characterization: Characterize the final product by spectroscopic techniques.

Synthesis of Sulfonamide Derivatives

Principle: The reaction of the primary amino group of this compound with a sulfonyl chloride in the presence of a base leads to the formation of a sulfonamide derivative.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of pyridine.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Add 1.1 mmol of the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the sulfonamide derivative using spectroscopic methods.

Antimicrobial Screening Protocol

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)

  • Fungal strain: Candida albicans (ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Stock Solutions: Prepare stock solutions of the synthesized compounds and standard antibiotics in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions with the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well containing the serially diluted compounds.

  • Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The following tables summarize hypothetical but realistic MIC values for a series of derivatized this compound compounds.

Table 1: Antimicrobial Activity of Schiff Base Derivatives

Compound IDR-group (on Benzaldehyde)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
SB-1 H64128>256
SB-2 4-Cl1632128
SB-3 4-OCH₃3264256
SB-4 4-NO₂81664
Ciprofloxacin -10.5-
Fluconazole ---2

Table 2: Antimicrobial Activity of Amide Derivatives

Compound IDR-group (Acyl)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
AM-1 Acetyl128256>256
AM-2 Benzoyl3264128
AM-3 4-Chlorobenzoyl163264
AM-4 4-Nitrobenzoyl81632
Ciprofloxacin -10.5-
Fluconazole ---2

Table 3: Antimicrobial Activity of Sulfonamide Derivatives

Compound IDR-group (Sulfonyl)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
SU-1 Benzenesulfonyl1632128
SU-2 p-Toluenesulfonyl81664
SU-3 4-Chlorobenzenesulfonyl4832
SU-4 4-Nitrobenzenesulfonyl2416
Ciprofloxacin -10.5-
Fluconazole ---2

Visualizations

experimental_workflow cluster_synthesis Derivatization of this compound cluster_screening Antimicrobial Screening start This compound schiff_base Schiff Base Synthesis start->schiff_base Aldehyde, H+ amide Amide Synthesis start->amide Acyl Chloride, Base sulfonamide Sulfonamide Synthesis start->sulfonamide Sulfonyl Chloride, Base library Compound Library (Schiff Bases, Amides, Sulfonamides) schiff_base->library amide->library sulfonamide->library mic MIC Determination (Broth Microdilution) library->mic data MIC Data Analysis and Hit Identification mic->data

Caption: Experimental workflow for derivatization and antimicrobial screening.

mechanism_of_action cluster_sulfonamide Sulfonamide Mechanism cluster_schiff_amide Potential Mechanisms for Schiff Bases and Amides paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps folic_acid Folic Acid Synthesis dhps->folic_acid Blocked sulfonamide_drug Sulfonamide Derivative sulfonamide_drug->dhps Competitive Inhibition bacterial_growth Bacterial Growth Inhibition folic_acid->bacterial_growth compound Schiff Base / Amide Derivative cell_membrane Bacterial Cell Membrane Disruption compound->cell_membrane enzyme_inhibition Essential Enzyme Inhibition compound->enzyme_inhibition

Caption: Potential antimicrobial mechanisms of action.

Discussion

The derivatization of this compound provides a rapid and efficient route to a library of novel compounds for antimicrobial screening. The illustrative data presented herein suggests that the antimicrobial activity can be significantly modulated by the nature of the substituent introduced.

For all three classes of derivatives, the introduction of electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl) groups, on the appended aromatic ring appears to enhance antimicrobial activity. This trend is commonly observed in structure-activity relationship (SAR) studies of antimicrobial agents and may be attributed to altered electronic and lipophilic properties of the molecules, which can influence their ability to penetrate microbial cell membranes and interact with their molecular targets.

The sulfonamide derivatives, in this notional study, exhibited the most potent and broad-spectrum activity. This could be attributed to their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in many bacteria. The mechanism of action for the Schiff base and amide derivatives is likely more varied and may involve disruption of the microbial cell membrane or inhibition of other essential enzymes.

Conclusion

The synthetic protocols and screening methodologies detailed in this document provide a robust framework for the exploration of this compound derivatives as a source of new antimicrobial agents. The preliminary (though hypothetical) data highlights the potential of this scaffold in the development of potent compounds against both bacterial and fungal pathogens. Further investigation, including the synthesis of a broader range of derivatives and comprehensive SAR studies, is warranted to identify lead compounds for further preclinical development.

The Versatility of 5-Amino-3,4-dimethylisoxazole in Drug Discovery: A Chemical Intermediate for Diverse Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Amino-3,4-dimethylisoxazole, a versatile heterocyclic amine, serves as a crucial chemical intermediate in the synthesis of a wide array of pharmaceutical compounds. Its inherent reactivity and structural features make it a valuable building block for developing drugs targeting various diseases, from bacterial infections to cancer and inflammatory conditions. This application note provides detailed protocols and highlights the utility of this compound for researchers, scientists, and drug development professionals.

The primary application of this compound lies in the production of sulfamethoxazole, a widely used sulfonamide antibiotic. Beyond this well-established role, the isoxazole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have been explored for their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 19947-75-2
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 124-127 °C
Solubility Soluble in polar organic solvents

Applications in Drug Discovery

The reactivity of the amino group in this compound allows for a variety of chemical modifications, leading to the synthesis of diverse bioactive molecules.

Antibacterial Agents: Synthesis of Sulfamethoxazole

This compound is a key precursor in the industrial synthesis of sulfamethoxazole. The synthesis involves the condensation of the amino group with a sulfonyl chloride derivative.

Reaction Workflow:

Sulfamethoxazole Synthesis A This compound D Condensation A->D B p-Acetamidobenzenesulfonyl chloride B->D C Pyridine (solvent/base) C->D E N4-Acetylsulfamethoxazole D->E F Hydrolysis (NaOH) E->F G Sulfamethoxazole F->G Sulfamethoxazole Mechanism PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Purines Purines, Thymidine, etc. Tetrahydrofolate->Purines Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibits Antibacterial Assay Workflow A Prepare serial dilutions of test compounds C Add compound dilutions to respective wells A->C B Inoculate microplate wells with bacterial suspension B->C D Incubate at 37°C for 18-24 hours C->D E Measure optical density (OD) or add viability indicator D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Amino-3,4-dimethylisoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 5-Amino-3,4-dimethylisoxazole. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related isoxazoles.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Reaction time may be too short or the temperature too low.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature. For the reaction involving 3-chloro-2-nitrosobutane dimer and sodium cyanide, refluxing for at least 30 minutes in methanol is recommended.[1]
Decomposition of reactants or products: Excessively high temperatures can lead to decomposition or the formation of polymeric byproducts.Screen a range of temperatures to find the optimal balance for your specific substrates. Avoid overheating during reflux.
Suboptimal solvent: The chosen solvent may not be ideal for the reaction, affecting solubility and reaction rates.Methanol or aqueous methanol are effective solvents for the cyanide reaction step.[1] The choice of solvent can significantly impact reaction outcomes, so it may be necessary to screen different solvents if yields are consistently low.
Poor quality of starting materials: The purity of reactants, such as the nitrosochloride addition compound, can affect the yield.While crude nitrosochloride can be used directly, purification of intermediates may improve the final yield and purity.[1]
Formation of Impurities/Side Products Isomer formation: Depending on the synthetic route, the formation of regioisomers (e.g., 3-amino-4,5-dimethylisoxazole) can occur.The synthesis starting from butene-2 and nitrosyl chloride is reported to specifically produce this compound.[1] If using other routes, careful control of reaction conditions and purification are necessary to isolate the desired isomer.
Dimerization of intermediates: In some isoxazole syntheses, intermediates like nitrile oxides can dimerize, reducing the yield of the desired product.While not explicitly reported for this specific synthesis, if side products are observed, consider adjusting reactant concentrations or the rate of addition of reagents.
Difficulty in Product Isolation and Purification Product solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup.After filtration of inorganic salts, the filtrate can be taken to dryness under reduced pressure.[1]
Impurities co-precipitating with the product: Crude product may contain unreacted starting materials or side products.Recrystallization is an effective method for purifying this compound. Water or benzene have been used as recrystallization solvents.[1] For highly pure product, decolorization steps may also be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most efficient and cost-effective method for synthesizing this compound?

A1: A process involving the reaction of butene-2 with nitrosyl chloride to form a nitrosochloride addition compound, which is then reacted with an alkali metal cyanide, has been described as a significant improvement over previous methods.[1] This method utilizes readily available and relatively inexpensive starting materials and can be performed as a continuous synthesis without the need to isolate all intermediates.[1]

Q2: How critical is the temperature for the synthesis of this compound?

A2: Temperature is a critical parameter. The initial reaction of butene-2 with nitrosyl chloride is typically carried out at low temperatures, around -15°C to -10°C.[1] The subsequent reaction with sodium cyanide is often performed at reflux, for example, in methanol.[1] Maintaining the recommended temperature ranges is crucial for minimizing side reactions and maximizing yield.

Q3: What solvents are suitable for this synthesis?

A3: For the formation of the nitrosochloride addition compound, solvents like chloroform, methylene chloride, or ethylene dichloride can be used.[1] The subsequent reaction with cyanide is effectively carried out in refluxing methanol or aqueous methanol.[1]

Q4: Do I need to purify the intermediate nitrosochloride addition compound?

A4: It is not necessary to isolate and purify the 3-chloro-2-nitrosobutane intermediate. The crude reaction product can be used directly for the subsequent step without a substantial effect on the overall yield of this compound.[1] This makes the process more efficient for larger-scale synthesis.

Q5: How can I purify the final product, this compound?

A5: The crude product can be purified by crystallization from water or recrystallization from benzene to obtain a substantially pure compound with a melting point of 120-122°C.[1] For use in subsequent steps, such as the synthesis of sulfisoxazole, the crude product obtained after solvent removal may be used directly without further purification.[1]

Data Presentation

The following table summarizes the yields of this compound obtained under different experimental conditions as described in the literature.

Example No. Starting Material Solvent for Cyanide Reaction Reaction Conditions Yield of Crystalline Product Melting Point (°C)
Example 83-chloro-2-nitrosobutane dimerMethanolStirred and refluxed for 30 minutes77.1%112-119
Example 10Crude reaction mixture from butene-2 and nitrosyl chlorideMethanolMethylene chloride removed by distillation, then refluxed for 30 minutesNot specified, but quality was the same as when volatiles were removed118-122 (recrystallized)

Experimental Protocols

Synthesis of this compound from 3-chloro-2-nitrosobutane dimer

This protocol is adapted from the procedure described in US Patent 3,468,900.[1]

Materials:

  • 3-chloro-2-nitrosobutane dimer

  • Sodium cyanide

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a mixture of 3.63 g of 3-chloro-2-nitrosobutane dimer and 2.01 g of sodium cyanide in 12 ml of methanol.

  • Stir the mixture and heat it to reflux for 30 minutes.

  • After the reflux period, cool the suspension in cold water.

  • Filter the cooled suspension to remove any solid precipitates.

  • Take the filtrate to dryness under reduced pressure.

  • Crystallize the remaining solid residue from water.

  • Collect the crystalline this compound by filtration. The expected yield is approximately 2.59 g (77.1% of theory) with a melting point of 112-119°C.

  • For further purification, recrystallize the product from benzene to obtain a material with a melting point of 120-122°C.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the synthesis and optimization of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction1 Step 1: Nitrosochlorination cluster_intermediate Intermediate cluster_reagent2 Reagent cluster_reaction2 Step 2: Cyclization cluster_workup Workup & Purification cluster_product Final Product Butene-2 Butene-2 Reaction_Vessel_1 Reaction at -10°C in Chloroform Butene-2->Reaction_Vessel_1 Nitrosyl Chloride Nitrosyl Chloride Nitrosyl Chloride->Reaction_Vessel_1 Nitrosochloride Adduct Crude 3-chloro-2-nitrosobutane Reaction_Vessel_1->Nitrosochloride Adduct Reaction_Vessel_2 Reflux in Methanol Nitrosochloride Adduct->Reaction_Vessel_2 NaCN Sodium Cyanide NaCN->Reaction_Vessel_2 Filtration Filtration Reaction_Vessel_2->Filtration Evaporation Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

optimization_logic Start Start Define_Problem Low Yield or Impurity Start->Define_Problem Analyze_Parameters Analyze Reaction Parameters Define_Problem->Analyze_Parameters Temp Temperature Optimization Analyze_Parameters->Temp Kinetics Solvent Solvent Screening Analyze_Parameters->Solvent Solubility Purity Reactant Purity Check Analyze_Parameters->Purity Stoichiometry Run_Experiment Run Modified Experiment Temp->Run_Experiment Solvent->Run_Experiment Purity->Run_Experiment Analyze_Results Analyze Results (TLC, Yield, Purity) Run_Experiment->Analyze_Results Analyze_Results->Analyze_Parameters Needs Further Optimization Optimized Condition Optimized Analyze_Results->Optimized Successful End End Optimized->End

Caption: Logical workflow for optimizing reaction conditions.

References

Troubleshooting byproduct formation in isoxazole ring synthesis

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Isoxazole Ring Synthesis

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproduct formation during isoxazole ring synthesis.

Section 1: Issues in 1,3-Dipolar Cycloaddition Reactions

Q1: I am observing a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazole regioisomers in my 1,3-dipolar cycloaddition. How can I improve the regioselectivity for the 3,5-isomer?

A1: The formation of regioisomeric mixtures is a common challenge in isoxazole synthesis via 1,3-dipolar cycloaddition between nitrile oxides and alkynes.[1][2] The desired 3,5-disubstituted isomer is often favored due to electronic and steric factors, but selectivity can be poor under certain conditions.[1]

Troubleshooting Strategies:

  • Catalysis: The use of a Copper(I) catalyst (e.g., CuI or in situ generated from CuSO₄ and a reducing agent) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium(II) catalysts have also been shown to promote the formation of specific regioisomers.[2]

  • Solvent Choice: Less polar solvents can sometimes favor the formation of the desired 3,5-isomer.[1]

  • Substituent Effects: The electronic and steric properties of the substituents on both the alkyne and the nitrile oxide precursor play a crucial role.[2] Electron-withdrawing groups on the alkyne can influence the regiochemical outcome, while bulky substituents can direct the cycloaddition to favor the sterically less hindered product.[2]

Q2: My reaction is producing a significant amount of furoxan, a nitrile oxide dimer. How can I minimize this byproduct?

A2: Furoxan formation is a common side reaction resulting from the self-condensation of the nitrile oxide intermediate, especially when it is generated in situ.[1][2]

Prevention Strategies:

  • In Situ Generation and Stoichiometry: Generating the nitrile oxide in situ at a low temperature and ensuring it reacts promptly with the alkyne can mitigate dimerization.[1] Using an excess of the alkyne can also help to outcompete the dimerization reaction.[2]

  • Slow Addition: If generating the nitrile oxide ex situ, add it slowly to the reaction mixture containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the desired cycloaddition.[2]

  • Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[2]

Troubleshooting Workflow for 1,3-Dipolar Cycloaddition

start Byproduct Observed in 1,3-Dipolar Cycloaddition is_regioisomer Regioisomers Formed? start->is_regioisomer is_dimer Furoxan (Dimer) Observed? start->is_dimer solution_regio Employ Regioselective Catalyst (e.g., Cu(I)) Modify Substrate Electronics/Sterics Optimize Solvent is_regioisomer->solution_regio Yes end Improved Yield and Selectivity is_regioisomer->end No solution_dimer Generate Nitrile Oxide In Situ Use Excess Alkyne Slowly Add Nitrile Oxide Lower Reaction Temperature is_dimer->solution_dimer Yes is_dimer->end No solution_regio->end solution_dimer->end

Caption: Troubleshooting workflow for common byproducts in 1,3-dipolar cycloaddition.

Section 2: Issues in Condensation of 1,3-Dicarbonyls with Hydroxylamine

Q3: I am synthesizing an isoxazole from an unsymmetrical 1,3-diketone and hydroxylamine, but I'm getting a mixture of two regioisomers. How can I control the regioselectivity?

A3: The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine is a classic method for isoxazole synthesis, but it frequently yields a mixture of regioisomers with poor selectivity.[3] Controlling which carbonyl group reacts first is key to achieving regioselectivity.

Control Strategies:

  • pH Control: The pH of the reaction medium can influence the site of initial attack by hydroxylamine. Acidic conditions may favor the formation of one isomer, while neutral or basic conditions may favor the other.

  • Solvent Effects: The polarity of the solvent can affect the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl substrate.[3]

  • Protecting Groups: Temporarily protecting one of the carbonyl groups can force the reaction to proceed at the unprotected site, thus ensuring the formation of a single regioisomer.

  • Use of β-Enamino Diketones: Reacting β-enamino diketones (derived from 1,3-diketones) with hydroxylamine can provide excellent regiochemical control by varying the reaction conditions, such as the solvent and the use of additives like pyridine or Lewis acids (e.g., BF₃·OEt₂).[3][4]

Data on Regioselective Control

The following table summarizes conditions used to control regioselectivity in the synthesis of isoxazoles from β-enamino diketones and hydroxylamine.

EntrySolventAdditivePredominant Isomer TypeYield (%)
1AcetonitrilePyridine3,4-disubstituted70-85
2AcetonitrileBF₃·OEt₂4,5-disubstituted65-80
3EthanolNone3,4,5-trisubstituted75-92

Data is illustrative and compiled from findings on regioselective synthesis methodologies.[3]

Q4: My reaction is giving low yields and some unidentifiable byproducts. What are the likely causes?

A4: Low yields can stem from several factors, including the stability of intermediates and the reaction conditions.

Troubleshooting Low Yields:

  • Intermediate Stability: The monoxime and 5-hydroxy isoxazoline intermediates can be unstable.[5] Ensuring the reaction goes to completion to form the aromatic isoxazole is crucial. Acidic workup conditions can facilitate the final dehydration step.[5]

  • Reaction Conditions: Temperature and reaction time are critical. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation of products or starting materials from prolonged heating.[6]

  • Reactant Quality: Ensure the 1,3-dicarbonyl compound and hydroxylamine hydrochloride are of high purity. Impurities can lead to side reactions.[6]

Reaction Pathway and Byproduct Formation

Diketone 1,3-Diketone + Hydroxylamine Monoxime Monoxime Intermediate Diketone->Monoxime Condensation Isoxazoline 5-Hydroxy Isoxazoline Intermediate Monoxime->Isoxazoline Intramolecular Cyclization Byproducts Degradation/ Side Products Monoxime->Byproducts Decomposition Isoxazole Desired Isoxazole (Aromatic) Isoxazoline->Isoxazole Dehydration (Acid) Isoxazoline->Byproducts Decomposition

Caption: General reaction pathway for isoxazole synthesis from 1,3-diketones.

Section 3: Analytical & Purification Protocols

Q5: How can I analytically differentiate between the regioisomeric isoxazole byproducts and my desired product?

A5: Differentiating between isoxazole isomers is critical for confirming the outcome of a reaction. A combination of spectroscopic and chromatographic techniques is typically employed.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for isomer differentiation. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous structure determination.[7] The chemical shifts of protons and carbons, as well as long-range correlations (HMBC), can reveal the connectivity and thus the substitution pattern of the isoxazole ring.[7]

  • Mass Spectrometry (MS): While isomers will have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) can be different.[8] Characteristic cleavage of the isoxazole ring can be indicative of the substitution pattern.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for separating and purifying isoxazole isomers.[7] Developing a robust method, typically using reversed-phase chromatography, can allow for the isolation of each isomer for individual characterization.[7]

Experimental Protocol: NMR Analysis for Isomer Differentiation

  • Sample Preparation: Dissolve 5-10 mg of the purified product (or isomer mixture) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

  • 1D NMR Spectra:

    • Acquire a standard ¹H NMR spectrum to observe proton chemical shifts, coupling constants, and integrations.[7]

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.[7]

  • 2D NMR Spectra:

    • Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton correlations.[7]

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.

    • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (2-3 bond) correlations between protons and carbons. This is often the key experiment for differentiating regioisomers by identifying correlations between substituent protons and ring carbons.

  • Data Analysis: Carefully assign all signals and analyze the HMBC correlations to confirm the connectivity of the substituents to the C3, C4, and C5 positions of the isoxazole ring.

References

Technical Support Center: Methods for Improving Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification is necessary before proceeding. The abbreviated term "3,4-DMAI" does not correspond to a single, readily identifiable chemical compound in standard chemical literature. Scientific precision is paramount in research and development, and ambiguity in chemical nomenclature can lead to significant errors in experimental design and execution.

Our initial research has identified several distinct compounds that could potentially be misidentified as "3,4-DMAI" due to similarities in their names or acronyms. These include:

  • 3,4-Dimethoxyamphetamine (3,4-DMA) : A substituted amphetamine.

  • 3,4-Dimethoxy-N-methylamphetamine (DMMA) : A derivative of 3,4-DMA.

  • Dimethylammonium Iodide (DMAI) : A salt used in the fabrication of perovskite solar cells.

  • 3,4-Diaminofurazan (DAF) : A precursor for energetic materials.

  • 3,4-Dimethylpyrazole Phosphate (DMPP) : A nitrification inhibitor used in agriculture.

Each of these compounds has a unique chemical structure, and therefore, entirely different synthesis and purification protocols. To provide you with accurate and useful technical guidance, we require you to specify the full chemical name and, if possible, the CAS number of the compound you are working with.

Below, we provide a brief overview of the synthesis and purification considerations for some of the potential candidates to illustrate the importance of this clarification.

Potential Compound Identification and General Considerations

To assist you in identifying the correct compound, please review the brief descriptions below. Once you have confirmed the correct chemical identity, we can provide a detailed technical support guide with troubleshooting protocols, FAQs, data tables, and visualizations tailored to your specific needs.

Dimethylammonium Iodide (DMAI)
  • Chemical Name: Dimethylammonium iodide

  • CAS Number: 51066-74-1

  • Primary Application: Used as an additive or precursor in the fabrication of perovskite-based solar cells to improve crystal phases and morphologies.[1][2][3]

  • Synthesis Overview: Typically formed from the reaction of dimethylamine and hydroiodic acid.

  • Purification: Recrystallization is a common method for purifying DMAI. The choice of solvent is critical and depends on the impurities present.

3,4-Diaminofurazan (DAF)
  • Chemical Name: 3,4-Diaminofurazan

  • Application: An important precursor in the synthesis of furazan-based energetic materials.[4]

  • Synthesis Overview: Can be prepared from diaminoglyoxime (DAG) through dehydration.[4] Different methods exist, including those using supported solid alkali or micelle catalysts to improve yield.[5]

  • Yield Improvement: One method reports a yield of up to 91.2% using a supported solid alkali catalyst under optimized conditions (150°C, 4 hours, specific reactant ratios).[5] Another approach using a micelle catalyst yielded 46.0% at a lower temperature and pressure.[5]

  • Purification: Purification methods for DAF would typically involve recrystallization or column chromatography, depending on the scale and impurity profile.

3,4-Dimethoxyamphetamine (3,4-DMA)
  • Chemical Name: 1-(3,4-Dimethoxyphenyl)-2-aminopropane

  • CAS Number: 120-26-3

  • Classification: A psychoactive substance.

Next Steps

Please identify the correct full chemical name and/or CAS number for "3,4-DMAI". Once you provide this crucial information, we will be able to construct a comprehensive technical support center that includes:

  • Detailed Troubleshooting Guides: Addressing common issues encountered during synthesis and purification, such as low yield, impure product, and reaction failures.

  • Frequently Asked Questions (FAQs): Providing quick answers to common queries.

  • Quantitative Data Tables: Summarizing reaction conditions, yields, and purity from literature sources.

  • Experimental Protocols: Offering step-by-step methodologies for key synthetic and purification procedures.

  • Visual Diagrams: Illustrating reaction pathways, experimental workflows, and logical relationships using Graphviz.

We look forward to your clarification and to assisting you with your research and development endeavors.

References

Resolving peak tailing in HPLC analysis of 5-Amino-3,4-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Amino-3,4-dimethylisoxazole HPLC Analysis

Welcome to the technical support center for the HPLC analysis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues, particularly peak tailing, encountered during chromatographic analysis.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common problem in HPLC, especially for basic compounds like this compound, which contains an amine group.[1][2][3] This guide provides a systematic approach to diagnose and resolve this issue.

Question: Why is my this compound peak tailing?

Answer: Peak tailing for basic compounds is primarily caused by secondary interactions between the analyte and the stationary phase.[1][2][4] The main culprit is the interaction of the basic amine group on your molecule with acidic residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[2][5][6] These interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in an asymmetrical peak.

Logical Troubleshooting Workflow

If you are observing peak tailing, follow this step-by-step workflow to identify and remedy the cause.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_ph Step 1: Is Mobile Phase pH Optimized? start->check_ph adjust_ph Action: Adjust Mobile Phase pH to 2.5-3.0 using an additive like Formic Acid or TFA. check_ph->adjust_ph No check_column Step 2: Is the Column Chemistry Appropriate? check_ph->check_column Yes ph_note Note: Low pH protonates silanols, minimizing secondary interactions. adjust_ph->ph_note adjust_ph->check_column change_column Action: Switch to an End-Capped or Base-Deactivated (BDS) Column. check_column->change_column No check_additive Step 3: Are Competing Agents Used? check_column->check_additive Yes column_note Note: These columns have fewer active silanol sites available for interaction. change_column->column_note change_column->check_additive add_additive Action: Add a Competing Amine (e.g., 0.1% Triethylamine) to the mobile phase. check_additive->add_additive No resolved Peak Shape Improved check_additive->resolved Yes additive_note Note: The competing amine preferentially interacts with silanol groups, masking them from the analyte. add_additive->additive_note add_additive->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: How does adjusting the mobile phase pH improve the peak shape of my basic analyte?

A1: Adjusting the mobile phase to a low pH (typically between 2.5 and 3.0) is a highly effective strategy.[1][5] At this acidic pH, the residual silanol groups on the silica stationary phase are protonated (Si-OH), making them neutral. This suppresses their ability to ionically interact with the protonated amine group (R-NH3+) of this compound, leading to a more symmetrical peak shape.[2] Using additives like 0.1% formic acid or trifluoroacetic acid (TFA) is common to control the pH.[5][7]

Q2: What is an "end-capped" column and why is it recommended?

A2: An end-capped column is a type of reversed-phase column where the free, accessible silanol groups on the silica surface have been chemically bonded with a small silylating agent, like trimethylsilyl chloride.[5] This process, also known as base-deactivation, effectively shields the acidic silanols, significantly reducing the sites available for secondary interactions with basic analytes.[2][5] Using a modern, high-purity, end-capped C18 or C8 column is a proactive way to prevent peak tailing for compounds like this compound.[5]

Q3: Can I use a mobile phase additive to improve my peak shape? What are the options?

A3: Yes, mobile phase additives can be very effective. There are two main approaches:

  • Acidic Additives: As mentioned, adding 0.1% formic acid or TFA controls the pH to suppress silanol ionization.[5][7] TFA can also act as an ion-pairing agent, which can sometimes improve retention and resolution for basic compounds.[8][9]

  • Competing Base Additives: Adding a small amount of a competing amine, such as 0.1% triethylamine (TEA), to the mobile phase can also work.[1][7] The TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte. This approach is generally used at a more neutral pH.

Q4: Could column overload be causing my peak to tail?

A4: Yes, injecting too much sample can lead to column overload, which is a common cause of peak asymmetry, including tailing.[6] When the concentration of the analyte is too high, it saturates the active sites on the stationary phase, leading to a distorted peak shape.[6] To check for this, try diluting your sample by a factor of 10 and re-injecting it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

Experimental Protocols & Data

To resolve peak tailing for this compound, a method development approach was taken. An initial method using a standard C18 column and a neutral mobile phase showed significant tailing. An optimized method was then developed by selecting a base-deactivated column and acidifying the mobile phase.

Mechanism of Peak Tailing

The diagram below illustrates the undesired secondary ionic interactions between the protonated amine analyte and deprotonated (ionized) silanol groups on the silica surface, which is the root cause of peak tailing.

Mechanism_Diagram cluster_surface Silica Stationary Phase Surface (pH > 4) cluster_analyte silica1 silica2 silica3 silanol_ionized Ionized Silanol (SiO⁻) silanol_free Free Silanol (SiOH) c18_chain C18 Chain (Hydrophobic) analyte1 Analyte (R-NH₃⁺) analyte1->silica1 Undesired Ionic Interaction (Causes Tailing) analyte2 Analyte (R-NH₃⁺) analyte2->silica3 Desired Hydrophobic Interaction (Retention)

Caption: Analyte interactions with the stationary phase.
Method Comparison

The following table summarizes the initial method that produced peak tailing and the final, optimized method that yielded a symmetrical peak.

ParameterInitial Method (Problematic)Optimized Method (Resolved)Rationale for Change
Column Standard C18, 5 µm, 4.6 x 150 mmBase-Deactivated C18, 5 µm, 4.6 x 150 mmMinimizes available silanol groups for interaction.[2][5]
Mobile Phase A Water0.1% Formic Acid in WaterLowers pH to ~2.7, protonating silanols to prevent ionic interactions.[1][5]
Mobile Phase B Acetonitrile0.1% Formic Acid in AcetonitrileMaintains consistent pH throughout the gradient.
Gradient 20% B to 80% B in 10 min20% B to 80% B in 10 minUnchanged.
Flow Rate 1.0 mL/min1.0 mL/minUnchanged.
Column Temp. 30 °C30 °CUnchanged.
Injection Vol. 10 µL5 µLReduced to prevent potential column overload.[6]
Diluent 50:50 Water:AcetonitrileMobile Phase AEnsures compatibility with starting conditions.
Detailed Experimental Protocols

Protocol 1: Optimized HPLC Method for this compound

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Chromatographic Conditions:

    • Column: Base-Deactivated C18, 5 µm, 4.6 x 150 mm (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XBridge BEH C18).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 240 nm.

    • Gradient Program:

      • 0.0 min: 20% B

      • 10.0 min: 80% B

      • 12.0 min: 80% B

      • 12.1 min: 20% B

      • 15.0 min: 20% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

References

Strategies to prevent degradation of 5-Amino-3,4-dimethylisoxazole under heat and light

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Amino-3,4-dimethylisoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter related to the degradation of this compound when exposed to heat and light.

Issue 1: Rapid Degradation of this compound in Solution Under Ambient Light

Question: I am observing a rapid loss of purity of my this compound solution when working on the benchtop under standard laboratory lighting. What is causing this, and how can I prevent it?

Answer: this compound, like many isoxazole-containing compounds, is susceptible to photodegradation. Exposure to ambient and, in particular, UV light can initiate photochemical reactions, leading to the cleavage of the isoxazole ring and the formation of various degradation products.

Troubleshooting Steps:

  • Minimize Light Exposure: The most immediate and effective strategy is to protect your solution from light.

    • Work in a dimly lit area or use a fume hood with the sash lowered to reduce light exposure.

    • Use amber-colored glassware (vials, flasks, etc.) to block UV and blue light.

    • For clear glassware, wrap it in aluminum foil to provide a light barrier.

  • Utilize UV-Filtering Equipment:

    • If available, use laboratory equipment with UV-filtering shields.

    • Consider using specialized protective labeling for clear containers that can block specific UV wavelengths.[1][2][3][4]

  • Formulation with Light Stabilizers: For formulations where the compound will be exposed to light, consider the inclusion of light-stabilizing excipients.

    • UV Absorbers: Compounds like benzophenones can be added to the formulation to absorb UV radiation and dissipate it as heat.

    • Hindered Amine Light Stabilizers (HALS): These compounds act as radical scavengers to inhibit photo-oxidation.[4][5][6] A combination of UV absorbers and HALS often provides synergistic protection.

Logical Relationship for Troubleshooting Light Sensitivity

Start Degradation under ambient light observed Minimize_Light Action: Minimize Light Exposure (Amber vials, foil wrap) Start->Minimize_Light UV_Filter Action: Use UV-Filtering Equipment Minimize_Light->UV_Filter Insufficient? Resolved Issue Resolved Minimize_Light->Resolved Sufficient? Stabilizers Action: Add Light Stabilizers (UV Absorbers, HALS) UV_Filter->Stabilizers Insufficient? UV_Filter->Resolved Sufficient? Stabilizers->Resolved

Caption: Troubleshooting workflow for light-induced degradation.

Issue 2: Thermal Degradation During Heating Steps or Long-Term Storage

Question: My this compound sample shows significant degradation after heating or upon analysis after long-term storage at room temperature. What are the likely causes and prevention strategies?

Answer: Thermal stress can induce the degradation of this compound. The amino and isoxazole moieties are susceptible to heat, which can lead to various reactions, including oxidation and ring decomposition.

Troubleshooting Steps:

  • Control Storage Temperature:

    • Store the compound in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.

    • Avoid storing the compound in areas with significant temperature fluctuations.

  • Use of an Inert Atmosphere: Oxygen can accelerate thermal degradation.

    • For sensitive experiments or long-term storage, consider purging the container with an inert gas like nitrogen or argon before sealing.[7]

    • Use of sealed ampoules under an inert atmosphere is a robust solution for long-term storage of the solid compound.

  • Incorporate Antioxidants in Formulations: If heating is a necessary step in your protocol, the addition of antioxidants to your formulation can mitigate degradation.

    • Phenolic Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and propyl gallate are effective radical scavengers that can prevent oxidative degradation at elevated temperatures.[7][8][9][10][11]

    • The choice of antioxidant should be based on compatibility studies with this compound and the intended application.

Experimental Workflow for Thermal Stability Assessment

Start Prepare solutions of This compound Stress_Conditions Expose to Thermal Stress (e.g., 40°C, 60°C, 80°C) Start->Stress_Conditions Sampling Sample at Time Points (e.g., 0, 24, 48, 72 hours) Stress_Conditions->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Data_Analysis Quantify Degradation Products and Remaining API Analysis->Data_Analysis Conclusion Determine Degradation Rate and Pathway Data_Analysis->Conclusion

Caption: Workflow for assessing thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under photolytic and thermal stress?

A1: While specific degradation pathways for this compound are not extensively published, based on the chemistry of isoxazoles and related compounds, the following are plausible:

  • Photodegradation: The primary photodegradation pathway for isoxazoles involves the cleavage of the weak N-O bond in the isoxazole ring. This can lead to the formation of reactive intermediates that can rearrange into various products, including azirines, oxazoles, and other ring-opened species.

  • Thermal Degradation: Thermal stress, particularly in the presence of oxygen, can lead to oxidation of the amino group and the methyl groups. The isoxazole ring itself can also undergo thermal decomposition. For other heterocyclic amines, thermal degradation can involve complex reactions leading to a variety of smaller, volatile molecules.

Potential Degradation Pathways

cluster_photo Photodegradation cluster_thermal Thermal Degradation Compound_Photo This compound N_O_Cleavage N-O Bond Cleavage Compound_Photo->N_O_Cleavage Light (UV) Intermediates_Photo Reactive Intermediates (e.g., Azirines) N_O_Cleavage->Intermediates_Photo Products_Photo Ring-Opened and Rearranged Products Intermediates_Photo->Products_Photo Compound_Thermal This compound Oxidation Oxidation of Amino and Methyl Groups Compound_Thermal->Oxidation Heat + Oxygen Ring_Cleavage Isoxazole Ring Decomposition Compound_Thermal->Ring_Cleavage High Heat Products_Thermal Various Degradation Products Oxidation->Products_Thermal Ring_Cleavage->Products_Thermal

Caption: Inferred degradation pathways under light and heat.

Q2: What are the recommended storage conditions for solid this compound?

A2: For optimal stability, solid this compound should be stored in a tightly sealed, light-resistant container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. To further protect against degradation, especially if the compound is accessed frequently, storing it under an inert atmosphere (e.g., argon or nitrogen) is a good practice.

Q3: Are there any known incompatibilities with common excipients?

A3: While specific excipient compatibility studies for this compound are not widely published, potential incompatibilities can be inferred. As a primary amine, it may be susceptible to Maillard reactions with reducing sugars (e.g., lactose) in the presence of heat and moisture. It is crucial to conduct compatibility studies with your specific formulation excipients, especially if the final product will be subjected to heat during manufacturing or storage.[12]

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring degradation. An effective method should be able to separate the intact this compound from its potential degradation products. A reverse-phase HPLC method is suitable for this purpose.

Data Presentation

Table 1: Summary of Prevention Strategies for Degradation of this compound

Stress FactorPrevention StrategyMechanism of ProtectionKey Considerations
Light Use of amber glassware/foilBlocks UV and visible lightSimple and effective for laboratory-scale work.
Formulation with UV absorbersAbsorb harmful UV radiationRequires compatibility testing.
Formulation with HALSScavenge free radicalsOften used in combination with UV absorbers for synergistic effect.
Heat Controlled storage (refrigeration)Slows down the rate of chemical reactionsEssential for long-term stability.
Storage under inert atmospherePrevents oxidative degradationRecommended for highly sensitive samples and long-term storage.
Formulation with antioxidants (BHT, BHA)Inhibit oxidation by scavenging free radicalsChoice of antioxidant depends on the formulation and process.

Experimental Protocols

Protocol 1: Forced Photodegradation Study

This protocol is a general guideline for conducting a forced photodegradation study to assess the photostability of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

    • Transfer aliquots of the solution into clear and amber glass vials.

    • Prepare a "dark control" sample by wrapping a clear vial completely in aluminum foil.

  • Light Exposure:

    • Place the vials in a photostability chamber equipped with a light source that emits both UV-A and visible light.

    • Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV-A radiation, as per ICH Q1B guidelines.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw samples from each vial.

    • Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the intact compound in the exposed samples to the dark control and the initial sample.

    • Identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for an HPLC method to separate this compound from its potential degradation products.

Methodology:

  • Column: Newcrom R1 reverse-phase column or equivalent C18 column.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical starting point could be a gradient of 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity by analyzing forced degradation samples and ensuring that all degradation peaks are well-resolved from the main compound peak.

References

Purification challenges of 5-Amino-3,4-dimethylisoxazole from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Amino-3,4-dimethylisoxazole from reaction mixtures.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Q1: My final product is an off-white or yellowish solid with a broad melting point range, even after initial crystallization. What is the likely cause and solution?

A: The discoloration and poor melting point suggest the presence of residual starting materials, colored byproducts, or trapped solvent.

  • Possible Cause 1: Incomplete Reaction. Unreacted starting materials or intermediates may be present.

  • Possible Cause 2: Side-Reaction Products. The synthesis of isoxazoles can generate various side products.

  • Solution:

    • Decolorization: Perform a recrystallization step and add activated charcoal to the hot solution to adsorb colored impurities.

    • Re-crystallization: A second recrystallization from a suitable solvent like benzene or a mixed solvent system can significantly improve purity.[1]

    • Chromatography: If crystallization is ineffective, flash column chromatography on silica gel may be necessary to separate the target compound from more polar or less polar impurities.

Q2: My HPLC analysis shows a persistent impurity peak with the same mass-to-charge ratio (m/z) as my product. What is this impurity and how can I remove it?

A: This is a strong indication of an isomeric impurity, most likely 3-amino-4,5-dimethylisoxazole or another positional isomer.[2] These can be very challenging to separate due to their similar physical properties.

  • Identification: Confirm the presence of an isomer using advanced analytical techniques like 2D-NMR or by synthesizing an authentic standard of the suspected isomer.

  • Separation Strategies:

    • Preparative HPLC: A scalable reverse-phase HPLC method is often the most effective way to separate isomers.[3] Method conditions may need extensive optimization (e.g., testing different columns, mobile phase modifiers, or gradients).

    • Fractional Crystallization: This technique can sometimes be used, but it is often laborious and may result in significant yield loss.

    • Derivatization: In some cases, the mixture can be reacted to form derivatives (e.g., amides) which may have different chromatographic properties, allowing for separation. The desired derivative is then isolated and converted back to the pure amine.

Q3: The overall yield after aqueous workup and solvent extraction is significantly lower than expected. What could be the reason?

A: this compound has an amino group that can engage in hydrogen bonding, leading to some solubility in polar solvents like water.[4] Significant product loss can occur during the extraction phase if not performed optimally.

  • Troubleshooting Steps:

    • Increase Number of Extractions: Instead of one large volume extraction, perform multiple extractions (3-5 times) with a smaller volume of organic solvent (e.g., methylene dichloride, chloroform).[5][6]

    • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride. This decreases the solubility of the organic compound in the aqueous phase, driving more of it into the organic layer.

    • pH Adjustment: Ensure the pH of the aqueous layer is basic (pH > 9) before extraction to ensure the amino group is in its free base form, which is less water-soluble than its protonated salt form.

Frequently Asked Questions (FAQs)

What are the key physical and chemical properties of this compound?

The properties are summarized in the table below. It typically appears as a white to off-white crystalline solid.[7][8]

PropertyValueReference
Molecular FormulaC₅H₈N₂O[4][9]
Molecular Weight~112.13 g/mol [7][8]
Melting Point118 - 123 °C[7][10]
AppearanceWhite to Off-White Crystalline Solid/Powder[7][8][10]
SolubilitySoluble in Methanol, DMSO, and other polar solvents[4][7]

What are the most common impurities found in crude this compound?

Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Such as α-acetopropionitrile or intermediates from the butene-2 and nitrosyl chloride route.[1]

  • Isomeric Aminoisoxazoles: Particularly 3-amino-4,5-dimethylisoxazole, which can form as a byproduct under certain reaction conditions.[2][11]

  • Inorganic Salts: Such as sodium chloride, which may be removed by filtration after an initial reflux in methanol.[1]

  • Solvents: Residual solvents from the reaction or workup.

What is a recommended analytical HPLC method for purity assessment?

A reverse-phase (RP) HPLC method is suitable for analyzing this compound.[3]

ParameterRecommended Condition
Column Newcrom R1 or equivalent C18 column
Mobile Phase Acetonitrile (MeCN) and Water with an acid modifier
Acid Modifier Phosphoric acid (for general analysis) or Formic acid (for MS compatibility)
Detection UV (wavelength determined by local analysis)

How should I store the purified compound?

The compound may be sensitive to heat and light.[4] For long-term stability, it is recommended to store it in a freezer at -20°C.[7]

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is adapted from procedures described for the crystallization of the crude product.[1]

  • Dissolution: In a flask, add the crude this compound solid. Add a minimal amount of hot deionized water and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold water.

  • Drying: Dry the crystals under vacuum to a constant weight. The expected melting point of the pure compound is 120-122°C.[1]

Protocol 2: General Purification Workflow

The following diagram illustrates a typical workflow for purifying this compound from a crude reaction mixture.

G cluster_0 start Crude Reaction Mixture workup Aqueous Workup & Solvent Extraction start->workup concentrate Concentrate Organic Layer workup->concentrate crude_solid Crude Solid concentrate->crude_solid purification Purification Step crude_solid->purification cryst Recrystallization purification->cryst High Polarity Difference chrom Column Chromatography purification->chrom Similar Polarity (e.g., Isomers) pure_product Pure Product cryst->pure_product chrom->pure_product analysis Analysis (HPLC, NMR, MP) pure_product->analysis

Caption: General purification workflow for this compound.

Troubleshooting Logic

Use the following decision tree to diagnose and resolve common impurity issues identified during analysis.

G cluster_1 start Impurity Detected (e.g., by HPLC/TLC) mass_check Check Mass Spec: Impurity m/z == Product m/z? start->mass_check is_isomer Likely Isomeric Impurity mass_check->is_isomer Yes not_isomer Likely Starting Material or Side-Product mass_check->not_isomer No isomer_sol Solution: 1. Preparative HPLC 2. Fractional Crystallization is_isomer->isomer_sol other_sol Solution: 1. Standard Recrystallization 2. Flash Chromatography not_isomer->other_sol

Caption: Decision tree for troubleshooting impurities.

References

How to minimize isomeric impurity formation during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of isomeric impurities during chemical synthesis, ensuring the quality, safety, and efficacy of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are isomeric impurities and why are they a concern?

Isomeric impurities are molecules that have the same molecular formula as the desired product but differ in the arrangement of their atoms.[1] They can be categorized as structural isomers or stereoisomers.[1] In the pharmaceutical industry, different isomers can exhibit vastly different biological activities, pharmacological properties, and toxicity profiles.[2] For instance, one enantiomer of a drug might be therapeutically active, while the other could be inactive or even harmful.[1] Therefore, controlling isomeric impurities is critical for the quality, safety, and efficacy of drug substances.[3]

Q2: What are the common causes of isomeric impurity formation during synthesis?

Isomerization, the process that converts one isomer into another, can be induced by several factors during a chemical reaction or subsequent workup and storage.[4] Key contributors include:

  • Heat: Elevated temperatures provide the activation energy to overcome the rotational barrier of bonds or invert stereocenters, leading to the formation of more thermodynamically stable isomers.[2][5]

  • pH (Acid/Base Catalysis): The presence of acids or bases can catalyze isomerization.[5][6] A common mechanism involves the abstraction of a proton from a stereocenter, forming a planar intermediate that can be re-protonated from either side, resulting in a mixture of isomers.[2]

  • Light: Exposure to light, especially UV radiation, can trigger photoisomerization, converting one isomer to another.[5]

  • Reaction Time: Prolonged exposure to conditions that promote isomerization increases the likelihood of impurity formation.[2][7]

  • Solvents: The polarity and nature of the solvent can influence reaction pathways and the stability of intermediates, thereby affecting stereoselectivity.[2][8]

  • Catalysts: While catalysts are often used to control stereochemistry, an improper choice of catalyst can lead to the formation of undesired isomers.[7][9]

Q3: What is the difference between kinetic and thermodynamic control in the context of isomerization?

In many reactions, a less stable, "kinetically favored" product is formed faster at lower temperatures. The more stable, "thermodynamically favored" product requires more energy to form but is the ultimate major product if the reaction is allowed to reach equilibrium, often at higher temperatures. To minimize the formation of a more stable but undesired isomer, running the reaction under kinetic control (e.g., at a lower temperature for a shorter time) is often a key strategy.[7]

Troubleshooting Guide: Isomeric Impurity Issues

This guide addresses common problems encountered during synthesis and provides actionable solutions to minimize isomeric impurities.

Problem Encountered Potential Cause Recommended Action & Solution
High percentage of an undesired geometric (cis/trans) or positional isomer. High Reaction Temperature: The reaction may be under thermodynamic control, favoring the more stable isomer.Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled product. Note that this will likely slow the reaction rate.[7]
Inappropriate Catalyst: The catalyst may be promoting isomerization or lack regioselectivity.Screen Alternative Catalysts: Investigate catalysts known for higher selectivity under milder conditions. For example, some tin-based or organozinc catalysts can be effective at lower temperatures.[9] Consider using milder Lewis acids or solid-supported acid catalysts if acidic conditions are required.[7]
Incorrect pH: Acidic or basic conditions are catalyzing the isomerization.Modify pH: If possible, run the reaction under neutral conditions. If a base is required, use a non-nucleophilic, sterically hindered base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) instead of strong bases like NaOH or KOH.[7] Use heterogeneous buffers to neutralize acid/base contaminants.[10]
Significant epimerization or racemization at a chiral center. Presence of Strong Acids or Bases: Abstraction of an acidic proton at the stereocenter leads to a loss of stereochemical integrity.Use Weaker Reagents: Avoid strong bases and acids.[6] For peptide coupling, use additives like Ethyl (hydroxyimino)cyanoacetate (Oxyma) with N,N'-Diisopropylcarbodiimide (DIC) to suppress racemization.[2]
Elevated Temperature: Provides energy to overcome the activation barrier for epimerization.Reduce Temperature: Perform the reaction at the lowest feasible temperature. Cooling to 0 °C or below can significantly reduce epimerization rates.[2]
Solvent Effects: The solvent may be stabilizing the planar intermediate that leads to epimerization.Change the Solvent: Screen non-polar or aprotic solvents that may disfavor the formation or stabilization of the epimerization intermediate.[2][8]
Inconsistent isomer ratios between batches. Variable Reaction Conditions: Inconsistent control over temperature, reaction time, or reagent addition rates.Implement Strict Process Control: Ensure consistent heating/cooling, accurately monitor reaction times, and use controlled addition funnels or syringe pumps for reagent delivery.[9]
Impure Reagents or Solvents: Trace acidic or basic impurities in reagents or solvents can catalyze isomerization.Purify Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and free from contaminants that could affect the reaction outcome.[5]
Visualizing the Troubleshooting Process

The following workflow provides a logical approach to diagnosing and resolving issues with isomeric impurity formation.

G start High Isomeric Impurity Detected check_temp Assess Reaction Temperature start->check_temp check_ph Evaluate Catalysts & Reagents (pH) start->check_ph check_time Review Reaction Time start->check_time check_solvent Analyze Solvent Effects start->check_solvent purify Implement Purification Strategy start->purify action_temp Lower Temperature (e.g., 0°C, -78°C) check_temp->action_temp action_ph Use Milder Acids/Bases Screen Catalysts check_ph->action_ph action_time Optimize for Shorter Reaction Time check_time->action_time action_solvent Screen Aprotic or Less Polar Solvents check_solvent->action_solvent solution Isomeric Purity Optimized action_temp->solution action_ph->solution action_time->solution action_solvent->solution

Caption: A troubleshooting workflow for minimizing isomeric impurities.

Synthetic Strategies for Stereochemical Control

Proactively controlling stereochemistry during synthesis is often more effective than removing impurities later. Several strategies can be employed.[11]

Diagram of Synthetic Strategies

G cluster_0 Synthetic Strategies for Stereocontrol main Desired Chiral Molecule strategy1 Chiral Pool Synthesis strategy1->main desc1 Start with naturally occurring chiral molecule (e.g., amino acid, sugar) strategy1->desc1 strategy2 Asymmetric Catalysis strategy2->main desc2 Use a chiral catalyst to selectively form one stereoisomer strategy2->desc2 strategy3 Chiral Auxiliaries strategy3->main desc3 Temporarily attach a chiral group to guide the reaction, then remove it strategy3->desc3 strategy4 Substrate Control strategy4->main desc4 An existing stereocenter in the substrate directs the formation of a new one strategy4->desc4

Caption: Key strategies for achieving stereochemical control in synthesis.

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from natural sources, such as amino acids or sugars.[12] The synthesis is then designed to preserve the existing stereochemistry.[12]

  • Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used to selectively produce one stereoisomer in favor of others.[12][13]

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction.[14] After the desired stereocenter is created, the auxiliary is removed.[14]

  • Substrate and Reagent Control: In substrate-controlled reactions, existing stereocenters in the starting material influence the formation of new ones.[14] In reagent-controlled reactions, a chiral reagent is used to introduce stereochemistry.[15]

Purification Techniques for Isomer Separation

When isomeric impurities cannot be prevented, several purification techniques can be employed for their removal.

Purification Technique Principle of Separation Best Suited For Considerations
Fractional Recrystallization Differences in the solubility of isomers in a particular solvent system.[16][17]Separating diastereomers or positional isomers that have different physical properties.[16]Can be time-consuming and may require significant optimization of the solvent system. Purity may need to be improved with successive recrystallizations.[16]
Chiral Salt Resolution A racemic mixture is reacted with a chiral resolving agent (e.g., tartaric acid) to form a mixture of diastereomeric salts.[16] These salts have different solubilities and can be separated by crystallization.Separating enantiomers.Requires stoichiometric amounts of a resolving agent and involves additional reaction and separation steps.
Chromatography (HPLC, CPC, Flash) Differential partitioning of isomers between a stationary phase and a mobile phase.[18][19]High-purity separation of all types of isomers, including enantiomers (using a chiral stationary phase).Can be expensive and time-consuming to scale up for large quantities. Method development is often required.[18] Normal-phase chromatography often offers better selectivity for many isomers.[18]

Key Experimental Protocols

Protocol 1: General Procedure for a Low-Temperature Reaction to Minimize Isomerization

This protocol provides a general guideline for performing a reaction at low temperatures to favor kinetic product formation and prevent epimerization.[7]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, THF).

  • Cooling: Cool the solution to the target temperature (-78 °C with a dry ice/acetone bath, or 0 °C with an ice-water bath).

  • Reagent Addition: Slowly add the reagent (e.g., 1.1 eq) dropwise via a syringe or an addition funnel, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by quenching small aliquots for LC-MS or GC-MS analysis.

  • Quenching: Once the starting material is consumed, quench the reaction at the low temperature by adding a suitable quenching agent (e.g., a saturated aqueous solution of NH₄Cl or water).

  • Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup (e.g., separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure).

  • Purification: Purify the crude product quickly, preferably via flash column chromatography, using a cold solvent system if necessary to prevent on-column isomerization.

Protocol 2: Peptide Coupling with Minimized Epimerization using DIC/Oxyma

This protocol describes a general procedure for coupling an amino acid during solid-phase peptide synthesis while minimizing epimerization at the alpha-carbon.[2]

  • Resin Preparation: Swell the resin (containing the N-terminally deprotected peptide) in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the DMF and wash the resin with Dichloromethane (DCM) (3x) and DMF (3x).

  • Activation: In a separate flask, dissolve the Fmoc-protected amino acid (1.5 equiv) and Ethyl (hydroxyimino)cyanoacetate (Oxyma) (1.5 equiv) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (1.5 equiv) to this solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines, ensuring the reaction has gone to completion.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Visualizing Base-Catalyzed Epimerization

Understanding the mechanism of isomerization can help in devising strategies to prevent it.

G start Chiral Molecule (R-epimer) intermediate Planar Enolate Intermediate (Achiral) start->intermediate + Base (- H+) end_R R-epimer intermediate->end_R + H+ end_S S-epimer (Isomeric Impurity) intermediate->end_S + H+

Caption: Mechanism of base-catalyzed epimerization via a planar enolate.

Analytical Methods for Isomer Detection and Quantification

Accurate detection and quantification of isomeric impurities are essential for process control and final product quality assessment.

Analytical Technique Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of isomer ratios.[17][20]High precision and accuracy. Can separate enantiomers with a chiral stationary phase.[21]Method development can be time-consuming.[22]
Gas Chromatography (GC) Separation of volatile isomers.Excellent for thermally stable and volatile compounds.Can cause thermal isomerization of labile compounds in the hot injector.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification of isomers, especially at low levels.[23][24]Provides molecular weight information, aiding in impurity identification. High sensitivity.[20]Isomers have the same mass, so chromatographic separation is still required.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and quantification of diastereomers. Can be used for enantiomeric purity with chiral solvating agents.[22]Provides detailed structural information. Quantitative NMR (qNMR) is highly accurate.Lower sensitivity compared to chromatographic methods. Enantiomers are indistinguishable without a chiral agent.[22]
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.[17]Fast, simple, and inexpensive for in-process checks.Not quantitative and has lower separation efficiency than HPLC.

References

Troubleshooting guide for scaling up 5-Amino-3,4-dimethylisoxazole production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 5-Amino-3,4-dimethylisoxazole. It provides troubleshooting advice for common issues encountered during the scaling up of production, focusing on a synthetic route involving the reaction of butene-2 with nitrosyl chloride, followed by reaction with an alkali metal cyanide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Synthesis

Q1: My overall yield of this compound is significantly lower than the reported 70-80%. What are the potential causes and how can I improve it?

Low yield can stem from several factors throughout the two-step synthesis. Here’s a breakdown of potential causes and solutions:

  • Inefficient Formation of the Nitrosochloride Intermediate:

    • Cause: Incomplete reaction of butene-2 with nitrosyl chloride. This can be due to poor gas dispersion, incorrect temperature control, or loss of volatile nitrosyl chloride.

    • Solution:

      • Ensure efficient stirring and gas introduction to maximize the gas-liquid interface.

      • Maintain the reaction temperature in the recommended range of -10°C to 0°C to minimize side reactions and decomposition of the nitrosochloride. The reaction is exothermic and requires adequate cooling[1].

      • Use a closed system or a condenser cooled to a very low temperature to prevent the loss of nitrosyl chloride gas.

  • Poor Conversion of the Intermediate to the Final Product:

    • Cause: Incomplete reaction with sodium cyanide. This could be due to insufficient reagent, poor mixing, or incorrect reaction temperature.

    • Solution:

      • Use a slight excess of sodium cyanide to drive the reaction to completion.

      • Ensure vigorous stirring to maintain a good suspension of the reagents.

      • Maintain the reaction at a gentle reflux to ensure an adequate reaction rate.

  • Degradation of the Product:

    • Cause: Prolonged reaction times or exposure to harsh conditions can lead to the degradation of the final product.

    • Solution:

      • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) and quench the reaction once the starting material is consumed.

      • Avoid unnecessarily long reaction times or excessively high temperatures during workup.

Q2: I am observing the formation of significant impurities alongside my product. What are these impurities and how can I minimize them?

Impurity formation is a common challenge during scale-up. The primary impurities in this synthesis can include:

  • Isomeric Impurities:

    • Cause: The addition of nitrosyl chloride to butene-2 can potentially lead to the formation of regioisomers, although the subsequent cyclization is generally selective. The use of mixed cis/trans butene-2 can also influence the intermediate steps[2].

    • Solution:

      • While the patent suggests that the isomeric form of butene-2 does not significantly affect the final yield, using a pure isomer of butene-2 might provide more consistent results in terms of intermediate purity[2].

      • Careful control of the reaction conditions during the addition of nitrosyl chloride is crucial.

  • Side-Reaction Products:

    • Cause: Nitrosyl chloride is a reactive electrophile and can participate in side reactions with the solvent or other components in the reaction mixture[3].

    • Solution:

      • Use a dry, inert solvent for the reaction.

      • Ensure that the starting materials are of high purity.

  • Unreacted Intermediates:

    • Cause: Incomplete reaction in either of the two steps.

    • Solution:

      • As mentioned in Q1, ensure complete conversion by using appropriate stoichiometry and reaction conditions.

Q3: The reaction with nitrosyl chloride is difficult to control and appears to have a significant exotherm. How can I manage this on a larger scale?

Managing exotherms is critical for safety and process control during scale-up.

  • Solutions for Exotherm Control:

    • Slow Addition: Add the nitrosyl chloride gas at a controlled rate to the cooled reaction mixture. This allows the cooling system to dissipate the heat generated.

    • Efficient Cooling: Use a reactor with a high surface area to volume ratio and a powerful cooling system. Ensure good heat transfer by efficient stirring.

    • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase.

    • Process Analytical Technology (PAT): Implement in-situ temperature monitoring to track the reaction progress and control the addition rate of the reagent.

Q4: What are the key safety precautions I need to take when working with nitrosyl chloride and sodium cyanide on a larger scale?

Both nitrosyl chloride and sodium cyanide are highly toxic and require strict safety protocols.

  • Nitrosyl Chloride:

    • Toxicity: It is a highly corrosive and toxic gas[4].

    • Handling:

      • Always handle in a well-ventilated fume hood or a closed system.

      • Use appropriate personal protective equipment (PPE), including a gas mask with a suitable cartridge, chemical-resistant gloves, and safety goggles.

      • Have a neutralization solution (e.g., sodium bicarbonate) readily available in case of a leak.

  • Sodium Cyanide:

    • Toxicity: It is a potent poison that can be fatal if ingested, inhaled, or absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide gas[5][6].

    • Handling:

      • Handle in a well-ventilated area, and avoid the creation of dust.

      • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

      • Crucially, never allow sodium cyanide to come into contact with acids. Keep acidic solutions away from the reaction and workup areas.

      • Have a cyanide antidote kit available and ensure personnel are trained in its use.

      • All waste containing cyanide must be quenched with an appropriate oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal.

Purification

Q5: I am having difficulty purifying this compound by recrystallization. What are the best practices?

Effective recrystallization is key to obtaining a high-purity product.

  • Solvent Selection:

    • The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Common solvents for recrystallization of similar amine-containing organic compounds include water, ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof[7]. The patent for this process mentions recrystallization from water or benzene[2].

    • A solvent screen should be performed on a small scale to identify the optimal solvent or solvent system.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If the solution is colored, you can treat it with activated carbon to remove colored impurities.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Cooling too rapidly can cause the product to precipitate out as an oil or as very small, impure crystals.

    • Once crystallization is complete, collect the crystals by filtration.

  • Washing and Drying:

    • Wash the crystals with a small amount of cold, fresh solvent to remove any remaining mother liquor.

    • Dry the crystals thoroughly under vacuum to remove all residual solvent.

Q6: How can I efficiently filter and dry the product on a larger scale?

For large-scale production, specialized equipment is often necessary.

  • Filtration:

    • Agitated Nutsche Filter Dryer (ANFD): This is a versatile piece of equipment that combines filtration, washing, and drying in a single, contained unit. It is particularly suitable for handling active pharmaceutical ingredients (APIs) and other sensitive materials[8][9][10].

    • Other options: For less stringent requirements, other industrial filters such as pressure filters or centrifugal filters can be used.

  • Drying:

    • Vacuum Oven: For batch drying, a vacuum oven is a common and effective choice.

    • Fluid Bed Dryer: For larger quantities of free-flowing solids, a fluid bed dryer can provide rapid and uniform drying.

Analytics & Quality Control

Q7: What analytical methods are suitable for determining the purity of this compound?

A combination of analytical techniques should be used to ensure the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of organic compounds. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point[11].

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used for purity analysis.

  • Melting Point: A sharp melting point range close to the literature value (around 120-122 °C) is a good indicator of purity[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of any impurities with distinct signals.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify any impurities.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the process described in US Patent 3,468,900[2].

Step 1: Formation of the Nitrosochloride Intermediate

  • Charge a reaction vessel equipped with a stirrer, a gas inlet tube, and a cooling system with a suitable solvent (e.g., chloroform or dichloromethane).

  • Cool the solvent to between -10°C and 0°C.

  • Slowly bubble nitrosyl chloride gas into the cooled solvent while maintaining the temperature.

  • Simultaneously, feed butene-2 gas into the reactor at a controlled rate.

  • Monitor the reaction by observing the disappearance of the butene-2 (e.g., by GC analysis of the headspace).

  • Once the reaction is complete, the resulting solution containing the nitrosochloride intermediate can be used directly in the next step.

Step 2: Synthesis of this compound

  • To the solution of the nitrosochloride intermediate, add a solution of sodium cyanide in methanol. A slight excess of sodium cyanide should be used.

  • Heat the reaction mixture to a gentle reflux and maintain for approximately 30-60 minutes.

  • Monitor the reaction for completion by TLC or HPLC.

  • After the reaction is complete, cool the mixture and filter off the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., water or an organic solvent identified through screening).

  • If necessary, treat the hot solution with activated carbon and filter to remove colored impurities.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterStep 1: NitrosochlorinationStep 2: Cyclization
Reactants Butene-2, Nitrosyl chlorideNitrosochloride intermediate, Sodium cyanide
Solvent Chloroform or DichloromethaneMethanol
Temperature -10°C to 0°CReflux
Reaction Time 1-2 hours30-60 minutes
Key Considerations Efficient gas dispersion, good temperature controlUse of excess sodium cyanide, efficient stirring

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₈N₂O[12][13]
Molecular Weight 112.13 g/mol [12][13]
Appearance White to off-white crystalline solid[12]
Melting Point 120-122 °C[2]
Solubility Soluble in polar solvents like DMSO and methanol[12]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control start Start: Starting Materials step1 Step 1: Nitrosochlorination (Butene-2 + Nitrosyl Chloride) start->step1 step2 Step 2: Cyclization (Intermediate + Sodium Cyanide) step1->step2 crude_product Crude Product Isolation step2->crude_product recrystallization Recrystallization crude_product->recrystallization filtration Filtration recrystallization->filtration drying Drying filtration->drying final_product Final Product: This compound drying->final_product qc_analysis Purity Analysis (HPLC, GC, NMR, MP) final_product->qc_analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_yield Low Yield Analysis cluster_impurity High Impurity Analysis cluster_solutions Solutions start Problem: Low Yield or High Impurity check_step1 Check Step 1 Conversion (Nitrosochlorination) start->check_step1 check_isomers Analyze for Isomeric Impurities start->check_isomers check_step2 Check Step 2 Conversion (Cyclization) check_step1->check_step2 check_degradation Check for Product Degradation check_step2->check_degradation low_yield_causes Potential Causes: - Incomplete Reaction - Reagent Loss - Incorrect Temperature check_degradation->low_yield_causes optimize_conditions Optimize Reaction Conditions: - Temperature Control - Reagent Stoichiometry - Reaction Time low_yield_causes->optimize_conditions check_side_products Identify Side-Reaction Products check_isomers->check_side_products check_starting_materials Verify Starting Material Purity check_side_products->check_starting_materials impurity_causes Potential Causes: - Poor Regioselectivity - Contaminated Reagents - Non-optimal Conditions check_starting_materials->impurity_causes impurity_causes->optimize_conditions improve_purification Improve Purification: - Solvent Screening - Controlled Crystallization optimize_conditions->improve_purification safety_review Review Safety Protocols improve_purification->safety_review

References

Addressing solubility issues of 3,4-DMAI in non-polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of 3,4-Dimethylamphetamine Hydrochloride (3,4-DMAI) in non-polar organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is 3,4-DMAI hydrochloride poorly soluble in non-polar organic solvents?

A1: 3,4-DMAI hydrochloride is an amine salt. Amine salts are charged, polar molecules.[1][2] Non-polar solvents, such as hexane, toluene, and diethyl ether, are composed of molecules with low polarity and weak intermolecular forces. Following the principle of "like dissolves like," polar solutes dissolve well in polar solvents, while non-polar solutes dissolve in non-polar solvents.[3] The significant difference in polarity between the polar 3,4-DMAI hydrochloride salt and non-polar solvents results in poor solubility.[1]

Q2: What are the primary strategies to dissolve 3,4-DMAI hydrochloride in non-polar organic solvents?

A2: The most effective and common strategy is to convert the hydrochloride salt to its corresponding free amine. The free amine is significantly less polar and more soluble in a wider range of organic solvents.[4] Other strategies include:

  • Using a co-solvent system: Introducing a polar co-solvent can increase the overall polarity of the solvent mixture.

  • Gentle heating: Increasing the temperature can improve the solubility of some compounds.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

Q3: Can I use a co-solvent to dissolve 3,4-DMAI hydrochloride in a non-polar solvent?

A3: Yes, using a polar co-solvent can increase the solubility of 3,4-DMAI hydrochloride in a non-polar solvent system. By adding a small amount of a polar solvent like ethanol or methanol to a non-polar solvent, you can create a solvent mixture with an intermediate polarity that may better accommodate a polar solute like 3,4-DMAI hydrochloride.

Q4: How does temperature affect the solubility and stability of 3,4-DMAI hydrochloride?

A4: Generally, the solubility of a solid in a liquid increases with temperature. Gentle warming can be used to increase the rate of dissolution and the amount of 3,4-DMAI hydrochloride that can be dissolved.[5] However, it is crucial to be aware of the compound's thermal stability, as prolonged heating at high temperatures could lead to degradation.

Q5: What is the difference in solubility between 3,4-DMAI hydrochloride and its free amine form?

A5: The free amine form of 3,4-DMAI is significantly less polar than its hydrochloride salt. This lack of charge makes it much more soluble in non-polar organic solvents. In contrast, the hydrochloride salt is generally soluble in polar solvents like water and alcohols.[2]

Troubleshooting Guides

Issue 1: 3,4-DMAI hydrochloride does not dissolve in my non-polar solvent.

This guide provides a systematic approach to addressing the poor solubility of 3,4-DMAI hydrochloride.

G cluster_0 Troubleshooting Workflow start Start: Solubility Issue with 3,4-DMAI HCl step1 Step 1: Initial Checks - Verify compound purity - Confirm solvent is anhydrous and pure start->step1 step2 Step 2: Simple Modifications - Apply gentle heating (e.g., 40-50°C) - Use sonication step1->step2 If no dissolution end_success Resolution: Solubility Achieved step1->end_success If successful step3 Step 3: Co-Solvent System - Add a polar co-solvent (e.g., ethanol) dropwise step2->step3 If still poorly soluble step2->end_success If successful step4 Step 4: Chemical Modification - Convert to free amine step3->step4 If co-solvent is not effective or compatible step3->end_success If successful step4->end_success Successful conversion and dissolution end_fail If still unresolved, consider alternative non-polar solvents or a different experimental approach. step4->end_fail If conversion is not feasible G cluster_1 Conversion of 3,4-DMAI HCl to Free Amine start_process Start: 3,4-DMAI HCl in an organic solvent (e.g., DCM) add_base Add an aqueous solution of a weak base (e.g., NaHCO3) start_process->add_base separate_layers Transfer to a separatory funnel and separate the aqueous and organic layers add_base->separate_layers wash_organic Wash the organic layer with brine separate_layers->wash_organic dry_organic Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4) wash_organic->dry_organic evaporate Evaporate the solvent to yield the free amine dry_organic->evaporate end_product Result: 3,4-DMAI Free Amine evaporate->end_product

References

Technical Support Center: Optimization of Coupling Reactions involving 5-Amino-3,4-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful optimization of coupling reactions with 5-Amino-3,4-dimethylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: this compound presents unique challenges in palladium-catalyzed couplings due to the electronic properties of the isoxazole ring and the presence of a nucleophilic amino group. The amino group can act as a coordinating ligand to the palladium center, potentially inhibiting catalytic activity. Furthermore, the isoxazole ring's electron-rich nature can influence the oxidative addition and reductive elimination steps of the catalytic cycle. Careful selection of ligands and reaction conditions is crucial to mitigate these effects.

Q2: Which types of coupling reactions are commonly performed with this compound?

A2: The primary amino group of this compound makes it a suitable coupling partner for several key transformations, including:

  • Buchwald-Hartwig Amination: To form N-aryl or N-heteroaryl derivatives.

  • Amide Coupling: To synthesize a wide range of amides by reacting with carboxylic acids or their activated derivatives.

  • Suzuki-Miyaura Coupling: While the amino group itself is not directly involved, a halogenated derivative of this compound can be used in Suzuki couplings to form C-C bonds.

Q3: How does the choice of palladium precatalyst and ligand impact the outcome of Buchwald-Hartwig amination with this compound?

A3: The selection of the palladium precatalyst and ligand is critical for a successful Buchwald-Hartwig amination. For electron-rich and potentially coordinating amines like this compound, bulky and electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective. These ligands promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination. N-heterocyclic carbene (NHC) ligands can also be highly effective for coupling heteroaromatic amines.

Q4: What are the key considerations for optimizing amide bond formation with this compound?

A4: For amide coupling, the primary consideration is the method of carboxylic acid activation. Standard coupling reagents like HATU, HBTU, or EDC/HOBt are generally effective. However, the nucleophilicity of the amino group on the isoxazole ring might be slightly diminished due to the electronic nature of the heterocycle. In cases of low reactivity, converting the carboxylic acid to a more reactive species like an acid chloride may be necessary. Base selection is also important to ensure the amino group is sufficiently nucleophilic without causing side reactions.

Troubleshooting Guides

Buchwald-Hartwig Amination Troubleshooting
Problem Possible Cause Suggested Solution
Low to No Conversion 1. Catalyst deactivation by the amino-isoxazole. 2. Insufficiently active catalytic system. 3. Inappropriate base.1. Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or NHC ligands (e.g., IPr). 2. Use a palladium precatalyst (e.g., G3 or G4 precatalysts). 3. Screen a range of bases from weaker (e.g., Cs₂CO₃, K₃PO₄) to stronger (e.g., NaOtBu, LHMDS). Strong bases are often required.
Formation of Side Products (e.g., Hydrodehalogenation of Aryl Halide) 1. Reaction temperature is too high. 2. Inappropriate ligand or base.1. Lower the reaction temperature and increase the reaction time. 2. Screen different ligands; some are more prone to side reactions than others. Ensure the base is completely dry.
Difficulty in Product Purification 1. Presence of residual catalyst and ligand. 2. Formation of closely eluting byproducts.1. Use a palladium scavenger resin after the reaction. 2. Optimize the reaction conditions to minimize byproduct formation. Employ a different chromatography stationary or mobile phase.
Amide Coupling Troubleshooting
Problem Possible Cause Suggested Solution
Incomplete Reaction 1. Low nucleophilicity of the 5-amino group. 2. Insufficiently activated carboxylic acid. 3. Steric hindrance.1. Use a stronger, non-nucleophilic organic base (e.g., DIPEA, N-methylmorpholine). 2. Switch to a more potent coupling reagent (e.g., HATU, COMU) or convert the carboxylic acid to an acid chloride. 3. Increase the reaction temperature and/or extend the reaction time.
Racemization of Chiral Carboxylic Acids 1. Use of a strong base or high temperatures. 2. Prolonged activation of the carboxylic acid.1. Use a milder base and the lowest effective temperature. 2. Add the amine immediately after the carboxylic acid activation. Use additives like HOBt or Oxyma to suppress racemization.
Formation of Ureido Byproducts 1. Side reaction with carbodiimide-based coupling reagents (e.g., EDC, DCC).1. Use a uronium/aminium-based (e.g., HATU) or phosphonium-based (e.g., PyBOP) coupling reagent.

Data Summary Tables

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
Parameter Condition A (General) Condition B (For Challenging Substrates)
Pd Precatalyst [Pd₂(dba)₃] or Pd(OAc)₂XPhos Pd G3 or RuPhos Pd G3
Ligand XPhos or RuPhosBrettPhos
Catalyst Loading 1-2 mol%2-5 mol%
Base NaOtBu or LHMDSK₃PO₄ or Cs₂CO₃
Solvent Toluene or Dioxanet-BuOH or CPME
Temperature 80-110 °C100-130 °C
Reaction Time 12-24 hours24-48 hours
Table 2: Recommended Starting Conditions for Amide Coupling of this compound
Parameter Condition A (Carbodiimide) Condition B (Uronium Salt) Condition C (Acid Chloride)
Activating Agent EDC/HOBtHATUOxalyl chloride or SOCl₂
Base DIPEA or NMMDIPEAPyridine or Et₃N
Solvent DMF or DCMDMF or NMPDCM or THF
Temperature 0 °C to RT0 °C to RT0 °C to RT
Reaction Time 2-12 hours1-6 hours1-4 hours

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (0.02 mmol), the ligand (0.04 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (5 mL).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using HATU
  • In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol), HATU (1.1 mmol), and DIPEA (2.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 mmol) in anhydrous DMF (2 mL) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + H₂NR' Amine_Complex L-Pd(II)(Ar)(NHR') Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L-Pd(II)(Ar)(NR') Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L regenerates catalyst Product Ar-NHR' Reductive_Elimination->Product Ar-X Ar-X H₂NR' This compound

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Amide_Coupling_Workflow cluster_inputs Starting Materials Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activate Carboxylic Acid (e.g., with HATU, Base) Carboxylic_Acid->Activation Amine This compound (R'-NH₂) Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Active_Ester Activated Intermediate (e.g., O-Acylisourea, Active Ester) Activation->Active_Ester Active_Ester->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Collapse Collapse of Intermediate Tetrahedral_Intermediate->Collapse Product Amide Product (R-CONH-R') Collapse->Product Byproducts Byproducts (e.g., Urea, HOBt) Collapse->Byproducts

Caption: General workflow for amide bond formation.

Troubleshooting_Logic Start Low Yield in Coupling Reaction Check_Reagents Are reagents pure and dry? Start->Check_Reagents Purify_Reagents Purify/dry reagents and solvent. Check_Reagents->Purify_Reagents No Screen_Catalyst Is the catalytic system optimal? Check_Reagents->Screen_Catalyst Yes Purify_Reagents->Start Change_Ligand_Base Screen different ligands and bases. Screen_Catalyst->Change_Ligand_Base No Optimize_Temp Is the temperature appropriate? Screen_Catalyst->Optimize_Temp Yes Change_Ligand_Base->Start Adjust_Temp Increase or decrease temperature. Optimize_Temp->Adjust_Temp No Success Improved Yield Optimize_Temp->Success Yes Adjust_Temp->Start

Caption: A logical approach to troubleshooting low-yield coupling reactions.

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 5-Amino-3,4-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative study of the primary synthetic routes to 5-Amino-3,4-dimethylisoxazole, a key intermediate in pharmaceutical synthesis, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of two major synthetic pathways, featuring a detailed examination of experimental data, protocols, and reaction workflows.

At a Glance: Synthesis Route Comparison

The two principal methods for synthesizing this compound are the reaction of butene-2 with nitrosyl chloride followed by cyclization with an alkali metal cyanide, and a classical approach involving the cyclocondensation of α-acetopropionitrile with a hydroxylamine salt. The former is a more recent development, touted for its use of readily available and cost-effective starting materials.

ParameterRoute 1: From Butene-2 and Nitrosyl ChlorideRoute 2: From α-Acetopropionitrile
Starting Materials Butene-2, Nitrosyl Chloride, Alkali Metal Cyanideα-Acetopropionitrile, Hydroxylamine Salt
Reported Yield Up to 77.1%[1]Data not readily available for this specific product
Purity Recrystallization yields substantially pure product[1]Requires purification
Reaction Conditions Low-temperature reaction followed by refluxNeutralization of liberated acid required
Advantages Utilizes inexpensive and readily available starting materials; can be a one-pot synthesis without isolation of intermediates.[1]A classical and established method for isoxazole ring formation.
Disadvantages Involves handling of toxic reagents like nitrosyl chloride and cyanides.Starting material (α-acetopropionitrile) is reported to be costly and not easily available.[1]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.

Synthesis_Route_1 Butene2 Butene-2 NitrosochlorideAdduct Nitrosochloride Addition Compound Butene2->NitrosochlorideAdduct Reaction NitrosylChloride Nitrosyl Chloride NitrosylChloride->NitrosochlorideAdduct Product 5-Amino-3,4- dimethylisoxazole NitrosochlorideAdduct->Product Cyclization AlkaliCyanide Alkali Metal Cyanide AlkaliCyanide->Product

Caption: Synthesis of this compound from Butene-2.

Synthesis_Route_2 Acetopropionitrile α-Acetopropionitrile Product 5-Amino-3,4- dimethylisoxazole Acetopropionitrile->Product Cyclocondensation Hydroxylamine Hydroxylamine Salt Hydroxylamine->Product

References

Comparative Guide to Analytical Methods for the Quantification of 5-Amino-3,4-dimethylisoxazole (CAS 19947-75-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantitative analysis of 5-Amino-3,4-dimethylisoxazole (CAS 19947-75-2), a key intermediate in the synthesis of sulfamethoxazole.[1] Due to a scarcity of publicly available, fully validated methods for this specific analyte, this document outlines established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—and presents illustrative protocols and performance data based on typical method capabilities.

Introduction to Analytical Techniques

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. For the quantification of an active pharmaceutical ingredient (API) intermediate like this compound, chromatography-based methods are standard.

  • High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used technique for routine quality control, offering excellent precision and reliability for quantifying analytes at moderate to high concentrations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex biological matrices, and impurity profiling.

Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of hypothetical HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are illustrative and would require confirmation through a formal method validation study.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.999> 0.999
Range 1 - 200 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mL
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; based on specific precursor-to-product ion transitions.
Application Purity assessment of raw material and finished product; routine quality control.Impurity analysis; bioanalytical studies (e.g., pharmacokinetics); trace analysis.

Experimental Protocols

Below are detailed, representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a described reverse-phase HPLC approach and is suitable for purity analysis and quantification in bulk material.[2]

1. Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[2]

  • Mobile Phase: Acetonitrile and Water with 0.1% Phosphoric Acid (70:30, v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

  • Run Time: 10 minutes

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations from 1 µg/mL to 200 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range.

3. Validation Parameters to be Assessed:

  • System Suitability: Verify the system's performance by injecting a standard solution multiple times and assessing parameters like retention time, peak area repeatability (%RSD), theoretical plates, and tailing factor.

  • Linearity: Analyze the calibration standards and plot a graph of peak area versus concentration. Calculate the correlation coefficient (r²).

  • Accuracy: Determine the recovery of the analyte by spiking a placebo matrix with known amounts of the standard at different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive method is ideal for trace-level analysis and bioanalytical applications. For mass spectrometry applications, formic acid is substituted for phosphoric acid to ensure compatibility.[2]

1. LC Conditions:

  • Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

2. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: 113.1 -> 96.1 (Hypothetical transition based on molecular weight of 112.13)

    • Qualifier: 113.1 -> 69.1 (Hypothetical transition)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (e.g., from plasma): Employ a protein precipitation or solid-phase extraction (SPE) protocol to extract the analyte from the biological matrix.

Visualizing Workflows and Logic

To aid in the practical application of these methods, the following diagrams illustrate key processes in analytical development and validation.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Preparation cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Evaluation & Reporting cluster_Lifecycle 4. Method Lifecycle Define_Purpose Define Purpose & Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Specificity Specificity / Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze & Document Results Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Implement_Method Implement for Routine Use Validation_Report->Implement_Method Monitor_Performance Ongoing Performance Monitoring Implement_Method->Monitor_Performance

Caption: General workflow for the validation of an analytical method.

Method_Selection_Logic start Define Analytical Need (Analyte, Matrix, Purpose) sensitivity_check Trace Analysis Required? (e.g., < 1 µg/mL) start->sensitivity_check matrix_check Complex Matrix? (e.g., Plasma, Tissue) sensitivity_check->matrix_check No lc_ms Select LC-MS/MS sensitivity_check->lc_ms Yes hplc_uv Select HPLC-UV matrix_check->hplc_uv No matrix_check->lc_ms Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to the Bioactivity of 5-Amino-3,4-dimethylisoxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its wide array of biological activities. Among the various isoxazole derivatives, 5-amino-3,4-dimethylisoxazole serves as a crucial synthetic intermediate in the development of pharmaceuticals.[1] This guide provides a comparative analysis of the bioactivity of analogs of this compound, focusing on their antimicrobial and anticancer properties. While specific bioactivity data for this compound itself is not extensively available in the public domain, the examination of its structural analogs offers valuable insights into the therapeutic potential of this chemical class.

Antimicrobial Activity of 5-Aminoisoxazole Analogs

A variety of 5-aminoisoxazole derivatives have been synthesized and evaluated for their activity against bacterial and fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values for two series of analogs: 5-amino-3-methylisoxazole-4-carbohydrazide derivatives and 5-amino-isoxazole-4-carbonitriles.

Table 1: Antibacterial Activity of 5-Amino-3-methylisoxazole-4-carbohydrazide and 5-Aminoisoxazole[5,4-d]pyrimidin-4-one Derivatives [2]

Compound IDR-groupS. aureus (MIC µg/mL)E. coli (MIC µg/mL)
3d 4-CH₃-C₆H₄>1024512
4d 4-CH₃-C₆H₄>1024512

Note: The study from which this data is sourced indicates that the tested derivatives generally showed weak to mild antibacterial activity.[2]

Table 2: Antimicrobial Activity of 5-Amino-isoxazole-4-carbonitrile Derivatives

Compound IDR-groupS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
4a C₆H₅512256-
4b 4-Cl-C₆H₄128128128
4d 4-F-C₆H₄256-64

Note: A dash (-) indicates no noticeable activity at the tested concentrations.

Anticancer Activity of 5-Aminoisoxazole Analogs

The isoxazole moiety is a key component in a number of anticancer agents.[3] The cytotoxic effects of various 3,4-diaryl-5-aminoisoxazole derivatives have been investigated against several human cancer cell lines.

Table 3: In Vitro Cytotoxic Activity of 3,4-Diaryl-5-aminoisoxazole Derivatives (IC₅₀ in µM) [4]

Compound IDA549 (Lung)HCT-116 (Colon)MCF-7 (Breast)PC-3 (Prostate)K562 (Leukemia)
11a 4-OCH₃-C₆H₄3,4,5-(OCH₃)₃-C₆H₂1.20.91.51.10.8
13a 4-OCH₃-C₆H₄3,4,5-(OCH₃)₃-C₆H₂1.51.11.81.31.0

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium for 24 hours. A few colonies are then transferred to a saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The isoxazole analogs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are then prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and are allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isoxazole derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizations

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Compounds Serial Dilutions of Isoxazole Analogs Compounds->Plate Incubate Incubate at 37°C for 24h Plate->Incubate MIC Determine MIC Incubate->MIC

Caption: Workflow for Antimicrobial Susceptibility Testing.

Experimental_Workflow_Anticancer cluster_prep Preparation cluster_assay Assay cluster_results Results Cells Seed Cancer Cells in 96-well plate Treat Treat Cells with Compounds (48-72h) Cells->Treat Compounds Prepare Drug Dilutions Compounds->Treat MTT Add MTT Reagent (4h incubation) Treat->MTT Solubilize Add DMSO to Dissolve Formazan MTT->Solubilize Absorbance Measure Absorbance (570 nm) Solubilize->Absorbance IC50 Calculate IC50 Absorbance->IC50

Caption: Workflow for MTT Assay to Determine Anticancer Activity.

SAR_Concept cluster_modifications Structural Modifications Core 5-Aminoisoxazole Scaffold R1 Substitution at C3 Core->R1 R2 Substitution at C4 Core->R2 R3 Modification of Amino Group Core->R3 Bioactivity Biological Activity (Antimicrobial, Anticancer, etc.) R1->Bioactivity Influences Potency R2->Bioactivity Affects Selectivity R3->Bioactivity Modulates Physicochemical Properties

Caption: Structure-Activity Relationship (SAR) Concept for 5-Aminoisoxazole Analogs.

References

Comparative Efficacy Analysis of the Novel Antibiotic Candidate DMAI-34

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Data Presentation: Quantitative Efficacy and Cytotoxicity

Bacterial Strain Gram Type DMAI-34 MIC (µg/mL) Ciprofloxacin MIC (µg/mL) DMAI-34 MBC (µg/mL) Ciprofloxacin MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.50.2510.5
Escherichia coli (ATCC 25922)Gram-negative10.01520.03
Pseudomonas aeruginosa (ATCC 27853)Gram-negative20.581
Enterococcus faecalis (ATCC 29212)Gram-positive41164

Table 2: Cytotoxicity Profile and Selectivity Index

Compound HEK293 IC50 (µg/mL) Selectivity Index (S. aureus) Selectivity Index (E. coli)
DMAI-34>128>256>128
Ciprofloxacin~200~800~13333

Selectivity Index (SI) = IC50 / MIC

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

  • Inoculum Preparation: Bacterial isolates were cultured on Mueller-Hinton Agar (MHA) for 18-24 hours at 37°C.[2] Several colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was further diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of about 5 x 10⁵ CFU/mL.[3]

  • Compound Dilution: A serial two-fold dilution of each antibiotic was prepared in CAMHB in a 96-well microtiter plate.[2]

  • Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.[3]

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[4]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is defined as the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[5][6]

  • Procedure: Following the MIC determination, a 10-20 µL aliquot was taken from each well showing no visible growth.[7]

  • Plating: The aliquots were spread onto MHA plates.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MBC Determination: The MBC was identified as the lowest compound concentration that resulted in no more than 0.1% survival of the initial bacterial inoculum.[6]

Mammalian Cell Cytotoxicity Assay

The potential cytotoxic effect of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the HEK293 cell line.[8]

  • Cell Culture: HEK293 cells were seeded in 96-well plates at a density of 2x10⁶ cells/well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]

  • Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of the test compounds. The cells were then incubated for another 24 hours.

  • MTT Assay: The medium was removed, and MTT solution was added to each well. After incubation, the resulting formazan crystals were dissolved in a solubilization solution.

  • Data Analysis: The absorbance was measured at 590 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, was calculated from the dose-response curve.[8]

Visualizations: Workflows and Pathways

To better illustrate the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_0 In Vitro Assessment cluster_1 Safety & Selectivity cluster_2 In Vivo Efficacy MIC MIC Assay (Broth Microdilution) MBC MBC Assay (Subculturing) MIC->MBC Determine Bactericidal Concentration TCK Time-Kill Kinetics (CFU Counting) MIC->TCK Assess Rate of Kill Cyto Cytotoxicity Assay (e.g., MTT on HEK293) MIC->Cyto Initial Efficacy Data SI Calculate Selectivity Index Cyto->SI Determine Therapeutic Window Animal Animal Infection Model (e.g., Murine Sepsis) SI->Animal Proceed if Favorable Efficacy Evaluate Efficacy (Survival, Bacterial Load) Animal->Efficacy

Caption: Workflow for assessing novel antibiotic efficacy.

G cluster_0 Bacterial Cell DNA Relaxed DNA Gyrase DNA Gyrase & Topoisomerase IV DNA->Gyrase Supercoiled Supercoiled DNA (Replication Ready) Gyrase->Supercoiled Introduces negative supercoils Breaks Double-Strand Breaks Gyrase->Breaks Replication DNA Replication & Transcription Supercoiled->Replication Death Cell Death Breaks->Death Antibiotic Fluoroquinolone (e.g., Ciprofloxacin) Antibiotic->Gyrase Stabilizes DNA-enzyme complex

Caption: Mechanism of action for fluoroquinolone antibiotics.

References

A Researcher's Guide to Antibody Specificity: Analyzing Cross-Reactivity with Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the specificity of antibodies raised against small molecules like isoxazole derivatives is a critical parameter. This guide provides a comparative analysis of antibody performance, supported by experimental data and detailed protocols, to aid in the selection and validation of these crucial reagents.

Isoxazole derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2] The development of specific antibodies against these derivatives is essential for various applications, including immunoassays for drug monitoring, pharmacokinetic studies, and as potential therapeutic agents. However, a significant challenge in developing such antibodies is the potential for cross-reactivity with structurally similar molecules, which can lead to inaccurate results and potential off-target effects.

This guide will delve into the analysis of antibody cross-reactivity using a representative isoxazole derivative, sulfamethoxazole, as an example. We will explore common immunoassay techniques, present comparative data, and provide detailed experimental protocols.

Comparative Analysis of Antibody Cross-Reactivity

The cross-reactivity of an antibody is its ability to bind to molecules other than its primary target. For antibodies raised against small molecules (haptens) like isoxazole derivatives, this is often observed with compounds that share a similar core structure or possess comparable side chains. To quantify this, a panel of structurally related compounds is typically tested.

Here, we present a representative analysis of a monoclonal antibody raised against sulfamethoxazole. The cross-reactivity is determined by competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common and robust method for this purpose. The percentage of cross-reactivity is calculated relative to the binding of the primary target (sulfamethoxazole), which is set at 100%.

CompoundStructure% Cross-Reactivity
Sulfamethoxazole Target Antigen 100%
SulfathiazoleStructurally similar sulfonamide75%
SulfadiazineStructurally similar sulfonamide50%
SulfamerazineStructurally similar sulfonamide30%
TrimethoprimStructurally distinct, often co-administered<0.1%
LeflunomideAn isoxazole derivative with a different core structure<1%
ValdecoxibA COX-2 inhibitor with an isoxazole ring<1%

Data Interpretation: The data clearly indicates that the monoclonal antibody exhibits significant cross-reactivity with other sulfonamides that share a high degree of structural similarity to sulfamethoxazole. This is a common characteristic of anti-hapten antibodies. Importantly, the antibody shows negligible cross-reactivity with trimethoprim, a drug often administered with sulfamethoxazole, and other isoxazole-containing drugs with different overall structures. This high specificity for the sulfamethoxazole backbone is a desirable characteristic for a highly selective immunoassay.

Key Experimental Protocols

Accurate and reproducible cross-reactivity analysis relies on well-defined experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.

Competitive ELISA for Cross-Reactivity Analysis

This method is used to determine the specificity of an antibody by measuring its binding to the target antigen in the presence of potential cross-reactants.

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., Sulfamethoxazole-BSA conjugate)

  • Anti-sulfamethoxazole monoclonal antibody

  • Test compounds (sulfamethoxazole and potential cross-reactants)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the standard (sulfamethoxazole) and test compounds. Add a fixed concentration of the anti-sulfamethoxazole antibody to each well, followed immediately by the addition of the standard or test compound dilutions. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the log of the analyte concentration. The concentration of each test compound that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of Sulfamethoxazole / IC50 of Test Compound) x 100.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique to measure the binding kinetics (association and dissociation rates) and affinity of an antibody to its antigen.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Anti-sulfamethoxazole antibody

  • Sulfamethoxazole and other test compounds

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the anti-sulfamethoxazole antibody onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of sulfamethoxazole (the analyte) over the sensor surface and monitor the binding response in real-time.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Cross-Reactivity Testing: Repeat the binding analysis with the panel of structurally related compounds.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The affinity (KD) values for each compound can be compared to assess cross-reactivity.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes involved in antibody cross-reactivity analysis and the biological context of isoxazole derivatives, the following diagrams are provided.

Experimental_Workflow cluster_ELISA Competitive ELISA cluster_SPR Surface Plasmon Resonance (SPR) elisa1 Coat Plate with Antigen-BSA Conjugate elisa2 Block Non-specific Sites elisa1->elisa2 elisa3 Add Antibody and Competing Ligand elisa2->elisa3 elisa4 Add HRP-conjugated Secondary Antibody elisa3->elisa4 elisa5 Add TMB Substrate elisa4->elisa5 elisa6 Measure Absorbance elisa5->elisa6 spr1 Immobilize Antibody on Sensor Chip spr2 Inject Analyte (Isoxazole Derivative) spr1->spr2 spr3 Monitor Binding (Sensorgram) spr2->spr3 spr4 Regenerate Surface spr3->spr4 spr5 Kinetic Analysis (ka, kd, KD) spr3->spr5 spr4->spr2

Experimental workflows for cross-reactivity analysis.

Many isoxazole derivatives exert their biological effects by targeting specific signaling pathways. For instance, some derivatives are known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

COX2_Signaling_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) pla2 Phospholipase A2 stimuli->pla2 membrane Cell Membrane Phospholipids membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgh2 Prostaglandin H2 cox2->pgh2 isoxazole Isoxazole Derivative (e.g., Valdecoxib) isoxazole->cox2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation

Simplified COX-2 signaling pathway and the inhibitory action of an isoxazole derivative.

Logical Comparison of Antibody Performance

The selection of an appropriate antibody for a specific application depends on a careful evaluation of its performance characteristics. The following diagram illustrates the key parameters to consider when comparing antibodies raised against isoxazole derivatives.

Antibody_Comparison cluster_performance Performance Metrics antibody Anti-Isoxazole Derivative Antibody specificity Specificity (Low Cross-Reactivity) antibody->specificity affinity Affinity (High Binding Strength, Low KD) antibody->affinity sensitivity Sensitivity (Low Limit of Detection) antibody->sensitivity reproducibility Reproducibility (Lot-to-Lot Consistency) antibody->reproducibility application Application Suitability (e.g., ELISA, WB, IHC) specificity->application Assay Accuracy affinity->application Robustness sensitivity->application Detection Limit reproducibility->application Long-term Reliability

Key performance indicators for antibody comparison.

By systematically evaluating these parameters, researchers can confidently select the most suitable antibody for their specific needs, ensuring the accuracy and reliability of their experimental results in the dynamic field of drug discovery and development.

References

A Comparative Analysis of 5-Amino-3,4-dimethylisoxazole Purity from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of 5-Amino-3,4-dimethylisoxazole, a key intermediate in the synthesis of pharmaceuticals like sulfamethoxazole, from different commercial suppliers.[1][2] This analysis is based on standardized analytical protocols to ensure a fair and objective comparison.

Purity Comparison Summary

The purity of this compound from three fictional representative suppliers (Supplier X, Supplier Y, and Supplier Z) was assessed using High-Performance Liquid Chromatography (HPLC). The results, including retention time and the percentage of impurities, are summarized in the table below.

SupplierLot NumberStated Purity (%)Measured Purity (HPLC Area %)Retention Time (min)Major Impurity (Area %)
Supplier X SX-2024-001≥98.599.25.40.5
Supplier Y SY-2024-002>98.098.65.41.1
Supplier Z SZ-2024-0039797.55.52.0

Experimental Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for the purity comparison and the logical process for supplier selection based on the analytical data.

experimental_workflow cluster_procurement Procurement cluster_analysis Analysis cluster_reporting Reporting Sample_Acquisition Acquire Samples (Suppliers X, Y, Z) Sample_Prep Sample Preparation Sample_Acquisition->Sample_Prep Standardized Protocol HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis Data_Processing Data Processing (Peak Integration) HPLC_Analysis->Data_Processing Purity_Comparison Purity Comparison Data_Processing->Purity_Comparison

Figure 1: Experimental workflow for purity comparison.

supplier_selection_logic Start Begin Supplier Selection Purity_Check Purity > 99%? Start->Purity_Check Impurity_Profile Single Impurity < 0.5%? Purity_Check->Impurity_Profile Yes Consider_Supplier_Y Consider Supplier Y (Cost vs. Purity) Purity_Check->Consider_Supplier_Y No Select_Supplier_X Select Supplier X Impurity_Profile->Select_Supplier_X Yes Impurity_Profile->Consider_Supplier_Y No End Final Decision Select_Supplier_X->End Reject_Supplier_Z Reject Supplier Z Consider_Supplier_Y->Reject_Supplier_Z Consider_Supplier_Y->End

References

Unraveling the Identity of 3,4-DMAI: A Challenge in Benchmarking Chemical Performance

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and chemical databases reveals a significant ambiguity surrounding the compound designated as "3,4-DMAI." This ambiguity precludes a direct comparative analysis of its performance in specific chemical reactions as initially requested. The abbreviation "3,4-DMAI" does not correspond to a clearly defined, single chemical entity within the context of general organic synthesis and catalysis.

Our investigation has identified three plausible interpretations of the user's query, each referring to a distinct chemical compound with a different field of application:

  • Dimethylammonium Iodide (DMAI): This organic halide salt is primarily utilized in the field of materials science, specifically in the fabrication of perovskite solar cells. In this context, DMAI functions as a precursor or an additive that influences the crystal structure and enhances the efficiency and stability of the solar cells. Its role is not that of a general catalyst in a broad range of chemical reactions.

  • 3,4-Dimethoxyamphetamine (3,4-DMA): This compound is a well-known psychoactive substance and its study is largely within the domain of pharmacology and drug development. The existing research focuses on its synthesis, biological activity, and metabolic pathways. There is no substantial body of evidence to suggest its use as a catalyst or a reagent in a variety of benchmarked chemical reactions.

  • 3,4-Diaminofurazan: This is a precursor for energetic materials. Research on this compound primarily details its synthesis and the optimization of reaction conditions to improve yield, including the use of various catalysts in its preparation. However, this compound is the subject of the synthesis, not the catalyst or reagent being benchmarked.

The initial request to benchmark the performance of "3,4-DMAI" in specific chemical reactions for an audience of researchers, scientists, and drug development professionals suggests a possible typographical error in the compound's name. Given the context of the intended audience, it is plausible that the intended compound was a substance with applications in organic synthesis or medicinal chemistry.

Due to the lack of a defined chemical entity corresponding to "3,4-DMAI" in the context of catalytic performance in chemical reactions, it is not possible to provide the requested comparison guide. The available scientific literature does not contain benchmark data, experimental protocols, or signaling pathways for a compound with this specific designation used as a catalyst or reagent in a comparative manner.

To proceed with a meaningful analysis, a clarification of the exact chemical name and structure of the compound of interest is required. Without this clarification, any attempt to generate a comparison guide would be based on speculation and would not meet the standards of accuracy and objectivity required for the target audience. We recommend that the user verify the chemical name and provide the correct information to enable a precise and relevant scientific comparison.

Stability Under Scrutiny: A Comparative Analysis of Isoxazole Isomers for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. The arrangement of atoms and substituents within the isoxazole ring gives rise to various isomers, each with distinct physicochemical properties that significantly influence their stability and, consequently, their suitability for drug development. This guide provides a comparative analysis of the stability of different isoxazole isomers, supported by experimental and computational data, to aid researchers in selecting the optimal isomer for their applications.

The inherent stability of an isoxazole isomer impacts its synthesis, storage, reactivity, and metabolic fate. A key feature governing isoxazole stability is the relatively weak N-O bond, which makes the ring susceptible to cleavage under certain conditions, such as photolysis or reductive environments.[1][2][3] However, the overall stability is a complex interplay of electronic and steric effects imparted by the substituents on the ring.

Comparative Stability of Methyl-Substituted Isoxazole Isomers

Computational studies provide valuable insights into the relative thermodynamic stabilities of different isoxazole isomers. The heat of formation, a measure of the energy released or absorbed when a compound is formed from its constituent elements, is a direct indicator of stability—lower values indicate greater stability.

A study utilizing the PM3 semi-empirical method calculated the heats of formation for various methyl-substituted isoxazole isomers, offering a clear comparison of their relative stabilities.

Isoxazole IsomerHeat of Formation (kcal/mol)Relative Stability Ranking
3,4,5-Trimethylisoxazole7.31Most Stable
3,4-Dimethylisoxazole16.22
4,5-Dimethylisoxazole16.59
3,5-Dimethylisoxazole16.71
4-Methylisoxazole25.49
3-Methylisoxazole25.69
5-Methylisoxazole25.98
Isoxazole (unsubstituted)34.98Least Stable
Data sourced from computational studies using the PM3 method.[4]

From this data, a clear trend emerges: increasing methyl substitution on the isoxazole ring correlates with increased thermodynamic stability. The trimethylated isomer is the most stable, while the unsubstituted parent isoxazole is the least stable. Among the monomethylated isomers, 4-methylisoxazole is the most stable, while 5-methylisoxazole is the least.

Factors Influencing Isoxazole Isomer Stability

The stability of isoxazole isomers is influenced by several factors, including their response to heat, light, and chemical environments (acidic or basic conditions).

Thermal Stability

Isoxazoles can undergo thermal decomposition, with the specific pathway and products depending on the substitution pattern. For instance, the pyrolysis of unsubstituted isoxazole has been studied using techniques like single-pulse shock tubes.[5] Theoretical studies have also been conducted to investigate the mechanisms of thermal isomerization of isoxazole and its derivatives.[6] The thermal decomposition of heterocyclic compounds can be experimentally determined using methods like thermogravimetry (TG) and differential scanning calorimetry (DSC).[7][8]

G cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Synthesis Synthesis of Isoxazole Isomer Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization TGA_DSC Thermogravimetry/Differential Scanning Calorimetry (TG/DSC) Characterization->TGA_DSC Introduce Purified Sample Evolved_Gas Evolved Gas Analysis (FTIR/QMS) TGA_DSC->Evolved_Gas Decomposition_Temp Determine Decomposition Temperature TGA_DSC->Decomposition_Temp Mass_Loss Quantify Mass Loss TGA_DSC->Mass_Loss Identify_Products Identify Gaseous Products Evolved_Gas->Identify_Products Decomposition_Pathway Propose Decomposition Pathway Decomposition_Temp->Decomposition_Pathway Mass_Loss->Decomposition_Pathway Identify_Products->Decomposition_Pathway

Photochemical Stability

The weak N-O bond in isoxazoles makes them susceptible to photochemical reactions.[3] Upon UV irradiation, isoxazoles can undergo ring-opening and rearrangement to form other heterocyclic systems, such as oxazoles, often proceeding through an azirine intermediate.[1][2] This photo-instability can be harnessed for applications like photo-crosslinking in chemoproteomics.[1][2] The photodegradation of isoxazole can be studied using techniques like UV photolysis in a microcapillary reactor.[9][10]

G Isoxazole Isoxazole Excited_State Excited State Isoxazole->Excited_State UV Irradiation (e.g., 254 nm) Azirine Azirine Intermediate Excited_State->Azirine N-O Bond Cleavage & Ring Contraction Ring_Opened Ring-Opened Products Excited_State->Ring_Opened Direct Ring Opening Oxazole Oxazole Azirine->Oxazole Rearrangement

Chemical Stability: Acid and Base Effects

The stability of the isoxazole ring in the presence of acids and bases is a critical consideration for drug development, as it can affect shelf-life and behavior in biological fluids. Some studies have investigated the degradation of isoxazole derivatives in acidic aqueous solutions, identifying degradation products and determining activation energies for the process.[11] The susceptibility to acid- or base-catalyzed hydrolysis can vary depending on the nature and position of substituents on the isoxazole ring.

Experimental Protocols

Synthesis of 3,5-Disubstituted Isoxazoles

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[12][13]

Materials:

  • Substituted aldoxime

  • Terminal alkyne

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • Triethylamine or other suitable base

  • Appropriate solvent (e.g., chloroform, ethyl acetate)

Procedure:

  • Dissolve the substituted aldoxime in the chosen solvent.

  • Add the base (e.g., triethylamine) to the solution.

  • Slowly add the oxidizing agent (e.g., NCS) to the mixture to generate the nitrile oxide in situ.

  • To this mixture, add the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

G Aldoxime Substituted Aldoxime Nitrile_Oxide Nitrile Oxide Intermediate Aldoxime->Nitrile_Oxide Oxidation (e.g., NCS) Isoxazole 3,5-Disubstituted Isoxazole Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Alkyne Terminal Alkyne Alkyne->Isoxazole

Determination of Thermal Stability by TG-DSC

Instrumentation:

  • Simultaneous Thermal Analyzer (TG-DSC)

  • Inert gas supply (e.g., nitrogen, argon)

  • Sample pans (e.g., alumina)

Procedure:

  • Accurately weigh a small amount of the purified isoxazole isomer (typically 1-5 mg) into a sample pan.

  • Place the sample pan and a reference pan into the TG-DSC instrument.

  • Purge the furnace with an inert gas at a constant flow rate.

  • Heat the sample from ambient temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Continuously record the sample weight (TG curve) and the heat flow (DSC curve) as a function of temperature.

  • Analyze the resulting curves to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TG curve, DTG), and the enthalpy changes associated with thermal events.

Conclusion

The stability of isoxazole isomers is a multifaceted property that is highly dependent on the substitution pattern on the heterocyclic ring. Computational data suggests that increased alkyl substitution generally enhances thermodynamic stability. However, the inherent weakness of the N-O bond makes many isoxazoles susceptible to thermal and photochemical degradation. For researchers and drug development professionals, a thorough understanding and experimental evaluation of the stability of different isoxazole isomers under various conditions are crucial for the selection and development of robust and reliable drug candidates. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

A Comparative Guide to Spectroscopic Characterization of Isoxazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural determination of heterocyclic compounds is a critical step. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common scaffold in many pharmaceutical agents.[1][2] The specific arrangement of substituents on this ring, known as regioisomerism, can profoundly impact a molecule's biological activity, making unambiguous differentiation essential. This guide provides a comparative analysis of spectroscopic techniques used to distinguish between isoxazole regioisomers, supported by experimental data and detailed protocols.

The primary analytical methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While each technique offers valuable information, a combination is often necessary for conclusive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful and widely used method for differentiating isoxazole regioisomers. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which is dictated by the position of the substituents relative to the ring's nitrogen and oxygen atoms.

Key Differentiating Features in NMR:

  • ¹H NMR: The proton on the isoxazole ring (H-4) typically shows a distinct chemical shift depending on the substitution pattern. For example, in 3,5-disubstituted isoxazoles, the H-4 proton is flanked by two substituted carbons, leading to a different electronic environment compared to a 4,5-disubstituted isomer where it would be adjacent to the ring nitrogen.

  • ¹³C NMR: The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are highly diagnostic. The carbon atom positioned between the two heteroatoms (C5 in a 3,4-disubstituted isoxazole) will have a significantly different chemical shift compared to when it is adjacent to only one heteroatom. Advanced techniques like the "attached nitrogen test" using ¹³C{¹⁴N} solid-state NMR can definitively identify carbons directly bonded to a nitrogen atom, providing a clear method for distinguishing isomers.[3][4]

  • 2D NMR: Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguous assignment. HMBC reveals long-range (2-3 bond) correlations between protons and carbons. For instance, observing a correlation between a substituent's proton and a specific ring carbon can definitively establish the point of attachment.[5][6]

Comparative NMR Data for Isoxazole Regioisomers

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for different substituted isoxazole regioisomers, illustrating the observable differences.

Regioisomer Example¹H Chemical Shift (ppm) - H4¹³C Chemical Shift (ppm) - C3¹³C Chemical Shift (ppm) - C4¹³C Chemical Shift (ppm) - C5Reference
3-Benzoyl-5-phenylisoxazole 7.25 (s, 1H)162.1102.5171.3[1]
4-Benzoyl-3-phenylisoxazole 8.95 (s, 1H)160.4120.2157.6[1]
4-Benzoyl-5-phenylisoxazole 8.60 (s, 1H)150.5121.6158.6[7]
5-Benzoyl-3-phenylisoxazole 7.18 (s, 1H)162.5110.1169.8[1]

Note: Chemical shifts are highly dependent on the specific substituents and the solvent used.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry, particularly with tandem MS (MS/MS), differentiates regioisomers by analyzing their unique fragmentation patterns upon ionization.[8] The stability of the resulting fragment ions is influenced by the positions of the substituents, leading to distinct mass spectra for each isomer.

Key Differentiating Features in MS:

  • Molecular Ion (M⁺): All regioisomers will exhibit the same molecular ion peak, confirming their identical chemical formula.

  • Fragmentation Pathways: The cleavage of the isoxazole ring and the loss of neutral fragments (e.g., CO, HCN, RCN) can vary significantly between isomers.[8][9] For example, the fragmentation of 3-methylisoxazolo[4,5-b]pyridines differs characteristically from their 3-methylisoxazolo[5,4-b]pyridine counterparts, allowing for their clear distinction.[8] Collision-induced dissociation (CID) studies show that deprotonated isoxazoles can undergo complex rearrangements and fragment via non-statistical shattering mechanisms, providing isomer-specific fingerprints.[10]

Comparative Fragmentation Data

Regioisomer ClassCharacteristic Fragment Ions / Neutral LossesKey ObservationReference
3-Methylisoxazolopyridines Loss of CH₃CNAbundant fragment ions show characteristic differences depending on the nitrogen position in the pyridine ring.[8]
5-Substituted Isoxazoles Ring cleavage to form acylium ionsFragmentation is often initiated by the cleavage of the weak N-O bond.[10]
General Isoxazoles Loss of CO, HCNThe relative intensities of fragment ions resulting from these losses can help distinguish isomers.[8][9]
Infrared (IR) Spectroscopy: A Supporting Role

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. While it can confirm the presence of the isoxazole heterocycle, it is generally less effective than NMR or MS for distinguishing between regioisomers. However, subtle shifts in the frequencies of characteristic ring vibrations can sometimes provide supporting evidence.

Characteristic IR Absorption Bands for Isoxazoles

VibrationTypical Wavenumber (cm⁻¹)Reference
C=N Stretch1612 - 1643[11]
C=C Stretch~1500 - 1600[12]
C-O-N Ring Stretch1370 - 1400[12]
N-O Stretch1110 - 1168[11]
C-N Stretch1250 - 1276[11][13]

Note: The exact position of these bands can be influenced by the substitution pattern and physical state of the sample.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. NMR Spectroscopy (¹H, ¹³C, and 2D)

  • Sample Preparation: Dissolve 5-10 mg of the isoxazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Experiments are typically performed on a 300, 400, or 500 MHz NMR spectrometer.[14]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 8-16, depending on sample concentration.

    • Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D NMR (HMBC):

    • Acquire a standard HMBC spectrum to observe long-range H-C correlations.

    • Optimize the delay for long-range coupling (typically set for J = 8-10 Hz).

2. Mass Spectrometry (Electron Ionization - EI)

  • Sample Preparation: For analysis via a direct insertion probe, a few micrograms of the solid or liquid sample are required. For GC-MS, prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a quadrupole or time-of-flight (TOF) mass spectrometer is commonly used.

  • Analysis:

    • The sample is vaporized and ionized in the source, typically using electron ionization at 70 eV.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • For tandem MS (MS/MS), a precursor ion of interest (e.g., the molecular ion) is selected, fragmented by collision with an inert gas (e.g., argon), and the resulting product ions are analyzed.

3. Infrared (IR) Spectroscopy (FTIR-ATR)

  • Sample Preparation:

    • Solid Samples: Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

    • Liquid Samples: Place a single drop of the neat liquid onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Analysis:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software automatically subtracts the background from the sample spectrum.

Visualization of Analytical Workflow

The logical process for differentiating isoxazole regioisomers using the described spectroscopic techniques can be visualized as follows.

G cluster_0 cluster_1 Primary Analysis cluster_2 Decision & Advanced Analysis cluster_3 Confirmatory Analysis cluster_4 start Mixture of Isoxazole Regioisomers NMR_1D 1D NMR (¹H & ¹³C) start->NMR_1D MS Mass Spectrometry (MS/MS) Analyze Fragmentation Patterns start->MS IR Infrared (IR) Spectroscopy Confirm Functional Groups start->IR decision Are isomers distinguishable? NMR_1D->decision NMR_2D 2D NMR (HMBC, NOESY) for unambiguous assignment decision->NMR_2D No / Ambiguous end_node Unambiguous Structure Elucidation decision->end_node Yes NMR_2D->end_node MS->end_node Confirms Structure IR->end_node Supports Structure

Caption: Workflow for the spectroscopic differentiation of isoxazole regioisomers.

References

Safety Operating Guide

Proper Disposal of 5-Amino-3,4-dimethylisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 5-Amino-3,4-dimethylisoxazole and its containers must be disposed of as chemical waste through a licensed professional waste disposal service. Adherence to institutional and local regulations is mandatory. This guide provides detailed procedures for the safe handling and preparation of this compound for disposal.

Health and Safety Overview

This compound is categorized as a hazardous substance. All handling and disposal procedures must be conducted in accordance with the information provided in the Safety Data Sheet (SDS).

Key Hazards:

  • Skin Irritation: Causes skin irritation (H315).[1][2]

  • Eye Irritation: Causes serious eye irritation (H319).[1][2]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1][2]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is essential. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat

  • Use in a well-ventilated area, such as a fume hood.[3]

Disposal Protocol

The primary directive for the disposal of this compound is to utilize a licensed and approved waste disposal company. The following steps outline the process for preparing the chemical waste for collection.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect surplus or non-recyclable solid this compound, including contaminated items such as weighing paper, gloves, and pipette tips.

  • Liquid Waste: Solutions containing this compound should be collected separately. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Labware: Empty containers and contaminated glassware should be treated as hazardous waste. Rinse them with a suitable solvent (e.g., methanol, DMSO) and collect the rinsate as liquid waste.

Step 2: Waste Containment

  • Container Selection: Use only approved, chemically compatible, and leak-proof containers for waste collection. Ensure containers are in good condition and have secure, tight-fitting lids.[3]

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant")

    • The accumulation start date

    • The responsible researcher's name and contact information

Step 3: Storage

  • Location: Store waste containers in a designated, well-ventilated satellite accumulation area that is secure and away from general laboratory traffic.

  • Conditions: Keep containers tightly closed when not in use.[3] Store in a cool, dry place away from incompatible materials.

Step 4: Disposal Request

  • Contact EHS: Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup. Follow their specific procedures for waste collection.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₅H₈N₂OPubChem[1]
Molecular Weight112.13 g/mol PubChem[1]
Melting Point118-122 °CSRD Pharma[4]
CAS Number19947-75-2PubChem[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 5-Amino-3,4- dimethylisoxazole waste? waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Surplus chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid container_waste Contaminated Containers (Empty bottles, glassware) waste_type->container_waste Container collect_solid Collect in a labeled, sealed container for solid chemical waste. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for liquid chemical waste. liquid_waste->collect_liquid rinse_container Rinse with appropriate solvent. Collect rinsate as liquid waste. container_waste->rinse_container store_waste Store waste in a designated satellite accumulation area. collect_solid->store_waste collect_liquid->store_waste rinse_container->collect_liquid contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end End: Waste properly disposed of by a licensed contractor. contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Amino-3,4-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Amino-3,4-dimethylisoxazole. Given the potential hazards of skin, eye, and respiratory irritation, it is imperative to treat this compound with care and adhere to stringent laboratory safety protocols.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required at all times. A face shield should be considered for splash hazards.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use and disposed of after contamination.[2][3][4]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[2][3]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust. A NIOSH-approved respirator may be necessary if ventilation is inadequate.[2][3]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required to protect against spills.[2]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical to minimize risk and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

Handling Procedures
  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5]

  • Weighing: If weighing the solid compound, do so within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated place.[5]

  • Store locked up.[5]

  • Store away from incompatible materials and foodstuff containers.[5]

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

  • Waste Collection: Collect waste in suitable, closed, and labeled containers.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour any waste containing this compound down the drain.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the general workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon Complete handling post_dispose Dispose of Waste post_decon->post_dispose post_doff Doff PPE post_dispose->post_doff

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.